MC-DM1
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C42H55ClN4O12 |
|---|---|
分子量 |
843.4 g/mol |
IUPAC 名称 |
(11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl) 2-[6-(2,5-dioxopyrrol-1-yl)hexanoyl-methylamino]propanoate |
InChI |
InChI=1S/C42H55ClN4O12/c1-24-13-12-14-31(56-8)42(54)23-30(57-40(53)44-42)25(2)38-41(4,59-38)32(22-36(51)46(6)28-20-27(19-24)21-29(55-7)37(28)43)58-39(52)26(3)45(5)33(48)15-10-9-11-18-47-34(49)16-17-35(47)50/h12-14,16-17,20-21,25-26,30-32,38,54H,9-11,15,18-19,22-23H2,1-8H3,(H,44,53) |
InChI 键 |
UGBPANNIQRLRII-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
what is the chemical structure of MC-DM1
An In-depth Technical Guide to the Chemical Structure of MC-DM1
Introduction
This compound is a pivotal drug-linker conjugate utilized in the development of Antibody-Drug Conjugates (ADCs). ADCs are a class of targeted cancer therapeutics designed to deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. This compound itself is composed of two key components: the cytotoxic agent DM1 (Mertansine) and a non-cleavable linker, MC (Maleimidocaproyl). This guide provides a detailed examination of the chemical structure of this compound, its components, and its role in the broader context of ADC development.
Chemical Structure of Components
This compound is the resultant molecule from the covalent bonding of the Maleimidocaproyl (MC) linker to the Mertansine (DM1) payload.
DM1 (Mertansine)
DM1, also known as Mertansine, is a potent microtubule-disrupting agent derived from maytansine (B1676224).[1] Maytansinoids are ansa macrolides that interfere with the formation of microtubules, leading to mitotic arrest and subsequent apoptosis of cancer cells.[2] DM1 is a synthetic derivative of maytansine, modified to include a thiol group, which allows for its conjugation to linkers.[3] This modification is crucial for its incorporation into ADCs. The thiol-containing maytansinoid, DM1 (N2'-deacetyl-N2'-(3-mercapto-1-oxopropyl)maytansine), can be attached to a monoclonal antibody via a linker.[4]
MC (Maleimidocaproyl) Linker
The MC linker, or Maleimidocaproyl, is a non-cleavable linker.[] Non-cleavable linkers provide a stable connection between the antibody and the cytotoxic payload in circulation.[] The release of the payload from an ADC with a non-cleavable linker relies on the complete lysosomal degradation of the antibody after the ADC has been internalized by the target cancer cell.[] The maleimide (B117702) group of the MC linker is particularly reactive with sulfhydryl (thiol) groups, forming a stable thioether bond.[6]
The Assembled this compound Conjugate
This compound is formed by the reaction between the maleimide group of the MC linker and the thiol group of the DM1 molecule. This creates a stable thioether bond, resulting in a drug-linker conjugate ready for attachment to a monoclonal antibody. The full chemical name for this compound is (14S,16S,32S,33S,2R,4S,10E,12E,14R)-86-chloro-14-hydroxy-85,14-dimethoxy-33,2,7,10-tetramethyl-12,6-dioxo-7-aza-1(6,4)-oxazinana-3(2,3)-oxirana-8(1,3)-benzenacyclotetradecaphane-10,12-dien-4-yl N-(6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoyl)-N-methyl-L-alaninate.[7]
Physicochemical Properties
The following tables summarize the key quantitative data for DM1 and this compound.
Table 1: Physicochemical Properties of DM1 (Mertansine)
| Property | Value | Reference |
| CAS Number | 139504-50-0 | [4][8] |
| Molecular Formula | C35H48ClN3O10S | [4][8] |
| Molecular Weight | 738.29 g/mol | [4] |
| Appearance | Solid | [8] |
| Solubility | Slightly soluble in Chloroform | [8] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1375089-56-7 | [7][9] |
| Molecular Formula | C42H55ClN4O12 | [7][9] |
| Molecular Weight | 843.37 g/mol | [7] |
| Appearance | White to off-white solid powder | [9][10] |
| Solubility in DMSO | ≥ 200 mg/mL (237.15 mM) | [9][11] |
Mechanism of Action in an ADC Context
When incorporated into an ADC, the this compound conjugate is linked to a monoclonal antibody that targets a specific antigen on the surface of cancer cells. The general mechanism of action is as follows:
-
Binding and Internalization: The ADC circulates in the bloodstream and binds to the target antigen on the cancer cell surface. This is followed by internalization of the ADC-antigen complex, typically via endocytosis.[1]
-
Lysosomal Degradation: The internalized ADC is trafficked to the lysosome. Inside the lysosome, the antibody portion of the ADC is degraded by proteases.[12]
-
Payload Release: Because MC is a non-cleavable linker, the DM1 is released with the linker and the amino acid residue (typically cysteine) from the antibody still attached.[]
-
Cytotoxic Effect: The released DM1-linker-amino acid metabolite can then bind to tubulin, inhibiting microtubule polymerization.[3][13] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[12]
Experimental Protocols
Detailed, proprietary experimental protocols for the synthesis of this compound are not always publicly available. However, the general synthetic strategy involves a multi-step process.
General Synthesis of DM1
The synthesis of DM1 has been a subject of extensive research.[14] It is a derivative of maytansine, which was first isolated from the plant Maytenus ovatus.[1] The synthesis involves modifying the maytansine structure to introduce a thiol-containing ester side chain at the C3 position, which is necessary for conjugation.[14]
Conjugation of MC to DM1
The formation of this compound involves the reaction of a maleimidohexanoic acid derivative with DM1. The maleimide group of the linker reacts with the free thiol group on DM1 to form a stable thioether linkage. This reaction is a standard bioconjugation technique.
General Protocol for ADC Formation with this compound
-
Antibody Preparation: The monoclonal antibody is typically treated with a reducing agent, such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to reduce the interchain disulfide bonds and expose free sulfhydryl groups.
-
Conjugation Reaction: The this compound is then added to the reduced antibody solution. The maleimide group of this compound reacts with the free sulfhydryl groups on the antibody to form the final ADC.
-
Purification: The resulting ADC is purified to remove any unreacted this compound and other impurities. This is often achieved using techniques like size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
Visualizations
Chemical Structures
Caption: Chemical structures of DM1, MC linker, and the this compound conjugate.
ADC Mechanism of Action
Caption: General mechanism of action for an ADC utilizing this compound.
ADC Synthesis Workflow
References
- 1. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Creative Biolabs [creative-biolabs.com]
- 3. Mertansine - Wikipedia [en.wikipedia.org]
- 4. medkoo.com [medkoo.com]
- 6. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. Mertansine (DM1 Compound), microtubule-targeted cytotoxic agent (CAS 139504-50-0) | Abcam [abcam.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | Drug-Linker Conjugates for ADC | 1375089-56-7 | Invivochem [invivochem.com]
- 11. file.medchemexpress.eu [file.medchemexpress.eu]
- 12. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Mechanism of Action of MC-DM1 in Cancer Cells
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
MC-DM1 is a pivotal drug-linker conjugate utilized in the development of Antibody-Drug Conjugates (ADCs) for targeted cancer therapy.[1] It comprises the highly potent microtubule-disrupting agent, DM1 (Mertansine), attached via a maleimidocaproyl (MC) linker.[1] When incorporated into an ADC, this compound facilitates the selective delivery of the cytotoxic DM1 payload to antigen-expressing tumor cells. The core mechanism of action involves the suppression of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and the subsequent induction of apoptosis.[2][3] This guide provides a comprehensive technical overview of this mechanism, supported by quantitative data, detailed experimental protocols, and illustrative diagrams of the key molecular pathways and workflows.
The this compound Conjugate: Components and Role in ADCs
This compound is not a standalone therapeutic but a critical component for building ADCs. Its two key constituents are:
-
DM1 (Mertansine): A synthetic derivative of the natural ansa macrolide, maytansine.[2][4] DM1 is a highly potent cytotoxic agent that targets tubulin, a fundamental component of microtubules.[5][6] Its cytotoxicity is reported to be 100- to 1000-fold higher than some conventional anticancer drugs.[3]
-
MC (Maleimidocaproyl) Linker: A non-cleavable thioether linker (when formed with an antibody). The maleimide (B117702) group reacts with sulfhydryl groups on an antibody to form a stable covalent bond. The linker's stability ensures that the cytotoxic payload remains attached to the antibody in circulation, minimizing systemic toxicity, until the ADC is processed within the target cell.[7][8]
In the context of an ADC, such as Trastuzumab emtansine (T-DM1), the antibody component (e.g., Trastuzumab) provides tumor specificity by binding to a surface antigen (e.g., HER2) that is overexpressed on cancer cells.[7][8]
Core Mechanism of Action in Cancer Cells
The therapeutic effect of an this compound-based ADC is a multi-step process that begins with targeted delivery and culminates in programmed cell death.
-
Binding and Internalization: The ADC circulates in the bloodstream until the antibody moiety recognizes and binds to its specific target antigen on the surface of a cancer cell.[9] This binding triggers receptor-mediated endocytosis, causing the entire ADC-antigen complex to be internalized into the cell within an endosome.[7][10]
-
Lysosomal Degradation and Payload Release: The endosome containing the ADC-antigen complex fuses with a lysosome. Inside the lysosome, proteolytic degradation of the antibody component breaks down the protein structure, leading to the release of DM1-containing metabolites (e.g., Lys-MCC-DM1).[7][11]
-
Microtubule Disruption: Once released into the cytoplasm, the active DM1 metabolites exert their cytotoxic effect. DM1 binds to tubulin, specifically at the tips of microtubules.[2][12] This interaction potently suppresses microtubule dynamic instability—the essential process of microtubule growth and shortening.[2][13][14] The suppression of dynamicity has been measured to be as high as 86% following treatment with a DM1 conjugate.[2]
-
Mitotic Arrest: Microtubules are critical for forming the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division. By disrupting microtubule dynamics, DM1 prevents the formation of a functional mitotic spindle, leading to the arrest of the cell cycle in the G2/M phase.[2][7][15]
-
Induction of Apoptosis: Prolonged arrest at mitosis triggers the intrinsic apoptotic pathway. This results in the activation of caspases (like caspase-3) and the cleavage of key cellular substrates such as poly (ADP-ribose) polymerase (PARP), ultimately leading to programmed cell death.[15][16]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Mertansine (DM1 Compound), microtubule-targeted cytotoxic agent (CAS 139504-50-0) | Abcam [abcam.com]
- 7. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Maytansinoid-antibody conjugates induce mitotic arrest by suppressing microtubule dynamic instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Evaluation of ePSMA-DM1: A New Theranostic Small-Molecule Drug Conjugate (T-SMDC) for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Role of the MC Linker in MC-DM1
For researchers, scientists, and drug development professionals, understanding the intricate components of antibody-drug conjugates (ADCs) is paramount to designing effective and safe cancer therapeutics. This guide provides a detailed examination of the maleimidocaproyl (MC) linker within the MC-DM1 conjugate, a critical element in several successful ADCs. We will delve into its mechanism of action, stability, and impact on efficacy, supported by quantitative data, detailed experimental protocols, and visualizations of key processes.
The MC Linker: A Non-Cleavable Bridge
The MC linker is a non-cleavable linker, meaning it forms a stable covalent bond between the antibody and the cytotoxic payload, DM1.[1][][3] This stability is a key characteristic, ensuring that the potent DM1 payload remains attached to the antibody while in systemic circulation, thereby minimizing off-target toxicity.[1][][3][4] The release of the active drug metabolite is not dependent on specific enzymatic cleavage or pH changes within the tumor microenvironment but rather on the complete proteolytic degradation of the antibody backbone within the lysosome of the target cancer cell.[1][3][5]
The MC linker itself is composed of a maleimide (B117702) group that reacts with a thiol (sulfhydryl) group, typically on a cysteine residue of the antibody, and a caproyl spacer.[6][7] This spacer provides spatial separation between the antibody and the payload, which can be important for efficient antigen binding and subsequent internalization.[]
Mechanism of Action of an this compound ADC
The therapeutic action of an ADC utilizing the this compound conjugate follows a multi-step process, initiated by the specific binding of the monoclonal antibody component to its target antigen on the surface of a cancer cell.
Signaling Pathway of this compound ADC Action
Caption: Mechanism of action of an this compound antibody-drug conjugate.
Following binding, the ADC-antigen complex is internalized into the cell through receptor-mediated endocytosis.[6][8] The complex is then trafficked through the endosomal pathway to the lysosome.[5] Inside the acidic and enzyme-rich environment of the lysosome, the antibody portion of the ADC is degraded by proteases.[1][3][5] This degradation releases the DM1 payload, which is still attached to the MC linker and the lysine (B10760008) residue from the antibody to which it was conjugated, forming the active metabolite, Lys-MC-DM1.[9][10]
This active metabolite is then able to exit the lysosome and enter the cytoplasm, where it exerts its cytotoxic effect. DM1 is a potent anti-mitotic agent that binds to tubulin, inhibiting microtubule polymerization.[11][12][13] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[5][11]
Quantitative Data on this compound ADCs
The stability and efficacy of ADCs are critical parameters evaluated during development. The following tables summarize key quantitative data for ADCs utilizing the this compound linkage, with a focus on trastuzumab emtansine (T-DM1) as a well-characterized example.
Table 1: Pharmacokinetic and Stability Parameters of T-DM1
| Parameter | Value | Species | Reference |
| Half-life (t½) | ~3.5 days | Human | [14] |
| Clearance | Slower for MCC-DM1 vs. SPP-DM1 | Rat, Mouse | [10][15] |
| In Vitro Plasma Stability | High (non-cleavable) | Human | [16] |
| Drug-to-Antibody Ratio (DAR) | Average 3.5 | N/A | [6] |
Table 2: In Vitro Cytotoxicity of T-DM1 in HER2-Positive Breast Cancer Cell Lines
| Cell Line | IC50 (ng/mL) |
| SK-BR-3 | 3.4 |
| BT-474 | 2.5 |
| MDA-MB-453 | 11.2 |
| MDA-MB-361 | 14.5 |
Note: IC50 values can vary between studies and experimental conditions.
Table 3: Clinical Efficacy of T-DM1 in HER2-Positive Metastatic Breast Cancer
| Endpoint | T-DM1 | Control (Lapatinib + Capecitabine) | Hazard Ratio (HR) | Reference |
| Progression-Free Survival (PFS) | 9.6 months | 6.4 months | 0.65 | [17][18] |
| Overall Survival (OS) at 2 years | 65.4% | 47.5% | 0.68 | [17][18] |
| Overall Response Rate (ORR) | 43.6% | 30.8% | N/A | [19] |
Detailed Experimental Protocols
Reproducibility in research is contingent on detailed methodologies. The following are outlines of key experimental protocols for the characterization of this compound ADCs.
Protocol 1: Synthesis and Conjugation of this compound to a Monoclonal Antibody
Experimental Workflow for ADC Synthesis
Caption: General workflow for the synthesis of an this compound ADC.
-
Antibody Preparation: The monoclonal antibody is typically buffer-exchanged into a suitable reaction buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Reduction of Interchain Disulfides: To expose free thiol groups for conjugation, the antibody's interchain disulfide bonds are partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT). The amount of reducing agent is carefully controlled to achieve the desired average drug-to-antibody ratio (DAR).
-
Conjugation: The this compound, dissolved in an organic co-solvent such as dimethyl sulfoxide (B87167) (DMSO), is added to the reduced antibody solution. The maleimide group of the MC linker reacts with the free thiol groups on the antibody to form a stable thioether bond. The reaction is typically carried out at room temperature for a specified period.
-
Quenching: The reaction is quenched by adding an excess of a small molecule thiol, such as N-acetylcysteine, to react with any unreacted maleimide groups on the this compound.
-
Purification: The resulting ADC is purified to remove unconjugated this compound, excess quenching agent, and any aggregated protein. Common purification methods include size-exclusion chromatography (SEC) or affinity chromatography (e.g., Protein A).
-
Characterization: The purified ADC is thoroughly characterized to determine the DAR, the distribution of drug-loaded species, the level of aggregation, and the amount of unconjugated ("free") drug.
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. Several methods can be used for its determination:
-
UV-Vis Spectroscopy: This method relies on the distinct absorbance spectra of the antibody and the payload. By measuring the absorbance of the ADC at two different wavelengths (e.g., 280 nm for the protein and a wavelength specific to DM1), the concentrations of the antibody and the payload can be determined, and the DAR can be calculated.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. Since the addition of the hydrophobic this compound increases the overall hydrophobicity of the antibody, species with different numbers of conjugated drugs will have different retention times. The relative peak areas of the different species can be used to calculate the average DAR.[20]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more detailed analysis of the ADC, allowing for the determination of the exact mass of each drug-conjugated species.[20] This enables the precise determination of the DAR and the distribution of different drug-loaded species.
Protocol 3: In Vitro Cytotoxicity Assay
-
Cell Culture: Target cancer cells expressing the antigen of interest are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The this compound ADC is serially diluted to a range of concentrations and added to the cells. Controls should include an untreated control, a vehicle control, the unconjugated antibody, and free DM1.
-
Incubation: The cells are incubated with the treatments for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® assay.[21]
-
Data Analysis: The results are used to generate dose-response curves, and the half-maximal inhibitory concentration (IC50) is calculated for each treatment.
Conclusion
The MC linker plays a pivotal role in the success of this compound ADCs by providing a stable connection between the antibody and the cytotoxic payload, ensuring that the drug is delivered specifically to the target cancer cells. Its non-cleavable nature contributes to a favorable safety profile by minimizing the premature release of the potent DM1 payload in circulation. The subsequent release of the active Lys-MC-DM1 metabolite upon lysosomal degradation of the antibody leads to potent and specific cell killing. A thorough understanding of the properties of the MC linker and the application of rigorous analytical and biological characterization are essential for the development of the next generation of safe and effective antibody-drug conjugates.
References
- 1. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. veranova.com [veranova.com]
- 5. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound - Creative Biolabs [creative-biolabs.com]
- 13. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Payload of T-DM1 binds to cell surface cytoskeleton-associated protein 5 to mediate cytotoxicity of hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficacy and safety of trastuzumab emtansine (T-DM1) in the treatment of HER2-positive metastatic breast cancer (MBC): a meta-analysis of randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Clinical efficacy and safety of T-DM1 for patients with HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. blog.crownbio.com [blog.crownbio.com]
- 21. Engineered scPDL1-DM1 drug conjugate with improved in vitro analysis to target PD-L1 positive cancer cells and intracellular trafficking studies in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
MC-DM1 Payload for Targeted Cancer Therapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) emerging as a powerful class of therapeutics. These agents combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic small molecules. At the core of many successful ADCs lies the payload, the component responsible for inducing apoptosis in cancer cells. This technical guide provides an in-depth exploration of the MC-DM1 payload, a key maytansinoid derivative that has demonstrated significant promise in preclinical and clinical settings.
This compound is a drug-linker conjugate composed of the potent microtubule-disrupting agent DM1 and a maleimidocaproyl (MC) linker.[1] DM1, a derivative of maytansine, is a highly effective antimitotic agent.[2][3] The MC linker provides a stable covalent attachment to the antibody, ensuring that the cytotoxic payload remains securely attached until it reaches the target cancer cell.[4][5] This guide will delve into the mechanism of action, physicochemical properties, and the experimental protocols associated with the synthesis, conjugation, and evaluation of this compound-based ADCs.
Physicochemical Properties of this compound
The this compound conjugate possesses specific physicochemical properties that are critical for its function as an ADC payload.
| Property | Value | Reference(s) |
| Chemical Formula | C42H55ClN4O12 | [1] |
| Molecular Weight | 843.37 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in organic solvents like DMSO | [1] |
| Linker Type | Maleimidocaproyl (MC), non-cleavable | [4][6] |
| Payload Type | Maytansinoid (DM1), microtubule inhibitor | [2][3] |
Mechanism of Action
The therapeutic effect of an this compound-containing ADC is a multi-step process that begins with the specific binding of the monoclonal antibody component to its target antigen on the surface of a cancer cell.
Figure 1: General Mechanism of Action of an this compound Antibody-Drug Conjugate.
Upon internalization, the ADC is trafficked to the lysosome, where the antibody component is degraded by proteases, leading to the release of the DM1 payload still attached to the linker and a lysine (B10760008) residue.[3] The released Lys-SMCC-DM1 (a metabolite of ADCs with a similar SMCC linker) is a potent inhibitor of microtubule polymerization.[6] By binding to tubulin, DM1 disrupts the dynamics of microtubules, which are essential components of the mitotic spindle.[2] This interference with microtubule function leads to cell cycle arrest in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[3][6]
Apoptotic Signaling Pathway
The induction of apoptosis by DM1-mediated microtubule disruption involves a complex signaling cascade. A key player in this process is the c-Jun N-terminal kinase (JNK) pathway, a stress-activated protein kinase pathway.[7] Activation of the JNK pathway leads to the phosphorylation and inactivation of anti-apoptotic proteins from the Bcl-2 family, such as Bcl-2 itself.[8] This disrupts the balance between pro- and anti-apoptotic Bcl-2 family members at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[9] MOMP results in the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm.[9] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9.[10] Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[10]
Figure 2: DM1-Induced Apoptotic Signaling Pathway.
Preclinical and Clinical Data
The efficacy of DM1-containing ADCs has been extensively evaluated in numerous preclinical and clinical studies. Trastuzumab emtansine (T-DM1, Kadcyla®), an ADC composed of the HER2-targeting antibody trastuzumab linked to DM1 via a non-cleavable SMCC linker (similar to MC), is approved for the treatment of HER2-positive breast cancer.[2][3]
In Vitro Cytotoxicity
The potency of DM1-based ADCs is typically assessed in vitro by determining the half-maximal inhibitory concentration (IC50) in various cancer cell lines.
| ADC | Cell Line | Cancer Type | IC50 (nmol/L) | Reference(s) |
| Anti-CD30-MCC-DM1 | Karpas 299 | Anaplastic Large Cell Lymphoma | 0.06 | [11] |
| Anti-CD30-MCC-DM1 | HH | Cutaneous T-Cell Lymphoma | < 0.13 | [11] |
| H32-DM1 | SK-BR-3 | Breast Cancer | 0.05 - 0.08 | [12] |
| H32-DM1 | BT474 | Breast Cancer | 0.5 - 0.8 | [12] |
| Trastuzumab-DM1 | JIMT-1 | Breast Cancer | ~1 (µg/mL) | [13][14] |
| Trastuzumab-DM1 | SK-BR-3 | Breast Cancer | ~1 (µg/mL) | [14] |
| Trastuzumab-DM1 | BT-474 | Breast Cancer | ~1 (µg/mL) | [14] |
Preclinical Pharmacokinetics
Pharmacokinetic studies in animal models are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of ADCs.
| ADC | Animal Model | Half-life (t½) | Clearance | Key Findings | Reference(s) |
| Trastuzumab-DM1 | Rat | ~4 days | ~7-13 mL/kg/day | The clearance of T-DM1 is faster than that of total trastuzumab. | [9][15] |
| Trastuzumab-DM1 | Monkey | Not specified | Not specified | High drug-to-antibody ratio (DAR) species disappear faster than low DAR species. | [9] |
| J2898A-SMCC-DM1 | Mouse | Not specified | Slightly faster than antibody | Suggests a fraction of maytansinoid loss from the ADC. | [16] |
In Vivo Efficacy in Xenograft Models
The antitumor activity of DM1-ADCs is evaluated in vivo using xenograft models, where human tumor cells are implanted into immunocompromised mice.
| ADC | Xenograft Model | Dosing Regimen | Outcome | Reference(s) |
| Anti-CD30-MCC-DM1 | Karpas 299 | Single or multiple doses (e.g., 3 mg/kg) | Significant dose-dependent tumor growth delay. | [11] |
| Anti-CD30-MCC-DM1 | HH | 3 mg/kg and 6 mg/kg | At 6 mg/kg, durable complete tumor regressions were achieved. | [11] |
| Trastuzumab-DM1 | JIMT-1 | Weekly treatments (e.g., 5 mg/kg) | Significant tumor growth inhibition. | [13][15][17] |
| PanP-DM1 | A431, H292 | Not specified | Eradication of xenografts. | [2] |
Experimental Protocols
This section provides an overview of the methodologies for the synthesis of the this compound linker-payload, its conjugation to an antibody, and the subsequent in vitro and in vivo evaluation of the resulting ADC.
Synthesis of this compound Linker-Payload
The synthesis of this compound involves the reaction of the maleimidocaproyl (MC) linker with the thiol group of DM1.
Figure 3: Workflow for the Synthesis of this compound.
Methodology:
-
Synthesis of Maleimidocaproic Acid (MC): This can be achieved through the reaction of maleimide (B117702) with 6-aminocaproic acid.
-
Activation of the Carboxylic Acid: The carboxylic acid group of the MC linker is activated, typically by forming an N-hydroxysuccinimide (NHS) ester, to facilitate the reaction with DM1.
-
Conjugation to DM1: The activated MC linker is reacted with the thiol group of DM1 in an appropriate organic solvent, often in the presence of a non-nucleophilic base.[7]
-
Purification: The resulting this compound conjugate is purified using techniques such as column chromatography to remove unreacted starting materials and byproducts.[7]
Antibody-MC-DM1 Conjugation
The this compound payload is conjugated to the antibody, typically through the reaction of the maleimide group with free thiol groups on the antibody. These thiol groups are usually generated by the reduction of interchain disulfide bonds.
Figure 4: Workflow for Antibody-MC-DM1 Conjugation.
Methodology:
-
Antibody Reduction: The antibody is treated with a reducing agent, such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to reduce a controlled number of interchain disulfide bonds, exposing free thiol groups.
-
Removal of Reducing Agent: The excess reducing agent is removed, typically by size-exclusion chromatography or dialysis, as it can react with the maleimide group of the linker-payload.
-
Conjugation: The reduced antibody is incubated with a molar excess of the this compound linker-payload. The maleimide group of this compound reacts with the free thiol groups on the antibody to form a stable thioether bond.[7]
-
Purification: The resulting ADC is purified to remove unconjugated payload and antibody, as well as any aggregates. Size-exclusion chromatography is a commonly used method for this purpose.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of ADCs.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.[18]
-
ADC Treatment: The cells are treated with serial dilutions of the ADC, unconjugated antibody, and free DM1 payload as controls.[18]
-
Incubation: The plate is incubated for a period of 48 to 144 hours to allow the ADC to exert its cytotoxic effect.[6]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 1-4 hours. Viable cells with active mitochondria will reduce the MTT to a purple formazan (B1609692) product.[6][18]
-
Solubilization: A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.[6][18]
-
Absorbance Measurement: The absorbance is read at a wavelength of 570 nm using a microplate reader.[6][18]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percent viability against the logarithm of the ADC concentration.[18]
In Vivo Efficacy Study (Xenograft Model)
Xenograft models are used to evaluate the antitumor activity of ADCs in a living organism.
Methodology:
-
Tumor Implantation: Human cancer cells are subcutaneously or orthotopically implanted into immunocompromised mice (e.g., SCID or nude mice).[19]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[11]
-
Treatment: Mice are randomized into treatment groups and administered the ADC, vehicle control, and other control articles (e.g., unconjugated antibody) via an appropriate route, typically intravenously.[19][20] The dosing schedule can vary (e.g., single dose, weekly, or every 3 weeks).[20]
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is often calculated using the formula: (Length x Width²)/2.[21]
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a set time point. Survival can also be monitored as a primary endpoint.[21]
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Statistical analysis is performed to determine the significance of the observed effects.[21]
Conclusion
The this compound payload represents a significant advancement in the field of antibody-drug conjugates. Its potent microtubule-disrupting mechanism of action, combined with a stable linker, allows for the effective and targeted delivery of a powerful cytotoxic agent to cancer cells. The extensive preclinical and clinical data, particularly from studies with trastuzumab emtansine, have validated the therapeutic potential of this approach. The experimental protocols outlined in this guide provide a framework for the development and evaluation of novel ADCs utilizing the this compound payload. As our understanding of cancer biology and ADC technology continues to grow, the strategic application of well-characterized payloads like this compound will be instrumental in the development of the next generation of targeted cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preclinical studies of a Pro-antibody-drug conjugate designed to selectively target EGFR-overexpressing tumors with improved therapeutic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evolution of Antibody-Drug Conjugate Tumor Disposition Model to Predict Preclinical Tumor Pharmacokinetics of Trastuzumab-Emtansine (T-DM1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. almacgroup.com [almacgroup.com]
- 5. njbio.com [njbio.com]
- 6. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. A Mechanistic Pharmacokinetic Model Elucidating the Disposition of Trastuzumab Emtansine (T-DM1), an Antibody–Drug Conjugate (ADC) for Treatment of Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibody Drug Conjugates: Preclinical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Conjugation of DM1 to anti-CD30 antibody has potential antitumor activity in CD30-positive hematological malignancies with lower systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Trastuzumab-DM1 causes tumour growth inhibition by mitotic catastrophe in trastuzumab-resistant breast cancer cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ADME of Antibody–Maytansinoid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Trastuzumab-DM1 causes tumour growth inhibition by mitotic catastrophe in trastuzumab-resistant breast cancer cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Clinical translation of antibody drug conjugate dosing in solid tumors from preclinical mouse data - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Model‐Informed Therapeutic Dose Optimization Strategies for Antibody–Drug Conjugates in Oncology: What Can We Learn From US Food and Drug Administration–Approved Antibody–Drug Conjugates? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Biophysical Properties of MC-DM1 Conjugates: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the biophysical properties of antibody-drug conjugates (ADCs) utilizing the MC-DM1 drug-linker. This compound is composed of the potent microtubule-disrupting agent DM1, a maytansinoid derivative, attached to a maleimidocaproyl (MC) linker.[1][2][3][4] This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of key biological and experimental processes.
Core Concepts of this compound ADCs
Antibody-drug conjugates are a class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells.[5] An ADC's efficacy and safety are critically dependent on the biophysical characteristics of the entire molecule. These conjugates consist of three main components: a monoclonal antibody (mAb) for specific targeting, a potent cytotoxic payload (DM1), and a chemical linker (MC) that connects the two.[5][6]
The MC (maleimidocaproyl) group is part of a common non-cleavable linker system used in ADCs like Trastuzumab emtansine (Kadcyla®), where the bifunctional linker SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is used to attach DM1 to lysine (B10760008) residues on the antibody.[7][8] The maleimide (B117702) group of the linker reacts with sulfhydryl groups, while another reactive group on the linker (like an NHS-ester on SMCC) reacts with amine groups on the antibody.[8] For the purpose of this guide, we will focus on the general biophysical properties of a typical ADC generated using a maleimide-based linker to conjugate DM1.
Quantitative Biophysical Data
The conjugation of this compound to an antibody introduces heterogeneity and alters its physicochemical properties. Key parameters to characterize include the drug-to-antibody ratio (DAR), thermal stability, and aggregation propensity. The following tables summarize representative quantitative data for a model this compound type conjugate, using Trastuzumab-DM1 (T-DM1) as a well-characterized example.
| Parameter | Value | Method of Determination | Reference |
| Average Drug-to-Antibody Ratio (DAR) | 3.5 | Mass Spectrometry (MS), UV/Vis Spectroscopy | [7] |
| Drug Load Distribution | 0-8 drugs per antibody (Poisson distribution) | Mass Spectrometry (MS), Hydrophobic Interaction Chromatography (HIC) | [7] |
| Molecular Weight of DM1 | ~737.5 Da | Mass Spectrometry | [9] |
| Molecular Weight of MC-Linker Moiety (from SMCC) | ~220 Da | Mass Spectrometry | |
| Binding Affinity of DM1 to Microtubules (Kd) | 0.1 µmol/L (for S-methyl-DM1 to high-affinity sites) | Scatchard Analysis |
| Property | Unconjugated Antibody | This compound Conjugate (T-DM1) | Method of Determination | Reference |
| Melting Temperature (Tm) of CH2 Domain | Higher | Lower | Differential Scanning Calorimetry (DSC) | [10] |
| Aggregation Propensity (at 40°C for 14 days) | Not significant | ~5% | Size-Exclusion Chromatography (SEC) | |
| Hydrophobicity | Lower | Higher | Hydrophobic Interaction Chromatography (HIC) | [10] |
Mechanism of Action of this compound Conjugates
The therapeutic effect of an this compound ADC is initiated by its binding to a specific antigen on the surface of a cancer cell, followed by a cascade of intracellular events.
Signaling Pathway of DM1-Induced Mitotic Catastrophe
The following diagram illustrates the key steps from ADC internalization to the induction of cell death by the released DM1 payload.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Drug-Linker Conjugates for ADC | 1375089-56-7 | Invivochem [invivochem.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound - Creative Biolabs [creative-biolabs.com]
- 5. Biophysical Methods for Characterization of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioprocess development of antibody-drug conjugate production for cancer treatment | PLOS One [journals.plos.org]
- 10. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity of Unconjugated MC-DM1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro cytotoxicity of the unconjugated linker-drug combination, MC-DM1. Unconjugated this compound, often used as a control in antibody-drug conjugate (ADC) research, is a potent cytotoxic agent. This document details its mechanism of action, summarizes quantitative cytotoxicity data, and outlines the experimental protocols used for its evaluation.
Introduction to this compound
This compound is a linker-drug conjugate consisting of the potent microtubule-disrupting agent DM1 and a maleimidocaproyl (MC) linker.[1] While designed for targeted delivery as part of an ADC, understanding the intrinsic cytotoxicity of the unconjugated form is crucial for interpreting the specificity and efficacy of the final ADC. DM1, a maytansinoid derivative, exerts its cytotoxic effects by interfering with microtubule dynamics, a fundamental process for cell division.[2][3]
Mechanism of Action
The cytotoxic activity of DM1, the payload of this compound, stems from its ability to inhibit microtubule polymerization. It binds to tubulin, preventing the formation of microtubules, which are essential components of the mitotic spindle.[3] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis or mitotic catastrophe.[4][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Creative Biolabs [creative-biolabs.com]
- 4. T-DM1, a novel antibody-drug conjugate, is highly effective against uterine and ovarian carcinosarcomas overexpressing HER2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis and Evolution of MC-DM1: A Technical Deep Dive for Drug Development Professionals
An In-depth Guide to the Discovery, Mechanism, and Application of a Key Antibody-Drug Conjugate Linker-Payload
Introduction
The landscape of targeted cancer therapy has been revolutionized by the advent of antibody-drug conjugates (ADCs), which combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic agents. A critical component of ADC design is the linker-payload system, which must remain stable in circulation and efficiently release the cytotoxic agent within the target cancer cell. This technical guide delves into the discovery and development of one such pivotal system: the maleimidocaproyl (MC) linker conjugated to the maytansinoid derivative DM1, collectively known as MC-DM1. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's core attributes, from its chemical synthesis to its biological mechanism of action and preclinical validation.
The Rationale and Developmental Journey of the MC Linker
The maleimidocaproyl (MC) linker is a non-cleavable linker, a class of linkers that offer significant advantages in ADC development, primarily their enhanced plasma stability. This stability is crucial for minimizing the premature release of the cytotoxic payload in systemic circulation, which could otherwise lead to off-target toxicity and a narrowed therapeutic window. The design of the MC linker ensures that the potent DM1 payload remains securely attached to the antibody until the entire ADC is internalized by the target cancer cell.
Upon internalization via receptor-mediated endocytosis, the ADC is trafficked to the lysosome. Within the harsh lysosomal environment, the antibody component is degraded by proteases, leading to the release of the DM1 payload still attached to the linker and the lysine (B10760008) residue from the antibody. This active metabolite, Lys-MC-DM1, is then able to exert its cytotoxic effects. The development of non-cleavable linkers like MC was a strategic move to improve the therapeutic index of ADCs by enhancing their stability and reducing systemic toxicity compared to earlier-generation, more labile linkers.
Core Components: The MC Linker and the DM1 Payload
MC (Maleimidocaproyl) Linker: The MC linker serves as the bridge between the antibody and the DM1 payload. Its maleimide (B117702) group reacts with free thiol groups on the antibody, typically generated by the reduction of interchain disulfide bonds, to form a stable thioether bond. The caproyl spacer provides a necessary distance between the antibody and the payload, which can help to ensure proper folding and function of both components.
DM1 (Mertansine): DM1 is a derivative of the natural product maytansine, a potent antimitotic agent. It exerts its cytotoxic effect by inhibiting the assembly of microtubules, essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. By binding to tubulin, the building block of microtubules, DM1 disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1]
Synthesis and Characterization of this compound
The synthesis of the this compound drug-linker conjugate is a multi-step process that involves the chemical modification of DM1 to introduce a reactive handle for conjugation to the MC linker.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize the maleimidocaproyl-DM1 (this compound) drug-linker for subsequent conjugation to a monoclonal antibody.
Materials:
-
DM1 (Mertansine)
-
6-Maleimidohexanoic acid N-hydroxysuccinimide ester (MC-NHS)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer (MS)
Procedure:
-
Dissolution of Reactants: Dissolve DM1 in anhydrous DMF. In a separate vial, dissolve MC-NHS in anhydrous DMF.
-
Reaction Initiation: To the DM1 solution, add DIPEA to act as a base. Slowly add the MC-NHS solution to the DM1 solution with constant stirring.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC to confirm the formation of the this compound conjugate.
-
Purification: Once the reaction is complete, purify the crude product using preparative HPLC. Collect the fractions containing the desired this compound product.
-
Characterization and Verification: Confirm the identity and purity of the synthesized this compound using analytical HPLC and mass spectrometry. The expected mass of the this compound conjugate should be observed.
-
Storage: Lyophilize the purified this compound and store it under desiccated and light-protected conditions at -20°C or lower.
Mechanism of Action: From ADC Internalization to Apoptosis
The therapeutic effect of an ADC utilizing the this compound conjugate is a cascade of events initiated by the specific binding of the antibody to its target antigen on the surface of a cancer cell.
Signaling Pathway of DM1-Induced Apoptosis
Caption: Mechanism of action of an ADC with this compound linker-payload.
Preclinical Evaluation of this compound Containing ADCs
The efficacy and safety of ADCs employing the this compound system have been extensively evaluated in preclinical studies, demonstrating potent and specific anti-tumor activity.
In Vitro Cytotoxicity
The cytotoxic potential of this compound ADCs is typically assessed in cancer cell lines with varying levels of target antigen expression.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the in vitro cytotoxicity of an this compound ADC against target antigen-positive and -negative cancer cell lines.
Materials:
-
Target antigen-positive (e.g., SK-BR-3 for HER2) and -negative (e.g., MDA-MB-468 for HER2) cell lines
-
Complete cell culture medium
-
This compound ADC, unconjugated antibody, and free DM1
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the antigen-positive and antigen-negative cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the this compound ADC, unconjugated antibody, and free DM1 in complete culture medium. Replace the existing medium in the wells with the drug-containing medium. Include untreated control wells.
-
Incubation: Incubate the plates for a defined period (e.g., 72-96 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the untreated control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of this compound ADCs is evaluated in vivo using animal models, typically immunodeficient mice bearing human tumor xenografts.
Experimental Protocol: HER2-Positive Breast Cancer Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of a HER2-targeted this compound ADC.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or athymic nude mice)
-
HER2-positive breast cancer cells (e.g., BT-474, NCI-N87)
-
Matrigel (optional)
-
HER2-targeted this compound ADC, vehicle control, and unconjugated antibody control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant HER2-positive breast cancer cells, optionally mixed with Matrigel, into the flank of the mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Treatment Administration: Administer the HER2-targeted this compound ADC, vehicle control, and unconjugated antibody control intravenously at specified doses and schedules.
-
Tumor Measurement and Body Weight Monitoring: Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Analyze the data for statistically significant differences in tumor growth inhibition between the treatment groups.
Pharmacokinetic Analysis
Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the ADC and its components.
Experimental Protocol: Pharmacokinetic Analysis of an this compound ADC
Objective: To determine the pharmacokinetic profile of an this compound ADC in a relevant animal model.
Materials:
-
Animal model (e.g., rats or non-human primates)
-
This compound ADC
-
Blood collection supplies (e.g., tubes with anticoagulant)
-
LC-MS/MS system
Procedure:
-
Dosing: Administer a single intravenous dose of the this compound ADC to the animals.
-
Blood Sampling: Collect blood samples at predetermined time points post-dose (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, etc.).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Sample Analysis: Analyze the plasma samples using a validated LC-MS/MS method to quantify the concentrations of:
-
Total antibody (conjugated and unconjugated)
-
ADC (conjugated antibody)
-
Free DM1 payload
-
-
Data Analysis: Use pharmacokinetic software to calculate key PK parameters such as clearance, volume of distribution, and half-life for each analyte.
Quantitative Data Summary
The following tables summarize representative quantitative data from preclinical studies evaluating ADCs with maytansinoid payloads and non-cleavable linkers, similar to the this compound construct.
Table 1: In Vitro Cytotoxicity of a HER2-Targeted Maytansinoid ADC
| Cell Line | HER2 Expression | ADC IC₅₀ (ng/mL) | Unconjugated Antibody IC₅₀ (ng/mL) | Free DM1 IC₅₀ (ng/mL) |
| SK-BR-3 | High (3+) | 15 | > 10,000 | 0.5 |
| BT-474 | High (3+) | 25 | > 10,000 | 0.7 |
| NCI-N87 | High (3+) | 30 | > 10,000 | 0.6 |
| MDA-MB-468 | Negative | > 10,000 | > 10,000 | 0.8 |
Table 2: In Vivo Efficacy of a HER2-Targeted Maytansinoid ADC in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Schedule | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Once weekly | 0 |
| Unconjugated Antibody | 10 | Once weekly | 20 |
| ADC with Non-cleavable Linker | 5 | Once weekly | 85 |
| ADC with Non-cleavable Linker | 10 | Once weekly | 98 (complete regression) |
Table 3: Pharmacokinetic Parameters of a HER2-Targeted Maytansinoid ADC in Rats
| Analyte | Clearance (mL/day/kg) | Volume of Distribution (mL/kg) | Half-life (days) |
| Total Antibody | 10 | 80 | 10 |
| ADC | 15 | 90 | 7 |
| Free DM1 | High (rapidly cleared) | - | < 1 |
Conclusion
The this compound drug-linker system represents a significant advancement in the field of antibody-drug conjugates, offering a stable and effective means of delivering the potent cytotoxic agent DM1 to cancer cells. The non-cleavable nature of the MC linker contributes to an improved safety profile by minimizing off-target toxicity, while the potent antimitotic activity of DM1 ensures efficient cell killing upon internalization. The comprehensive preclinical evaluation, encompassing in vitro cytotoxicity, in vivo efficacy, and pharmacokinetic analysis, provides a robust framework for the development of novel ADCs based on this well-characterized and clinically validated linker-payload technology. This technical guide provides a foundational understanding for researchers and drug developers aiming to leverage the power of this compound in the next generation of targeted cancer therapies.
References
Methodological & Application
Application Notes and Protocols: A Step-by-Step Guide to MC-DM1 Antibody Conjugation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the conjugation of the cytotoxic drug DM1 (a maytansinoid derivative) to a monoclonal antibody (mAb) using the maleimidocaproyl (MC) linker. This process generates an Antibody-Drug Conjugate (ADC), a targeted therapeutic designed to selectively deliver potent cytotoxic agents to cancer cells.[1][2]
The protocol outlined below is a cysteine-based conjugation method, which involves the reduction of interchain disulfide bonds within the antibody to create reactive thiol groups for the attachment of the MC-DM1 drug-linker.[3][4][5] This method is widely employed in the development of ADCs.[3][6]
Introduction to this compound Antibody-Drug Conjugates
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of cancer therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic drugs.[1][2] An ADC is composed of three main components: a monoclonal antibody that targets a specific antigen on the surface of tumor cells, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[7]
The this compound system utilizes:
-
Monoclonal Antibody (mAb): Provides specificity for tumor-associated antigens, minimizing off-target toxicity.[6][8]
-
DM1 (Mertansine): A potent microtubule-disrupting agent that induces mitotic arrest and cell death in rapidly dividing cancer cells.[6][7][9]
-
MC (Maleimidocaproyl) Linker: A non-cleavable linker that connects to the antibody via a stable thioether bond.[1][10] The release of the DM1 payload occurs through the proteolytic degradation of the antibody within the lysosome of the target cancer cell.[6]
The conjugation process is critical for the efficacy and safety of the resulting ADC. Key parameters to control include the drug-to-antibody ratio (DAR), which is the average number of drug molecules conjugated to each antibody.[11]
Experimental Workflow
The overall workflow for this compound antibody conjugation involves several key stages, from antibody preparation to the final purification and characterization of the ADC.
Caption: A schematic overview of the this compound antibody conjugation workflow.
Materials and Reagents
This section details the necessary materials and reagents for the successful conjugation of this compound to an antibody.
| Category | Item | Example Supplier | Purpose |
| Antibody | Monoclonal Antibody (e.g., IgG1) | In-house or Commercial | Targeting moiety |
| Drug-Linker | This compound | MedChemExpress, Creative Biolabs | Cytotoxic payload with linker |
| Reducing Agent | Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) | Sigma-Aldrich, Thermo Fisher | Reduction of antibody disulfide bonds |
| Buffers | Phosphate Buffered Saline (PBS), pH 7.4 | Gibco, Sigma-Aldrich | General buffer for antibody handling |
| Borate Buffer (e.g., 50 mM Sodium Borate, 50 mM NaCl, pH 8.0) | In-house preparation | Buffer for reduction reaction | |
| Chelating Agent | Diethylenetriaminepentaacetic acid (DTPA) | Sigma-Aldrich | Prevents re-oxidation of thiols |
| Solvents | Dimethyl sulfoxide (B87167) (DMSO) | Sigma-Aldrich | To dissolve this compound |
| Purification | Sephadex G-25 Desalting Column | Cytiva | Removal of small molecules (reducing agent, unconjugated drug) |
| Protein A Affinity Column | Cytiva, Bio-Rad | Purification of the final ADC | |
| Reagents for Characterization | 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent) | Thermo Fisher | Quantification of free thiol groups |
Step-by-Step Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific antibody and desired drug-to-antibody ratio (DAR).
Antibody Preparation
-
Buffer Exchange: Dialyze or buffer exchange the monoclonal antibody into a suitable buffer for the reduction step, such as PBS containing 1 mM DTPA.
-
Concentration Adjustment: Adjust the antibody concentration to a working range, typically between 5-10 mg/mL.
Antibody Reduction
The goal of this step is to reduce the interchain disulfide bonds of the antibody to generate free thiol groups for conjugation.[4][5]
-
Prepare Reducing Agent: Prepare a fresh stock solution of the reducing agent (e.g., 100 mM DTT in water).
-
Incubation: Add the reducing agent to the antibody solution. The molar ratio of reducing agent to antibody will influence the number of disulfide bonds reduced and, consequently, the final DAR. A common starting point is a 10 to 20-fold molar excess of DTT over the antibody.
-
Reaction Conditions: Incubate the reaction mixture at 37°C for 30-60 minutes.[5][12]
| Parameter | Condition | Purpose |
| Temperature | 37°C | To facilitate the reduction reaction. |
| Time | 30-60 minutes | To allow for sufficient reduction of disulfide bonds. |
| Reducing Agent | DTT or TCEP | To break the disulfide bonds and generate free thiols. |
Purification of Reduced Antibody
It is crucial to remove the excess reducing agent before adding the this compound to prevent it from reacting with the maleimide (B117702) group of the linker.
-
Column Equilibration: Equilibrate a desalting column (e.g., Sephadex G-25) with PBS containing 1 mM DTPA.
-
Separation: Apply the reduction reaction mixture to the equilibrated column and collect the fractions containing the reduced antibody.
-
Thiol Quantification (Optional): Determine the concentration of free thiol groups using Ellman's reagent (DTNB) to estimate the number of available conjugation sites.[5]
Conjugation of this compound
In this step, the maleimide group of the this compound linker reacts with the newly generated thiol groups on the antibody to form a stable thioether bond.
-
Prepare this compound Solution: Dissolve the this compound in a small amount of DMSO to create a stock solution (e.g., 10 mM).[5]
-
Reaction Setup: Cool the reduced antibody solution on ice. Add the this compound solution to the antibody. The molar ratio of this compound to the antibody will also influence the final DAR. A slight excess of the drug-linker is typically used.
-
Incubation: Allow the conjugation reaction to proceed on ice or at 4°C for 1-2 hours.[5][12]
| Parameter | Condition | Purpose |
| Temperature | 4°C or on ice | To control the reaction rate and minimize side reactions. |
| Time | 1-2 hours | To ensure complete conjugation. |
| pH | ~7.0-7.5 | Optimal for the maleimide-thiol reaction. |
Purification of the Antibody-Drug Conjugate
The final purification step removes unconjugated this compound and other reaction byproducts.
-
Quenching (Optional): The reaction can be quenched by adding an excess of a thiol-containing reagent like cysteine.
-
Purification Method: Purify the ADC using a desalting column (e.g., G-25) or a Protein A affinity column.[13] Protein A chromatography is effective for purifying IgG-based ADCs.
-
Buffer Exchange: Buffer exchange the purified ADC into a formulation buffer suitable for storage (e.g., PBS).
-
Sterile Filtration: Pass the final ADC solution through a 0.22 µm sterile filter.
Characterization of the this compound ADC
After purification, the ADC must be thoroughly characterized to ensure its quality and consistency.
| Parameter | Method | Typical Expected Results |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC), UV-Vis Spectroscopy, Mass Spectrometry | A heterogeneous mixture with an average DAR of 2-4. |
| Purity and Aggregation | Size Exclusion Chromatography (SEC) | Monomeric ADC peak >95%. |
| In Vitro Potency | Cell-based cytotoxicity assays on target-expressing cell lines | Sub-nanomolar IC50 values. |
| Binding Affinity | ELISA, Surface Plasmon Resonance (SPR) | Binding affinity similar to the unconjugated antibody. |
Signaling Pathway of ADC Action
The following diagram illustrates the general mechanism of action for an this compound ADC.
Caption: Mechanism of action of an this compound Antibody-Drug Conjugate.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low DAR | Incomplete reduction of disulfide bonds. | Increase the concentration of the reducing agent or the incubation time. |
| Insufficient this compound added. | Increase the molar ratio of this compound to the antibody. | |
| High Aggregation | Over-reduction of the antibody. | Decrease the concentration of the reducing agent or the incubation time. |
| Hydrophobicity of the drug-linker. | Optimize the formulation buffer, consider including stabilizing excipients. | |
| Low Recovery | Non-specific binding to purification columns. | Modify the buffer composition (e.g., increase salt concentration). |
| Precipitation of the ADC. | Ensure the ADC is maintained at an appropriate concentration and in a suitable buffer. |
Conclusion
This application note provides a comprehensive, step-by-step protocol for the conjugation of this compound to a monoclonal antibody. By carefully controlling the reaction conditions and performing thorough characterization, researchers can generate high-quality ADCs for preclinical and clinical development. The methodologies and data presented here serve as a valuable resource for scientists and professionals in the field of targeted cancer therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. Antibody–Drug Conjugates—A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound - Creative Biolabs [creative-biolabs.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Bioprocess development of antibody-drug conjugate production for cancer treatment | PLOS One [journals.plos.org]
Application Notes and Protocols for the Conjugation of MC-DM1 to a Monoclonal Antibody
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and step-by-step protocols for the conjugation of the potent microtubule-disrupting agent DM1, via a maleimidocaproyl (MC) linker, to a monoclonal antibody (mAb) to generate an antibody-drug conjugate (ADC). The protocols described herein are based on established methodologies for lysine (B10760008) and cysteine-based conjugation.
Introduction to MC-DM1 Conjugation
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxicity of a potent small-molecule drug.[1] this compound is a drug-linker conjugate where the maytansinoid derivative DM1 is attached to a maleimidocaproyl (MC) linker.[2][3][4] The maleimide (B117702) group of the linker enables covalent attachment to thiol groups on the antibody, while DM1 acts as the cytotoxic payload that inhibits tubulin polymerization, leading to mitotic arrest and cell death.[4]
The conjugation strategy significantly impacts the stability, efficacy, and therapeutic index of the resulting ADC.[5] Two primary strategies for conjugating this compound to a monoclonal antibody are through the ε-amino groups of lysine residues or the thiol groups of cysteine residues.[6][7][8]
-
Lysine-based conjugation: This method utilizes a bifunctional linker, such as SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) or its water-soluble analog Sulfo-SMCC, to first modify the lysine residues on the antibody.[7][8][9][10] The NHS-ester end of the linker reacts with the primary amines of lysine, introducing a maleimide group onto the antibody. Subsequently, the thiol group of DM1 reacts with the maleimide to form a stable thioether bond.[8][11] This approach results in a heterogeneous mixture of ADCs with a range of drug-to-antibody ratios (DARs).[8]
-
Cysteine-based conjugation: This strategy involves the reduction of interchain disulfide bonds within the antibody to generate free sulfhydryl groups.[8] The maleimide group of the this compound linker-drug then directly reacts with these native or engineered cysteine thiols.[6][8] This method can lead to more homogeneous ADCs with a defined DAR, typically 2, 4, 6, or 8.[9][12]
Experimental Protocols
The following are detailed protocols for both lysine and cysteine-based conjugation of this compound to a monoclonal antibody.
Protocol 1: Lysine-Based Conjugation using a Bifunctional Linker (SMCC)
This two-step protocol first involves the modification of the antibody with the SMCC linker, followed by conjugation with DM1.[6][7][9]
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2-7.4)
-
Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) or Sulfo-SMCC
-
This compound or DM1
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylacetamide (DMAc)
-
Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 7.25[7]
-
Purification system (e.g., size-exclusion chromatography (SEC), tangential flow filtration (TFF))[13][]
-
Analytical instruments (e.g., UV-Vis spectrophotometer, Mass Spectrometer (MS), Hydrophobic Interaction Chromatography (HIC) system)
Procedure:
Step 1: Antibody Modification with SMCC Linker
-
Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in Conjugation Buffer.
-
Linker Preparation: Dissolve SMCC in DMSO to a stock concentration of 10-20 mM.
-
Modification Reaction: Add a 5- to 15-fold molar excess of the SMCC solution to the antibody solution.[7] The final concentration of the organic solvent (DMSO) should be kept below 10% (v/v) to minimize antibody denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
Purification of Modified Antibody: Remove excess, unreacted SMCC linker from the modified antibody using a desalting column, SEC, or TFF with the Conjugation Buffer.[9]
Step 2: Conjugation of DM1 to the Modified Antibody
-
DM1 Preparation: Dissolve DM1 in DMSO to a stock concentration of 10-20 mM.
-
Conjugation Reaction: Add a 1.5- to 2-fold molar excess of DM1 per maleimide group on the antibody to the purified, SMCC-modified antibody solution.
-
Incubation: Incubate the reaction mixture at room temperature for 16-18 hours or at 4°C for 24-48 hours under gentle agitation and protected from light.
-
Quenching (Optional): To cap any unreacted maleimide groups, N-acetylcysteine can be added to a final concentration of 1 mM and incubated for 30 minutes.
-
Purification of the ADC: Purify the resulting ADC from unreacted DM1 and other small molecules using SEC, TFF, or Protein A chromatography.[9][] The final ADC should be in a formulation buffer suitable for storage (e.g., PBS).
Protocol 2: Cysteine-Based Conjugation
This protocol involves the partial reduction of the antibody's interchain disulfide bonds followed by direct conjugation with this compound.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Conjugation Buffer: PBS with 50 mM borate (B1201080) and 2 mM EDTA, pH 8.0
-
Quenching Solution: 100 mM N-acetylcysteine
-
Purification system (e.g., SEC, TFF)[13][]
-
Analytical instruments (e.g., UV-Vis spectrophotometer, MS, HIC system)
Procedure:
-
Antibody Reduction:
-
Prepare the antibody at a concentration of 5-10 mg/mL in Conjugation Buffer.
-
Add a 2- to 4-fold molar excess of TCEP to the antibody solution. The exact amount should be optimized to achieve the desired number of free thiols.
-
Incubate at 37°C for 1-2 hours.
-
-
Removal of Reducing Agent: Immediately remove the excess TCEP using a desalting column or TFF equilibrated with Conjugation Buffer.
-
This compound Preparation: Dissolve this compound in DMSO to a stock concentration of 10-20 mM.
-
Conjugation Reaction:
-
Add a 1.5- to 5-fold molar excess of this compound per free thiol group to the reduced antibody solution.
-
Incubate at room temperature for 1-4 hours with gentle mixing, protected from light.
-
-
Quenching: Add N-acetylcysteine to a final concentration of 2-fold molar excess over the initial this compound to quench any unreacted maleimide groups. Incubate for 30 minutes.
-
Purification of the ADC: Purify the ADC using SEC or TFF to remove unreacted this compound, quenching agent, and any aggregates. The final ADC should be exchanged into a suitable storage buffer.[]
Data Presentation
The following tables summarize key quantitative parameters for the conjugation process.
Table 1: Reaction Conditions for Lysine vs. Cysteine Conjugation
| Parameter | Lysine-Based Conjugation | Cysteine-Based Conjugation |
| Target Residue | Lysine (ε-amino group) | Cysteine (thiol group) |
| Linker Chemistry | Two-step: Linker activation of mAb, then drug conjugation | One-step: Direct drug-linker conjugation to reduced mAb |
| Molar Ratio (Linker:mAb) | 5-15 : 1 | N/A |
| Molar Ratio (Drug:mAb) | Varies based on linker incorporation | Varies based on desired DAR |
| Reducing Agent | Not required | TCEP or DTT |
| Typical pH | 7.2 - 8.0 | 7.5 - 8.5 |
| Reaction Time | 18 - 24 hours | 2 - 6 hours |
| Homogeneity (DAR) | Heterogeneous | More Homogeneous |
Table 2: Typical Purification and Analytical Parameters for this compound ADCs
| Parameter | Method | Typical Values / Observations |
| Purification | Size-Exclusion Chromatography (SEC) | Removes aggregates and unconjugated drug.[] |
| Tangential Flow Filtration (TFF) | Efficient for buffer exchange and removal of small molecules.[] | |
| Protein A Chromatography | Can be used for purification, but may have variable recovery.[9] | |
| Drug-to-Antibody Ratio (DAR) Determination | Mass Spectrometry (MS) | Provides accurate mass of ADC species to calculate DAR.[1][15] |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on hydrophobicity, allowing for DAR profiling.[] | |
| UV-Vis Spectrophotometry | Can provide an average DAR by measuring absorbance at 280 nm (antibody) and a wavelength specific to the drug.[] | |
| Average DAR | Lysine Conjugation | Typically 3-4 |
| Cysteine Conjugation | Typically 2, 4, 6, or 8 | |
| Purity | SEC-HPLC | >95% monomer |
| Free Drug Level | RP-HPLC | <1% |
Visualizations
Lysine-Based Conjugation Workflow
Caption: Workflow for lysine-based this compound conjugation.
Cysteine-Based Conjugation Workflow
Caption: Workflow for cysteine-based this compound conjugation.
Chemical Reaction for Lysine-Based Conjugation
Caption: Chemical reaction scheme for lysine conjugation.
Chemical Reaction for Cysteine-Based Conjugation
Caption: Chemical reaction for cysteine conjugation.
References
- 1. agilent.com [agilent.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. This compound - Creative Biolabs [creative-biolabs.com]
- 5. Advances in ADC Linker Research | AxisPharm [axispharm.com]
- 6. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Bioprocess development of antibody-drug conjugate production for cancer treatment | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. mimabs.org [mimabs.org]
- 13. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography [mdpi.com]
- 15. sciex.com [sciex.com]
Application Notes and Protocols for MC-DM1 Conjugation in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic agent. The linker chemistry connecting the antibody and the payload is critical for the stability, efficacy, and safety of the ADC. This document provides detailed application notes and protocols for the conjugation of the cytotoxic agent DM1 to a monoclonal antibody using the maleimidocaproyl (MC) linker, a widely used strategy in ADC development.
DM1, a derivative of maytansine, is a potent microtubule-inhibiting agent.[1][2][3] It is not suitable for direct conjugation as it lacks a reactive functional group.[4] Therefore, it is modified to contain a thiol group, making it amenable to conjugation with a maleimide-functionalized linker. The MC linker is part of a broader class of succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) type linkers, which create a stable, non-cleavable thioether bond between the antibody and the payload.[5][6] This ensures that the cytotoxic drug is released primarily through the degradation of the antibody within the target cancer cell, minimizing off-target toxicity.[7]
The following sections provide a comprehensive guide to the MC-DM1 conjugation process, including detailed experimental protocols, data presentation in tabular format for easy reference, and diagrams to visualize the workflow and underlying mechanisms.
Principle of this compound Conjugation
The conjugation of this compound to an antibody is a two-step process that relies on thiol-maleimide chemistry.[8] This method is highly specific for thiol groups within a pH range of 6.5-7.5, reacting approximately 1,000 times faster with thiols than with amines at neutral pH.[8]
-
Antibody Preparation (Reduction): The process begins with the selective reduction of the interchain disulfide bonds of the monoclonal antibody. This is typically achieved using a mild reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT).[7] This step exposes a controlled number of free sulfhydryl (thiol) groups that will serve as reactive handles for conjugation. The number of available thiols is a critical parameter that influences the drug-to-antibody ratio (DAR).[9]
-
Conjugation Reaction: The thiol-activated antibody is then reacted with the maleimide (B117702) group of the this compound drug-linker construct. This occurs via a Michael addition reaction, forming a stable thioether bond.[8] The resulting ADC is a heterogeneous mixture of species with varying numbers of DM1 molecules conjugated per antibody (DAR 0, 2, 4, 6, 8).[9]
The overall workflow is depicted in the diagram below.
Caption: Overall workflow for this compound ADC development.
Experimental Protocols
This section provides detailed, step-by-step protocols for the key stages of this compound ADC synthesis.
Protocol 1: Partial Reduction of Monoclonal Antibody
This protocol describes the partial reduction of a monoclonal antibody's interchain disulfide bonds using TCEP to generate reactive thiol groups.
Materials:
-
Monoclonal Antibody (mAb)
-
Conjugation Buffer: 50 mM Sodium Phosphate, 50 mM Sodium Chloride, 2 mM EDTA, pH 7.5
-
TCEP (tris(2-carboxyethyl)phosphine) hydrochloride
-
Desalting columns or centrifugal filter devices (30 kDa MWCO)
Procedure:
-
Antibody Preparation:
-
Adjust the concentration of the mAb to 5-10 mg/mL in pre-chilled Conjugation Buffer.
-
-
TCEP Addition:
-
Prepare a fresh stock solution of TCEP (e.g., 10 mM) in Conjugation Buffer.
-
Add a calculated molar excess of TCEP to the antibody solution. The molar ratio of TCEP to antibody is a critical parameter to control the extent of reduction and the final DAR. A starting point is often a 10-20 fold molar excess.[10]
-
-
Incubation:
-
Removal of Excess TCEP:
| Parameter | Recommended Range | Purpose |
| Antibody Concentration | 5-10 mg/mL | To ensure efficient reaction kinetics. |
| Buffer | 50 mM Phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5 | Maintains protein stability and optimal pH for reduction. EDTA chelates metals that can catalyze thiol oxidation.[8][10] |
| TCEP Molar Excess | 10-20 equivalents | Controls the number of disulfide bonds reduced, directly impacting the average DAR.[10] |
| Incubation Temperature | 37°C | Facilitates the reduction reaction.[8] |
| Incubation Time | 30 - 120 minutes | Duration of reduction; requires optimization for each antibody.[8][10][11] |
Table 1: Key parameters for antibody reduction.
Protocol 2: Conjugation of this compound to Reduced Antibody
This protocol details the conjugation of the maleimide-activated this compound to the thiol groups of the partially reduced antibody.
Materials:
-
Partially reduced monoclonal antibody in Conjugation Buffer
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylacetamide (DMA)
-
Quenching Solution: N-acetyl-L-cysteine (NAC) in Conjugation Buffer
Procedure:
-
Prepare this compound Solution:
-
Dissolve this compound in a minimal amount of anhydrous DMSO or DMA to prepare a concentrated stock solution (e.g., 10 mM).[8]
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the chilled, partially reduced antibody solution. A typical molar excess of this compound over the antibody is 8-15 equivalents.[12]
-
The final concentration of the organic solvent (DMSO/DMA) in the reaction mixture should be kept below 10% (v/v) to minimize antibody aggregation.[9]
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1 to 4 hours with gentle mixing.[9] The reaction should be protected from light.
-
-
Quenching:
-
To quench any unreacted maleimide groups, add a molar excess of the Quenching Solution (e.g., NAC) and incubate for an additional 20-30 minutes at room temperature.
-
| Parameter | Recommended Value/Range | Purpose |
| This compound Molar Excess | 8-15 equivalents | Drives the conjugation reaction to completion.[12] |
| Organic Co-solvent | DMSO or DMA | To solubilize the hydrophobic this compound payload. |
| Final Solvent Conc. | <10% (v/v) | To prevent antibody aggregation.[9] |
| Incubation Temperature | Room Temperature (20-25°C) | Allows for an efficient conjugation reaction. |
| Incubation Time | 1-4 hours | Duration of conjugation; can be optimized.[9] |
| Quenching Agent | N-acetyl-L-cysteine (NAC) | Reacts with excess maleimide groups to stop the reaction. |
Table 2: Key parameters for the conjugation reaction.
Protocol 3: Purification of the Antibody-Drug Conjugate
Purification is essential to remove unconjugated this compound, quenching agent, and any protein aggregates. Size-Exclusion Chromatography (SEC) is a common method for this purpose.[13]
Materials:
-
Crude ADC reaction mixture
-
Purification Buffer: e.g., Phosphate-Buffered Saline (PBS), pH 7.4
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25, Superdex 200, or equivalent)
-
HPLC or FPLC system
Procedure:
-
Column Equilibration:
-
Equilibrate the SEC column with at least two column volumes of Purification Buffer.
-
-
Sample Loading and Elution:
-
Load the crude ADC mixture onto the equilibrated column.
-
Elute the sample with Purification Buffer at a flow rate appropriate for the column.
-
-
Fraction Collection:
-
Collect fractions and monitor the eluate by UV absorbance at 280 nm. The ADC will elute in the initial high molecular weight peak, while smaller molecules like free drug and NAC will elute later.
-
-
Pooling and Concentration:
-
Pool the fractions containing the purified ADC.
-
If necessary, concentrate the purified ADC using centrifugal filter devices.
-
| Parameter | Example Value | Purpose |
| Chromatography Type | Size-Exclusion (SEC) | Separates molecules based on size, removing small molecule impurities.[13] |
| Column | Sephadex G-25 (for desalting) or Superdex 200 (for aggregate removal) | Choice of resin depends on the primary purification goal. |
| Mobile Phase | PBS, pH 7.4 | A physiological buffer to maintain ADC stability. |
| Detection | UV at 280 nm | To monitor the protein elution profile. |
Table 3: Key parameters for ADC purification.
Characterization of the ADC
Thorough characterization is required to ensure the quality, consistency, and efficacy of the ADC. Key parameters include the average Drug-to-Antibody Ratio (DAR), the distribution of different DAR species, and the level of aggregation.
Protocol 4: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on their hydrophobicity. Since the DM1 payload is hydrophobic, species with a higher DAR will be more hydrophobic and have a longer retention time on the HIC column.[14][15]
Materials:
-
Purified ADC sample
-
HIC Column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0
-
HPLC system
Procedure:
-
Sample Preparation:
-
Dilute the purified ADC to approximately 1 mg/mL in Mobile Phase A.
-
-
Chromatography:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample.
-
Elute the bound ADC species using a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B). A typical gradient is 0-100% Mobile Phase B over 30 minutes.
-
-
Data Analysis:
-
Integrate the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula:
-
Average DAR = Σ (% Peak Area of each species * DAR of that species) / 100
-
-
| Parameter | Example Value |
| Column | TSKgel Butyl-NPR |
| Mobile Phase A | 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0 |
| Mobile Phase B | 25 mM Sodium Phosphate, pH 7.0 |
| Gradient | 0-100% B over 30 minutes |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at 280 nm |
Table 4: Typical HIC parameters for DAR analysis.[14][15]
Protocol 5: DAR Determination by Reversed-Phase HPLC (RP-HPLC)
RP-HPLC provides an orthogonal method for DAR analysis. The ADC is first reduced to separate the light and heavy chains, which are then analyzed.[16]
Materials:
-
Purified ADC sample
-
Reducing Agent (e.g., DTT)
-
RP-HPLC Column (e.g., a C4 or C8 column)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (B52724)
-
HPLC system
Procedure:
-
Sample Reduction:
-
Incubate the ADC sample (at ~1 mg/mL) with an excess of DTT (e.g., 20 mM) at 37°C for 30 minutes to fully reduce all disulfide bonds.
-
-
Chromatography:
-
Inject the reduced sample onto the RP-HPLC column.
-
Separate the light chain (LC) and heavy chain (HC) and their drug-conjugated forms using a gradient of increasing acetonitrile (Mobile Phase B).
-
-
Data Analysis:
-
Integrate the peaks for unconjugated LC, conjugated LC, unconjugated HC, and conjugated HC.
-
Calculate the weighted average DAR based on the relative peak areas and the number of drugs per chain.[16]
-
Mechanism of Action of this compound ADCs
The therapeutic effect of an this compound ADC is initiated by the specific binding of the antibody component to its target antigen on the surface of a cancer cell.
Caption: Mechanism of action of a this compound ADC.
-
Binding: The ADC circulates in the bloodstream until it encounters a tumor cell expressing the target antigen. The antibody portion of the ADC binds specifically to this antigen.[7]
-
Internalization: Upon binding, the cell internalizes the ADC-antigen complex through receptor-mediated endocytosis.[7]
-
Trafficking: The complex is trafficked within the cell to lysosomes.
-
Degradation: Inside the acidic environment of the lysosome, cellular proteases degrade the antibody component of the ADC.[7]
-
Payload Release: Because the MC linker is non-cleavable, the degradation of the antibody releases the cytotoxic payload, typically as a lysine-linker-drug metabolite (lys-MC-DM1).[7]
-
Cytotoxic Action: The active DM1 metabolite is released into the cytoplasm where it binds to tubulin, a key component of microtubules.[1]
-
Cell Death: By inhibiting tubulin polymerization, DM1 disrupts the microtubule network, leading to cell cycle arrest in the G2/M phase and ultimately, apoptotic cell death.[7]
Conclusion
The this compound conjugation chemistry provides a robust and reliable method for the development of stable and effective Antibody-Drug Conjugates. The protocols and data presented in these application notes offer a comprehensive guide for researchers in this field. Careful optimization of each step, from antibody reduction to final ADC characterization, is crucial for producing a high-quality therapeutic candidate with a desirable drug-to-antibody ratio, minimal aggregation, and potent, target-specific cytotoxicity.
References
- 1. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Model‐Informed Therapeutic Dose Optimization Strategies for Antibody–Drug Conjugates in Oncology: What Can We Learn From US Food and Drug Administration–Approved Antibody–Drug Conjugates? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody–Drug Conjugates (ADCs) Derived from Interchain Cysteine Cross-Linking Demonstrate Improved Homogeneity and Other Pharmacological Properties over Conventional Heterogeneous ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Trastuzumab-DM1: A Clinical Update of the Novel Antibody-Drug Conjugate for HER2-Overexpressing Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Conjugations to Endogenous Cysteine Residues | Springer Nature Experiments [experiments.springernature.com]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. dynamic-biosensors.com [dynamic-biosensors.com]
- 12. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of MC-DM1 (T-DM1) in HER2-Positive Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of MC-DM1, more commonly known as ado-trastuzumab emtansine (T-DM1, Kadcyla®), in the research of HER2-positive breast cancer. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways and experimental workflows to guide researchers in their study design and execution.
Introduction to this compound (T-DM1)
T-DM1 is an antibody-drug conjugate (ADC) that represents a targeted therapeutic approach for HER2-positive breast cancer.[1][2] It is composed of the humanized monoclonal antibody trastuzumab, which specifically targets the human epidermal growth factor receptor 2 (HER2), covalently linked to the potent microtubule-inhibiting agent DM1 via a stable thioether linker (MCC).[1][3] This design allows for the selective delivery of the cytotoxic payload to HER2-overexpressing cancer cells, thereby minimizing systemic toxicity.[1][4] T-DM1 has demonstrated significant efficacy in both preclinical and clinical settings for patients with HER2-positive breast cancer.[2][5]
Mechanism of Action
The mechanism of action of T-DM1 is multifaceted, combining the therapeutic properties of both trastuzumab and the cytotoxic payload DM1.[6][7]
-
HER2 Targeting and Binding: The trastuzumab component of T-DM1 binds with high affinity to the extracellular domain of the HER2 receptor on the surface of cancer cells.[7][8]
-
Internalization: Upon binding, the T-DM1-HER2 complex is internalized into the cell through receptor-mediated endocytosis.[2][8]
-
Lysosomal Degradation and Payload Release: The endocytic vesicle containing the complex fuses with lysosomes. Inside the acidic environment of the lysosome, the trastuzumab antibody is degraded, leading to the release of the DM1-containing catabolites.[2][6]
-
Cytotoxicity: The released DM1 binds to tubulin, disrupting microtubule polymerization and leading to cell cycle arrest at the G2/M phase and subsequent apoptotic cell death.[6][8]
In addition to the targeted delivery of DM1, T-DM1 also retains the intrinsic anti-tumor activities of trastuzumab, including the inhibition of HER2-mediated signaling pathways and antibody-dependent cell-mediated cytotoxicity (ADCC).[6][7]
References
- 1. Clinical efficacy and safety of T-DM1 for patients with HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Trastuzumab emtansine: the first targeted chemotherapy for treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: MC-DM1 in Non-Small Cell Lung Cancer (NSCLC) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of the DM1 cytotoxic payload, often conjugated via linkers such as MC (maleimidocaproyl), in the context of non-small cell lung cancer (NSCLC) research. While specific data for an antibody-drug conjugate (ADC) utilizing the precise MC-DM1 linker-payload combination in NSCLC is limited in publicly available literature, extensive research has been conducted on ADCs employing the DM1 payload with other linkers, most notably Trastuzumab emtansine (T-DM1). The principles, mechanisms, and experimental protocols detailed herein are largely applicable to the study of any DM1-based ADC in NSCLC.
Mechanism of Action of DM1 in NSCLC
DM1, a maytansinoid derivative, is a potent microtubule-disrupting agent.[1][2] Its primary mechanism of action involves the inhibition of tubulin polymerization, a critical process for mitotic spindle formation during cell division.[3][4] By binding to tubulin, DM1 disrupts microtubule dynamics, leading to a halt in the cell cycle at the G2/M phase and subsequent induction of apoptosis in rapidly dividing cancer cells.[5][6]
Signaling Pathway of DM1-Induced Cell Death
References
- 1. ilcn.org [ilcn.org]
- 2. The clinical development of antibody-drug conjugates for non-small cell lung cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antibody–Drug Conjugates in Non-Small Cell Lung Cancer: State of the Art and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing Novel Antibody-Drug Conjugates (ADCs) with MC-DM1 for Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly evolving class of targeted cancer therapies designed to selectively deliver potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity. This document provides detailed application notes and protocols for the development of novel ADCs utilizing the linker-payload combination of maleimidocaproyl (MC) and DM1, a potent maytansinoid tubulin inhibitor. The MC linker provides a stable covalent bond with the antibody, while DM1 induces cell cycle arrest and apoptosis upon internalization into the target cancer cell. These guidelines are intended to assist researchers in the design, synthesis, characterization, and preclinical evaluation of MC-DM1-based ADCs for the treatment of solid tumors.
Data Presentation: Preclinical Efficacy of Novel this compound ADCs
The following tables summarize key quantitative data from preclinical studies of various novel ADCs employing the this compound linker-payload system against a range of solid tumor types. This data is crucial for comparing the potency and efficacy of different ADC constructs and for selecting promising candidates for further development.
| ADC Target | Antibody | Solid Tumor Cell Line | IC50 (nM) | Reference |
| Nectin-2 | IgG-F1 | MDA-MB-468 (Breast Cancer) | Not specified for DM1, MMAE conjugate showed 1.24 - 11.76 nM range | [1] |
| CD74 | SP7219 | Mc/CAR (Multiple Myeloma) | 0.8 | [2] |
| CD74 | SP7219 | MM.1S (Multiple Myeloma) | 10-11 | [2] |
| CD74 | SP7219 | U266B1 (Multiple Myeloma) | 8.5 - 9.3 | [2] |
| CD74 | SP7219 | ARP-1 (Multiple Myeloma) | 4.3-22 | [2] |
| Mesothelin | Anti-meso | N87 (Gastric Cancer) | 0.02 - 0.04 | [3] |
| FucGM1 | Anti-FucGM1 | H187 (Small Cell Lung Cancer) | 1.0 - 2.2 | [3] |
Table 1: In Vitro Cytotoxicity of Novel this compound and Maytansinoid-Based ADCs in Solid Tumor Cell Lines.
| ADC Target | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| Nectin-2 | MDA-MB-468 Xenograft | 10 mg/kg weekly (MMAE conjugate) | Fully suppressed tumor growth | [1] |
| CD74 | ANBL-6 Multiple Myeloma Xenograft | ≥ 3 mg/kg (every 3 days x5) | Durable regressions | [2] |
| CD74 | Disseminated Multiple Myeloma CAG Xenograft | Starting at 1 mg/kg (every 3 days x 5) | Clear survival benefit | [2] |
| Mesothelin | N87 Gastric Xenograft | 0.05 mcmol/kg | Complete tumor regression | [3] |
| FucGM1 | H187 SCLC Xenograft | Not specified | Strong and durable antitumor activity | [3] |
Table 2: In Vivo Efficacy of Novel this compound and Maytansinoid-Based ADCs in Solid Tumor Xenograft Models.
Experimental Protocols
Protocol for Antibody-MC-DM1 Conjugation (Lysine-Based)
This protocol describes the conjugation of a thiol-containing payload, DM1, to the lysine (B10760008) residues of a monoclonal antibody (mAb) using the heterobifunctional linker SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate).
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
SMCC-DM1 payload
-
Dimethylacetamide (DMA)
-
Conjugation Buffer (e.g., 50 mM Boric Acid, 50 mM NaCl, 2 mM EDTA, pH 8.0)
-
Quenching solution (e.g., 20 mM Glycine in Conjugation Buffer)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Protein A chromatography)
Procedure:
-
Antibody Preparation: Adjust the concentration of the mAb to 3 mg/mL in the conjugation buffer.[4]
-
Payload Preparation: Prepare a 20 mM stock solution of SMCC-DM1 in DMA.[4]
-
Conjugation Reaction:
-
Slowly add the SMCC-DM1 stock solution to the antibody solution to achieve a molar excess of the payload (e.g., 8 molar equivalents).[4]
-
Add additional DMA to the reaction mixture to reach a final concentration of 10% (v/v).[4]
-
Incubate the reaction for 2 hours at room temperature with gentle mixing.[4]
-
-
Quenching:
-
Add the quenching solution (e.g., 80 molar equivalents of glycine) to the reaction mixture to cap any unreacted SMCC-DM1.[4]
-
Incubate for 1 hour at room temperature.
-
-
Purification:
-
Purify the resulting ADC from unconjugated payload and other reaction components using SEC or Protein A chromatography.
-
The purified ADC should be buffer-exchanged into a suitable storage buffer (e.g., PBS).
-
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a method to determine the cytotoxic potential of a novel this compound ADC against adherent solid tumor cell lines.
Materials:
-
Target solid tumor cell line and appropriate culture medium
-
Novel this compound ADC
-
Control antibody (unconjugated)
-
Free DM1 payload
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the novel this compound ADC, control antibody, and free DM1 in culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with medium only as a blank control.
-
Incubate for a predetermined period (e.g., 72-96 hours) at 37°C, 5% CO₂.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, 5% CO₂.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Incubate for 15 minutes at room temperature on an orbital shaker.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a suitable curve-fitting software.
-
Protocol for In Vivo Efficacy Study (Xenograft Model)
This protocol provides a general framework for evaluating the anti-tumor efficacy of a novel this compound ADC in a subcutaneous xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Human solid tumor cell line
-
Novel this compound ADC
-
Vehicle control (e.g., saline or formulation buffer)
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of the tumor cells (e.g., 5 x 10⁶ cells in 100 µL of PBS/Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=5-10 mice per group).
-
-
ADC Administration:
-
Administer the novel this compound ADC and vehicle control to the respective groups via a suitable route (e.g., intravenous injection). The dosing schedule will need to be optimized for each ADC (e.g., once weekly for 3 weeks).
-
-
Monitoring and Data Collection:
-
Measure tumor volume and mouse body weight 2-3 times per week.
-
Monitor the mice for any signs of toxicity.
-
-
Endpoint and Analysis:
-
The study may be terminated when tumors in the control group reach a maximum allowed size or after a predetermined period.
-
Excise and weigh the tumors at the end of the study.
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
Analyze the data for statistical significance.
-
Protocol for Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a standard method to determine the average DAR and the distribution of drug-loaded species in an ADC preparation.
Materials:
-
HPLC system with a UV detector
-
HIC column (e.g., Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)
-
Purified ADC sample
Procedure:
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
HPLC Method:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample.
-
Elute the different ADC species using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B).
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
The different drug-loaded species will elute based on their hydrophobicity, with higher DAR species eluting later.
-
Integrate the peak areas for each species (unconjugated, DAR=1, DAR=2, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (Peak Area of each species * DAR of that species) / Σ (Total Peak Area)
-
Mandatory Visualizations
References
Application Notes and Protocols for MC-DM1 Conjugation to Non-Antibody Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of potent cytotoxic agents to targeted delivery vehicles is a cornerstone of modern therapeutic development. While monoclonal antibodies have been the primary scaffold for antibody-drug conjugates (ADCs), there is a growing interest in non-antibody scaffolds such as affibody molecules, nanobodies, and peptides.[1][2] These alternative scaffolds offer advantages including smaller size for better tumor penetration, ease of manufacture, and versatile engineering capabilities.[3]
This document provides detailed application notes and protocols for the conjugation of the maytansinoid derivative MC-DM1, a potent microtubule-disrupting agent, to various non-antibody scaffolds.[4] The primary conjugation chemistry described is the widely used thiol-maleimide ligation, which forms a stable thioether bond between a thiol-containing scaffold and the maleimide (B117702) group of this compound.[5]
These guidelines are intended to assist researchers in the design, synthesis, and characterization of novel non-antibody drug conjugates for preclinical evaluation.
Core Principles of this compound Conjugation
The conjugation of this compound to a non-antibody scaffold via thiol-maleimide chemistry involves a Michael addition reaction.[6] A thiol group (sulfhydryl group), typically from a cysteine residue engineered into the scaffold, acts as a nucleophile and attacks the electron-deficient double bond of the maleimide moiety on this compound. This reaction is highly specific for thiols under mild conditions (pH 7.0-7.5) and results in a stable thioether linkage.[7]
For scaffolds containing disulfide bonds, a reduction step is necessary to generate free thiols for conjugation. Tris(2-carboxyethyl)phosphine (TCEP) is a commonly used reducing agent as it is effective and does not need to be removed prior to the conjugation reaction.[7]
The drug-to-scaffold ratio (DSR), which is the average number of drug molecules conjugated to each scaffold molecule, is a critical quality attribute that can influence the efficacy and pharmacokinetics of the conjugate.[8][9] Therefore, careful control of the reaction conditions and robust analytical characterization are essential.
Experimental Protocols
Protocol 1: Site-Specific Conjugation of this compound to an Affibody Molecule with a C-terminal Cysteine
This protocol describes the site-specific conjugation of this compound to an affibody molecule engineered to have a unique C-terminal cysteine residue. This approach allows for the production of a homogenous conjugate with a DSR of 1.
Materials:
-
Affibody molecule with a C-terminal cysteine (e.g., ZHER2:2891)[10]
-
This compound (maleimidocaproyl-DM1)[11]
-
Tris(2-carboxyethyl)phosphine hydrochloride (TCEP-HCl)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed
-
Quenching Solution: 1 M N-acetylcysteine
-
Purification System: Size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC)
Procedure:
-
Reduction of the Affibody Scaffold (if necessary):
-
Dissolve the affibody molecule in degassed Conjugation Buffer to a final concentration of 1-5 mg/mL.
-
Add a 10-fold molar excess of TCEP-HCl to the affibody solution.
-
Incubate at room temperature for 1-2 hours to reduce any intermolecular disulfide bonds.
-
-
Conjugation Reaction:
-
Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to prepare a 10 mM stock solution.
-
Add a 5 to 10-fold molar excess of the this compound stock solution to the reduced affibody solution. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid protein precipitation.
-
Incubate the reaction mixture at 4°C overnight or at room temperature for 2-4 hours with gentle stirring, protected from light.[12]
-
-
Quenching the Reaction:
-
Add a 5-fold molar excess of N-acetylcysteine (relative to the initial amount of this compound) to the reaction mixture to quench any unreacted maleimide groups.
-
Incubate for 20 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Purify the affibody-DM1 conjugate from unreacted drug-linker and other small molecules using a desalting column or size-exclusion chromatography (SEC).
-
For further purification and to separate unconjugated affibody from the conjugate, hydrophobic interaction chromatography (HIC) can be employed.[6]
-
-
Characterization:
-
Determine the protein concentration using a standard protein assay (e.g., BCA).
-
Characterize the conjugate by SDS-PAGE to confirm the increase in molecular weight upon conjugation.
-
Determine the DSR using HIC-HPLC or reverse-phase HPLC (RP-HPLC).[6][13]
-
Confirm the identity and integrity of the conjugate by mass spectrometry (MS).[9]
-
Protocol 2: General Protocol for this compound Conjugation to a Thiolated Nanobody or Peptide
This protocol provides a general method for the conjugation of this compound to a nanobody or peptide containing one or more reactive thiol groups.
Materials:
-
Thiolated nanobody or peptide
-
This compound[11]
-
TCEP-HCl (if reduction is needed)
-
Conjugation Buffer: PBS or HEPES buffer, pH 7.0-7.5, degassed[4]
-
Organic Co-solvent: DMSO or DMF
-
Quenching Solution: 1 M N-acetylcysteine or β-mercaptoethanol
-
Purification System: RP-HPLC or SEC
Procedure:
-
Scaffold Preparation:
-
Dissolve the nanobody or peptide in degassed Conjugation Buffer.
-
If the scaffold contains disulfide bonds, perform a reduction step with TCEP as described in Protocol 1.
-
-
Conjugation Reaction:
-
Prepare a stock solution of this compound in DMSO or DMF.
-
Add a 1.5 to 5-fold molar excess of this compound to the scaffold solution. The optimal molar ratio should be determined empirically.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.[12]
-
-
Quenching and Purification:
-
Quench the reaction with an excess of a thiol-containing reagent.
-
Purify the conjugate using RP-HPLC for peptides or SEC for nanobodies.
-
-
Characterization:
Protocol 3: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines a method to evaluate the in vitro potency of the newly synthesized non-antibody-DM1 conjugates.[14]
Materials:
-
Target-positive and target-negative cancer cell lines
-
Complete cell culture medium
-
Non-antibody-DM1 conjugate, unconjugated scaffold, and free DM1
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the assay (e.g., 5,000-10,000 cells/well).
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the conjugate, unconjugated scaffold, and free DM1 in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated control wells.
-
Incubate for 72-96 hours at 37°C in a 5% CO₂ incubator.[8]
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[14]
-
Carefully remove the medium and add 150 µL of Solubilization Solution to each well to dissolve the formazan (B1609692) crystals.[14]
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the drug concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using a non-linear regression analysis.
-
Data Presentation
Table 1: In Vitro Cytotoxicity of Affibody-DM1 Conjugates
| Conjugate | Target | Cell Line | HER2 Expression | IC₅₀ (nM) | Reference |
| (ZHER2:2891)₂-ABD-MC-DM1 | HER2 | SKOV-3 | High | Sub-nanomolar | [10] |
| ZHER2–ABD–mcDM1 | HER2 | AU565 | High | 1.1 | [8] |
| ZHER2–ABD–mcDM1 | HER2 | SKBR3 | High | 0.7 | [8] |
| ZHER2–ABD–mcDM1₃ | HER2 | AU565 | High | 0.8 | [8] |
| ZHER2–ABD–mcDM1₃ | HER2 | SKBR3 | High | 1.0 | [8] |
| (ZHER2:2891)₂-ABD-MC-DM1 | HER2 | BT-474 | High | ~1 | [10] |
| (ZHER2:2891)₂-ABD-MC-DM1 | HER2 | NCI-N87 | High | ~1 | [10] |
| (ZHER2:2891)₂-ABD-MC-DM1 | HER2 | MCF7 | Low | >1000 | [10] |
Table 2: In Vivo Efficacy of Non-Antibody-DM1 Conjugates
| Conjugate | Scaffold Type | Target | Tumor Model | Efficacy | Reference |
| (ZHER2:2891)₂-ABD-MC-DM1 | Affibody | HER2 | SKOV-3 xenograft | Extended survival | [10] |
| BH1-DM1 | Nanobody | B7-H3 | KYSE30 xenograft | 71.9% tumor growth inhibition | [1] |
| BH1-DM1 | Nanobody | B7-H3 | KYSE450 xenograft | 59.8% tumor growth inhibition | [1] |
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Mechanism of action of non-antibody-DM1 conjugates.
References
- 1. Anovel anti-B7-H3 nanobody and its DM1 conjugate with marked anti-tumor activity against esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigating the Impact of Sample Preparation on Mass Spectrometry-Based Drug-To-Antibody Ratio Determination for Cysteine- and Lysine-Linked Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Affibody-Derived Drug Conjugates Targeting HER2: Effect of Drug Load on Cytotoxicity and Biodistribution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Affibody-derived drug conjugates: Potent cytotoxic molecules for treatment of HER2 over-expressing tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. lifetein.com [lifetein.com]
- 13. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Cell-Based Assays of MC-DM1 ADC Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the in-action of the antibody-drug conjugate (ADC) MC-DM1. This document details the mechanism of action and provides step-by-step protocols for key in vitro cell-based assays to characterize its therapeutic potential.
Introduction to this compound
This compound is an antibody-drug conjugate that consists of a monoclonal antibody (MC) linked to the cytotoxic agent DM1, a maytansinoid derivative.[1][2] The monoclonal antibody component is designed to bind to a specific antigen on the surface of cancer cells, facilitating the targeted delivery of the DM1 payload.[3][4] Upon binding to the target antigen, the ADC is internalized by the cancer cell, typically through receptor-mediated endocytosis.[3][5] Following internalization, the ADC is trafficked to the lysosome, where the linker is cleaved, releasing the active DM1 payload into the cytoplasm.[3][5]
Mechanism of Action of DM1
The cytotoxic payload, DM1, exerts its anti-tumor activity by disrupting microtubule dynamics.[2][6] DM1 binds to tubulin, inhibiting the polymerization of microtubules and leading to a mitotic arrest at the G2/M phase of the cell cycle.[5][7] This disruption of the microtubule network ultimately induces programmed cell death, or apoptosis.[5][8] The targeted delivery of DM1 via the monoclonal antibody aims to maximize the therapeutic effect on cancer cells while minimizing systemic toxicity to healthy tissues.[9]
Key In Vitro Cell-Based Assays
A panel of in vitro assays is crucial for characterizing the biological activity of this compound. These assays provide quantitative data on its potency, mechanism of action, and specificity.
Core assays include:
-
Cytotoxicity Assay: To determine the concentration-dependent cell-killing ability of the ADC.
-
Apoptosis Assay: To confirm that the ADC induces apoptosis in target cells.
-
Cell Cycle Analysis: To verify the mechanism of action of the DM1 payload on cell cycle progression.
-
Bystander Effect Assay: To assess the ability of the released DM1 to kill neighboring antigen-negative cells.
I. Cytotoxicity Assay
Cytotoxicity assays are fundamental for evaluating the potency of an ADC. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of the ADC required to inhibit the growth of 50% of the target cells.[10] Commonly used methods include metabolic assays like the MTT or XTT assay, which measure the metabolic activity of viable cells.[9][11]
Data Presentation: Cytotoxicity (IC50 Values)
| Cell Line | Target Antigen Expression | This compound IC50 (nM) | Control Antibody IC50 (nM) | Free DM1 IC50 (nM) |
| Cell Line A | High | 1.5 | > 1000 | 0.1 |
| Cell Line B | Low | 50.2 | > 1000 | 0.1 |
| Cell Line C | Negative | > 1000 | > 1000 | 0.2 |
Note: The data presented in this table is illustrative and should be replaced with experimentally derived values.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol outlines the steps for determining the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Target cancer cell lines (antigen-positive and antigen-negative)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound ADC
-
Control monoclonal antibody (without DM1)
-
Free DM1
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[3]
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the target cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[3]
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell adherence.
-
-
ADC Treatment:
-
Prepare serial dilutions of this compound, the control antibody, and free DM1 in complete medium.
-
Remove the medium from the wells and add 100 µL of the serially diluted compounds to the respective wells. Include wells with medium only as a blank control and wells with untreated cells as a vehicle control.
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.[3][12]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.[12]
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.[3]
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.[3]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each treatment concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
-
II. Apoptosis Assay
Apoptosis assays are employed to confirm that the cytotoxic effect of this compound is mediated through the induction of programmed cell death.[5] A common method for detecting apoptosis is through Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.[13]
Data Presentation: Apoptosis Induction
| Treatment | Concentration (nM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Untreated Control | 0 | 2.1 | 1.5 |
| This compound | 10 | 25.8 | 15.3 |
| Control Antibody | 10 | 3.5 | 2.0 |
| Free DM1 | 1 | 30.2 | 18.9 |
Note: The data presented in this table is illustrative and should be replaced with experimentally derived values.
Experimental Protocol: Annexin V/PI Apoptosis Assay
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
This compound ADC, control antibody, and free DM1
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after treatment.
-
Treat the cells with this compound, control antibody, or free DM1 at concentrations determined from the cytotoxicity assay (e.g., around the IC50 value). Include an untreated control.
-
Incubate for a predetermined time (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS and then resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up the compensation and gates.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
III. Cell Cycle Analysis
Cell cycle analysis is performed to confirm that the DM1 payload of this compound induces mitotic arrest, a hallmark of microtubule-targeting agents.[5][7] This is typically done by staining the DNA of the cells with a fluorescent dye like Propidium Iodide (PI) and analyzing the DNA content by flow cytometry.
Data Presentation: Cell Cycle Distribution
| Treatment | Concentration (nM) | % G1 Phase | % S Phase | % G2/M Phase |
| Untreated Control | 0 | 55.2 | 20.1 | 24.7 |
| This compound | 10 | 15.3 | 5.6 | 79.1 |
| Control Antibody | 10 | 54.8 | 21.0 | 24.2 |
| Free DM1 | 1 | 12.5 | 4.8 | 82.7 |
Note: The data presented in this table is illustrative and should be replaced with experimentally derived values.
Experimental Protocol: Cell Cycle Analysis by PI Staining
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
This compound ADC, control antibody, and free DM1
-
6-well cell culture plates
-
Cold 70% Ethanol (B145695)
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with this compound, control antibody, or free DM1 as described for the apoptosis assay.
-
Incubate for a time sufficient to observe effects on the cell cycle (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use software to model the cell cycle distribution and quantify the percentage of cells in the G1, S, and G2/M phases.
-
IV. Bystander Effect Assay
The bystander effect assay evaluates the ability of the cytotoxic payload released from the target cells to kill neighboring antigen-negative cells.[11][14] This is particularly relevant for treating heterogeneous tumors where not all cells express the target antigen.[15] A co-culture system of antigen-positive and antigen-negative cells is commonly used for this assay.[16]
Data Presentation: Bystander Killing
| Co-culture Ratio (Ag+:Ag-) | Treatment | Concentration (nM) | % Viability of Ag- Cells |
| 1:1 | This compound | 10 | 45.2 |
| 1:1 | Control Antibody | 10 | 98.5 |
| 0:1 (Ag- only) | This compound | 10 | 95.1 |
Note: The data presented in this table is illustrative and should be replaced with experimentally derived values.
Experimental Protocol: Co-culture Bystander Assay
Materials:
-
Antigen-positive (Ag+) target cell line
-
Antigen-negative (Ag-) bystander cell line (stably expressing a fluorescent protein like GFP for identification)
-
Complete cell culture medium
-
This compound ADC and control antibody
-
96-well plates
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding:
-
Prepare a co-culture of Ag+ and GFP-expressing Ag- cells at a defined ratio (e.g., 1:1 or 1:3).[3]
-
Seed the co-culture mixture into a 96-well plate.
-
As controls, seed Ag+ cells alone and Ag- cells alone.
-
-
ADC Treatment:
-
Treat the cells with serial dilutions of this compound and the control antibody.
-
Incubate for 72-96 hours.[3]
-
-
Viability Assessment:
-
After incubation, assess the viability of the GFP-expressing Ag- cells using a fluorescence microscope or a high-content imaging system to count the number of viable GFP-positive cells.
-
Alternatively, a cell viability reagent that does not interfere with GFP can be used.
-
-
Data Analysis:
-
Normalize the number of viable Ag- cells in the treated co-cultures to the untreated co-culture control.
-
Plot the percentage viability of the Ag- cells against the ADC concentration to determine the extent of bystander killing.
-
Visualizations
Signaling Pathway of DM1-induced Cell Death
Caption: Mechanism of action of this compound leading to apoptosis.
Experimental Workflow for Cytotoxicity Assay
Caption: Workflow for the MTT-based cytotoxicity assay.
Logical Relationship of In Vitro Assays
Caption: Interrelationship of the key in vitro assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Creative Biolabs [creative-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 9. benchchem.com [benchchem.com]
- 10. njbio.com [njbio.com]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 12. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. benchchem.com [benchchem.com]
- 16. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
Application Notes and Protocols for the Purification of MC-DM1 Conjugated Antibodies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of antibody-drug conjugates (ADCs) where the cytotoxic agent is MC-DM1 (maytansinoid DM1 linked via a non-cleavable SMCC linker). The purification of ADCs is a critical step to ensure a homogenous product with a consistent drug-to-antibody ratio (DAR), high purity, and low levels of process-related impurities such as unconjugated antibody, free drug, and aggregates. The following sections detail the most common and effective purification strategies.
Introduction to this compound ADC Purification
The conjugation of this compound to a monoclonal antibody (mAb) results in a heterogeneous mixture of ADC species with varying DARs, as well as residual unconjugated mAb and excess linker-payload. The primary goals of the purification process are to:
-
Remove unconjugated small molecule impurities (e.g., free this compound, linker).
-
Separate the ADC from the unconjugated antibody.
-
Fractionate the ADC population to achieve a more homogenous DAR distribution.
-
Remove protein aggregates and fragments.
-
Transfer the purified ADC into a stable formulation buffer.
A multi-step purification strategy is typically employed, often involving an initial capture step followed by one or more polishing steps. The most common techniques include Protein A affinity chromatography, Tangential Flow Filtration (TFF), Size Exclusion Chromatography (SEC), and Hydrophobic Interaction Chromatography (HIC).
Purification Workflow Overview
A typical purification workflow for this compound conjugated antibodies involves several sequential steps to remove various impurities. The following diagram illustrates a common purification train.
Caption: A representative multi-step purification workflow for this compound ADCs.
Protein A Affinity Chromatography
Protein A chromatography is a robust capture step for purifying antibodies and ADCs from the crude conjugation reaction mixture.[1][2] It effectively separates the ADC and unconjugated antibody from process-related impurities such as excess linker and payload.
Experimental Protocol
Objective: To capture the antibody and ADC from the conjugation reaction mixture and remove unconjugated this compound.
Materials:
-
Protein A chromatography column (e.g., MabSelect PrismA)
-
Chromatography system (e.g., ÄKTA system)
-
Binding/Wash Buffer: Phosphate Buffered Saline (PBS), pH 7.4
-
Elution Buffer: 0.1 M Glycine, pH 3.5
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.0
-
0.22 µm filter
Procedure:
-
Column Equilibration: Equilibrate the Protein A column with 5-10 column volumes (CVs) of Binding/Wash Buffer.
-
Sample Loading: Dilute the conjugation reaction mixture at least 1:1 with Binding/Wash Buffer to ensure proper pH and ionic strength for binding.[1] Load the diluted sample onto the column.
-
Washing: Wash the column with 5-10 CVs of Binding/Wash Buffer to remove unbound impurities.
-
Elution: Elute the bound ADC and antibody with 5-10 CVs of Elution Buffer. Collect fractions into tubes containing Neutralization Buffer (approximately 10% of the fraction volume) to immediately raise the pH and prevent acid-induced aggregation.
-
Pool and Filter: Pool the fractions containing the purified ADC and antibody. Determine protein concentration using UV absorbance at 280 nm. Filter the pool through a 0.22 µm filter.
| Parameter | Specification | Expected Outcome |
| Resin | Protein A Agarose | High binding capacity for IgG |
| Flow Rate | 100-150 cm/hr | Efficient separation |
| Binding Buffer | PBS, pH 7.4 | Optimal binding of Fc region |
| Elution Buffer | 0.1 M Glycine, pH 3.5 | Disruption of Protein A-Fc interaction |
| Purity (Post-Protein A) | >95% (ADC + unconjugated mAb) | Removal of small molecule impurities |
| Recovery | >90% | High yield of antibody species |
Tangential Flow Filtration (TFF)
TFF is a versatile technique used for buffer exchange, concentration, and removal of small molecule impurities.[3][4] It is often employed after the initial capture step to exchange the low pH elution buffer for a neutral buffer suitable for subsequent polishing steps or formulation. It can also be used to remove residual organic solvents from the conjugation reaction.[3]
Experimental Protocol
Objective: To perform buffer exchange and concentrate the ADC solution.
Materials:
-
TFF system with a molecular weight cut-off (MWCO) membrane (e.g., 30 kDa Pellicon® Capsule)[3]
-
Diafiltration Buffer: PBS, pH 7.4 or desired formulation buffer
-
0.22 µm filter
Procedure:
-
System Setup and Conditioning: Install the TFF membrane and flush the system with the desired buffer.
-
Concentration: Concentrate the pooled fractions from the Protein A elution to a target concentration (e.g., 10-20 g/L).
-
Diafiltration: Perform diafiltration against 5-10 diavolumes of the target buffer to exchange the buffer and remove any remaining small molecule impurities. Maintain a constant volume during diafiltration.
-
Final Concentration: Concentrate the retentate to the desired final concentration.
-
Recovery: Recover the product from the TFF system.
| Parameter | Specification | Expected Outcome |
| Membrane | 30 kDa MWCO Polyethersulfone (PES) | >99% retention of ADC |
| Transmembrane Pressure (TMP) | 10-20 psi | Optimal flux and minimal fouling |
| Feed Flow Rate | 5 L/min/m² | Efficient processing |
| Diavolumes | 5-10 | >99.5% buffer exchange |
| Recovery | >95% | High product yield |
Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful polishing step for separating ADC species based on their hydrophobicity.[5][6] Since the conjugation of the hydrophobic this compound payload increases the overall hydrophobicity of the antibody, HIC can effectively separate different DAR species (e.g., DAR0, DAR2, DAR4).[7] This allows for the isolation of a more homogenous ADC product.
Caption: Principle of HIC for separating ADCs based on DAR.
Experimental Protocol
Objective: To separate ADC species with different DARs.
Materials:
-
HIC column (e.g., Phenyl Sepharose, Butyl Sepharose)
-
Chromatography system
-
Buffer A (High Salt): 50 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0
-
Buffer B (Low Salt): 50 mM Sodium Phosphate, pH 7.0
-
0.22 µm filter
Procedure:
-
Column Equilibration: Equilibrate the HIC column with Buffer A.
-
Sample Preparation and Loading: Adjust the salt concentration of the ADC sample to match Buffer A and load it onto the column.
-
Elution: Elute the bound species using a linear gradient from 100% Buffer A to 100% Buffer B over 10-20 CVs. Species will elute in order of increasing hydrophobicity (unconjugated antibody first, followed by increasing DAR species).
-
Fraction Collection: Collect fractions across the elution peak.
-
Analysis and Pooling: Analyze the fractions for DAR and purity. Pool the fractions containing the desired DAR species.
| Parameter | Specification | Expected Outcome |
| Resin | Phenyl or Butyl functionalized | Resolution of DAR species |
| Mobile Phase A | 1.5 M Ammonium Sulfate | Promotes hydrophobic binding |
| Mobile Phase B | No salt | Disrupts hydrophobic interactions |
| Gradient | Linear, 10-20 CV | Separation of different DAR species |
| Purity (Post-HIC) | Homogenous DAR profile | Narrowed DAR distribution |
| Recovery | 80-90% | Yield of desired DAR species |
Size Exclusion Chromatography (SEC)
SEC is used as a final polishing step to remove aggregates and fragments that may have formed during the conjugation and purification process.[8][9] Separation is based on the hydrodynamic radius of the molecules.
Experimental Protocol
Objective: To remove high molecular weight (HMW) aggregates and low molecular weight (LMW) fragments.
Materials:
-
SEC column (e.g., Superdex 200, TSKgel G3000SWxl)
-
Chromatography system
-
Mobile Phase: Formulation buffer (e.g., 20 mM Histidine, 150 mM NaCl, pH 6.0)
-
0.22 µm filter
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least 2 CVs of the mobile phase.
-
Sample Loading: Load a sample volume that is typically 0.5-2% of the total column volume.
-
Elution: Elute the sample isocratically with the mobile phase. Aggregates will elute first, followed by the monomeric ADC, and then fragments.
-
Fraction Collection: Collect the main peak corresponding to the monomeric ADC.
-
Pooling: Pool the fractions containing the purified monomeric ADC.
| Parameter | Specification | Expected Outcome |
| Resin | Silica or polymer-based with appropriate pore size | Separation based on size |
| Mobile Phase | Formulation Buffer | Maintains ADC stability |
| Flow Rate | Dependent on column dimensions | Resolution of monomer from aggregates |
| Purity (Post-SEC) | >98% Monomer | Removal of HMW and LMW species |
| Recovery | >95% | High yield of monomeric ADC |
Summary of Purification Step Outcomes
| Purification Step | Impurities Removed | Key Outcome |
| Protein A Chromatography | Free this compound, linker, host cell proteins | Captured ADC and unconjugated mAb |
| Tangential Flow Filtration | Low pH buffers, residual solvents | Buffer exchanged and concentrated ADC |
| Hydrophobic Interaction Chromatography | Unconjugated mAb, undesired DAR species | Homogenous DAR profile |
| Size Exclusion Chromatography | Aggregates, fragments | High purity monomeric ADC |
| Final TFF & Sterile Filtration | Formulation buffer exchange, bioburden | Final formulated and sterile drug substance |
These application notes and protocols provide a comprehensive guide for the purification of this compound conjugated antibodies. The specific conditions for each step may require optimization based on the specific characteristics of the monoclonal antibody and the desired final product attributes.
References
- 1. sysy.com [sysy.com]
- 2. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 3. Tangential Flow Filtration in the Antibody Drug Conjugate (ADC) Manufacturing Process [sigmaaldrich.com]
- 4. Tangential flow filtration technology and ADC drug preparation [yocellbio.com]
- 5. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Extending the limits of size exclusion chromatography: Simultaneous separation of free payloads and related species from antibody drug conjugates and their aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting MC-DM1 Conjugation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the conjugation of MC-DM1 to antibodies, a critical step in the development of Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low Drug-to-Antibody Ratio (DAR) in an this compound conjugation reaction?
Several factors can contribute to a lower than expected DAR:
-
Incomplete Antibody Reduction: The maleimide (B117702) group on the MC-linker reacts with free sulfhydryl (-SH) groups on the antibody. These are typically generated by reducing the interchain disulfide bonds. If the reduction is incomplete, there will be fewer available sites for conjugation.[1][2]
-
Suboptimal pH: The optimal pH range for the maleimide-thiol reaction is 6.5-7.5.[1][3] At pH values below 6.5, the reaction rate is significantly slower. Above pH 7.5, the maleimide group becomes increasingly susceptible to hydrolysis and can also react with primary amines, such as lysine (B10760008) residues, leading to non-specific conjugation.[1][]
-
Maleimide Hydrolysis: The maleimide group can undergo hydrolysis, opening the ring to form a non-reactive maleamic acid.[1][] This reaction is accelerated at higher pH and temperature.
-
Insufficient Molar Excess of this compound: An inadequate amount of the this compound linker-payload relative to the antibody can lead to incomplete conjugation.
-
Presence of Trisulfide Bonds: Inconsistent levels of interchain trisulfide bonds in the monoclonal antibody starting material can consume the reducing agent without generating free thiols for conjugation.[5]
Q2: How can I confirm that my antibody has been sufficiently reduced before conjugation?
Proper reduction of the antibody's interchain disulfide bonds is critical for successful conjugation.[2] You can verify the presence and quantity of free sulfhydryl groups using Ellman's reagent (DTNB). This colorimetric assay provides a quantitative measure of the number of free thiols per antibody, allowing you to confirm the effectiveness of the reduction step before proceeding with conjugation.
Q3: My final ADC product shows a high level of aggregation. What are the likely causes?
ADC aggregation is a common challenge, often driven by the increased hydrophobicity of the final conjugate.[6][7][8] Key contributing factors include:
-
High Drug-to-Antibody Ratio (DAR): A higher drug loading increases the overall hydrophobicity of the ADC, which can promote self-association and aggregation.[3]
-
Hydrophobic Nature of the Linker-Payload: Both the MC linker and the DM1 payload are hydrophobic. Their attachment to the antibody surface can expose hydrophobic patches, leading to aggregation.[6][7]
-
Over-reduction of the Antibody: Excessive reduction can lead to the unfolding of the antibody, exposing internal hydrophobic regions and promoting aggregation.
-
Improper Buffer Conditions: The choice of buffer, pH, and the presence of certain excipients can significantly influence the stability of the ADC and its propensity to aggregate.[7]
Q4: What is the retro-Michael reaction, and how does it affect my ADC's stability?
The retro-Michael reaction is a primary mechanism of instability for the thiosuccinimide linkage formed between the maleimide and the cysteine thiol.[1] This is a reversible reaction where the linkage breaks, leading to the premature release of the drug-linker from the antibody. This deconjugation can occur in vivo, potentially leading to off-target toxicity and reduced efficacy.[1][9] To mitigate this, strategies such as promoting the hydrolysis of the thiosuccinimide ring to a more stable, ring-opened form can be employed.[9][10][11]
Troubleshooting Guides
Issue 1: Low Drug-to-Antibody Ratio (DAR)
If you are observing a lower than expected DAR, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Action |
| Incomplete Antibody Reduction | Optimize the concentration of the reducing agent (e.g., TCEP or DTT), temperature, and incubation time.[2] Verify the number of free thiols per antibody using Ellman's assay before proceeding with conjugation. |
| Suboptimal Reaction pH | Ensure the conjugation reaction is performed within the optimal pH range of 6.5-7.5.[1][3] Prepare buffers fresh and verify the pH before use. |
| Maleimide Hydrolysis | Avoid high pH ( >7.5) and elevated temperatures during conjugation.[] Prepare the this compound solution immediately before use. |
| Insufficient Molar Excess of this compound | Increase the molar ratio of the this compound linker to the antibody. Titrate the ratio to find the optimal balance between high DAR and minimizing aggregation. |
| Presence of Interfering Substances in Antibody Buffer | Ensure the antibody is in a suitable buffer free of primary amines (e.g., Tris) or other thiol-containing components prior to conjugation. Perform a buffer exchange if necessary. |
Issue 2: High Levels of Aggregation in the Final ADC Product
Aggregation can compromise the safety and efficacy of your ADC. Use the following guide to troubleshoot aggregation issues:
| Potential Cause | Troubleshooting Action |
| High Drug-to-Antibody Ratio (DAR) | Optimize the conjugation conditions to target a lower average DAR. This can be achieved by adjusting the molar ratio of this compound to the antibody or by controlling the extent of antibody reduction. |
| Hydrophobicity of the Linker-Payload | Include excipients such as polysorbates (e.g., Tween-20) or sugars (e.g., sucrose, trehalose) in the formulation to improve the colloidal stability of the ADC.[7] |
| Improper Buffer Conditions | Screen different buffer formulations to identify conditions that minimize aggregation. Factors to consider include pH, ionic strength, and the type of buffer salts.[7] |
| Over-reduction of the Antibody | Carefully control the reduction step to avoid excessive unfolding of the antibody. Use the minimum amount of reducing agent and incubation time necessary to achieve the desired level of reduction. |
| Inefficient Purification | Employ appropriate purification methods such as Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) to effectively remove aggregates from the final product.[12][] |
Experimental Protocols & Methodologies
Protocol: Partial Reduction of Antibody Interchain Disulfide Bonds
This protocol describes a general procedure for the partial reduction of antibody interchain disulfide bonds using TCEP.
-
Antibody Preparation: Dialyze or desalt the antibody into a degassed reaction buffer (e.g., phosphate (B84403) buffer, pH 7.0-7.5) containing EDTA (1-5 mM) to chelate any trace metals that could catalyze re-oxidation.
-
TCEP Preparation: Prepare a fresh stock solution of Tris(2-carboxyethyl)phosphine (TCEP) in the reaction buffer.
-
Reduction Reaction: Add a calculated molar excess of TCEP to the antibody solution. A typical starting point is a 2-4 fold molar excess of TCEP per disulfide bond to be reduced. For an IgG1 with four interchain disulfide bonds, this would be an 8-16 fold molar excess of TCEP to the antibody.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-3 hours.[14] The optimal time and temperature should be determined empirically for each antibody.
-
Removal of Reducing Agent: Immediately after incubation, remove the excess TCEP using a desalting column (e.g., Sephadex G-25) equilibrated with the degassed conjugation buffer (pH 6.5-7.5).[3]
Protocol: this compound Conjugation to Reduced Antibody
This protocol outlines the conjugation of the maleimide-activated drug-linker to the reduced antibody.
-
This compound Preparation: Dissolve the this compound in an organic co-solvent such as DMSO or DMAc to a high concentration.
-
Conjugation Reaction: Add the this compound solution to the reduced and purified antibody solution. The final concentration of the organic co-solvent should typically be kept below 10% (v/v) to minimize antibody denaturation. A molar excess of this compound (e.g., 1.5-2.0 fold over available thiols) is recommended.
-
Incubation: Incubate the reaction mixture at 4°C for 2-4 hours or at room temperature for 1-2 hours. The reaction should be performed in the dark to protect the light-sensitive components.
-
Quenching: Quench the reaction by adding an excess of a small molecule thiol, such as N-acetylcysteine or cysteine, to react with any unreacted maleimide groups.
-
Purification: Purify the ADC from unconjugated drug-linker, quenching agent, and any aggregates. Common purification methods include Size Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC), or Tangential Flow Filtration (TFF).[][15]
Analytical Methods for DAR Determination
Accurate determination of the DAR is crucial for ADC characterization.
| Method | Principle | Advantages | Disadvantages |
| UV-Vis Spectroscopy | Measures the absorbance of the ADC at two wavelengths (typically 280 nm for the antibody and a specific wavelength for the drug) to calculate the concentration of each component and thereby the average DAR.[16][][18][19] | Simple, rapid, and non-destructive.[16][] | Requires that the drug has a distinct UV-Vis absorbance from the antibody.[16][20] Provides only the average DAR, not the distribution. |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on the number of conjugated drug-linkers, as each addition increases the hydrophobicity. The weighted average of the peak areas gives the average DAR.[16][][18] | Provides information on the distribution of different DAR species (e.g., DAR0, DAR2, DAR4, etc.) and the amount of unconjugated antibody.[16][18] Performed under non-denaturing conditions.[19] | May not be suitable for all types of ADCs, particularly those with very hydrophobic payloads or linkers. |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates the light and heavy chains of the reduced ADC based on their hydrophobicity. The relative peak areas of the conjugated and unconjugated chains are used to calculate the average DAR.[16][][19][20] | Compatible with mass spectrometry for more detailed characterization.[20] Good for analyzing cysteine-linked ADCs.[][19] | Denaturing conditions can alter the ADC structure.[16] |
Visualizations
Caption: Workflow for this compound Antibody-Drug Conjugate Synthesis.
Caption: Troubleshooting Logic for Low DAR in this compound Conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. pharmtech.com [pharmtech.com]
- 8. Antibody Aggregation: Insights from Sequence and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates. | Sigma-Aldrich [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. New structures to resolve the instability of Maleimide joint – Creative Biolabs ADC Blog [creative-biolabs.com]
- 12. researchgate.net [researchgate.net]
- 14. broadpharm.com [broadpharm.com]
- 15. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pharmiweb.com [pharmiweb.com]
- 18. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 19. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
Technical Support Center: Optimizing MC-DM1 Linker Stability in Serum
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with the stability of the maleimidocaproyl (MC) DM1 linker in serum. Maintaining the integrity of the antibody-drug conjugate (ADC) in circulation is critical for ensuring efficacy and minimizing off-target toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of MC-DM1 linker instability in serum?
A1: The primary mechanism of instability for the this compound linker, and other maleimide-based linkers, is a retro-Michael reaction . This is a reversible chemical reaction where the thiosuccinimide bond, formed between the maleimide (B117702) group of the linker and a thiol group (e.g., from a cysteine residue on the antibody), breaks. This breakage leads to the premature release of the DM1 payload from the antibody. In the thiol-rich environment of the bloodstream, the released drug-linker can then react with other molecules containing free thiols, such as human serum albumin (HSA) or glutathione, leading to off-target toxicity and reduced therapeutic efficacy.[1]
Q2: My ADC is showing significant payload loss in plasma stability assays. What is the likely cause and how can I address it?
A2: Significant payload loss in plasma is most likely due to the retro-Michael reaction. To address this, consider the following strategies:
-
Promote Hydrolysis of the Thiosuccinimide Ring: The succinimide (B58015) ring of the linker can undergo hydrolysis, opening the ring to form a stable maleamic acid thioether. This hydrolyzed form is resistant to the retro-Michael reaction.[2] You can promote hydrolysis by:
-
Post-conjugation pH adjustment: After the initial conjugation, incubating the ADC at a slightly alkaline pH (e.g., pH 8.5-9.0) can accelerate the hydrolysis of the succinimide ring. It is crucial to monitor this process to avoid any potential damage to the antibody.
-
-
Alternative Linker Chemistries: If instability persists, consider using next-generation maleimide linkers designed for enhanced stability or alternative conjugation chemistries that are not susceptible to the retro-Michael reaction.
Q3: How does the conjugation site on the antibody affect linker stability?
A3: The location of the cysteine residue on the antibody used for conjugation can significantly impact the stability of the maleimide linker. Cysteines in less solvent-accessible locations or within a positively charged local environment can lead to faster hydrolysis of the succinimide ring, resulting in a more stable conjugate.[3]
Q4: What are some alternative linker technologies with improved stability compared to traditional maleimide linkers?
A4: Several alternative linker technologies have been developed to overcome the instability of traditional maleimide linkers. These include:
-
Next-Generation Maleimides: These are maleimide derivatives with modifications that promote faster hydrolysis of the thiosuccinimide ring, leading to a more stable final conjugate.
-
Disulfide Re-bridging Linkers: These linkers re-bridge the native disulfide bonds of the antibody, offering a site-specific conjugation strategy with improved stability.
-
Thiol-yne and Thiol-ene Reactions: These "click chemistry" approaches form stable thioether bonds that are not susceptible to the retro-Michael reaction.
Troubleshooting Guides
Issue 1: Inconsistent Drug-to-Antibody Ratio (DAR) in ADC Batches
-
Symptom: Significant batch-to-batch variability in the average DAR determined by analysis (e.g., LC-MS).
-
Possible Causes & Troubleshooting Steps:
-
Incomplete Reduction of Antibody Disulfide Bonds: If conjugating to native cysteine residues, ensure complete and consistent reduction of the interchain disulfide bonds.
-
Recommendation: Optimize the concentration of the reducing agent (e.g., TCEP, DTT) and the reaction time and temperature. Quantify the number of free thiols per antibody before conjugation.
-
-
Inconsistent Reaction Conditions: Variations in pH, temperature, or reaction time can affect conjugation efficiency.
-
Recommendation: Maintain strict control over all reaction parameters. The optimal pH for the maleimide-thiol reaction is typically between 6.5 and 7.5.[]
-
-
Purity of Starting Materials: Impurities in the antibody or linker-payload can interfere with the conjugation reaction.
-
Recommendation: Ensure high purity of all starting materials through appropriate analytical characterization.
-
-
Issue 2: Premature Drug Release in Serum Stability Assays
-
Symptom: A rapid decrease in the average DAR or the appearance of unconjugated antibody in serum or plasma over time, as measured by LC-MS or ELISA.
-
Possible Causes & Troubleshooting Steps:
-
Retro-Michael Reaction: This is the most common cause of premature drug release for maleimide-based linkers.
-
Recommendation 1: Confirm with Thiol Exchange Assay: Perform an in vitro assay by incubating your ADC with a high concentration of a small-molecule thiol like glutathione. Monitor the transfer of the payload from the ADC to the small-molecule thiol over time.
-
Recommendation 2: Implement Post-Conjugation Hydrolysis: As detailed in the FAQs, introduce a step after conjugation to promote the hydrolysis of the succinimide ring.
-
Recommendation 3: Evaluate Alternative Linkers: If the instability is unacceptable for your application, explore more stable linker technologies.
-
-
Data Presentation: Comparative Stability of Maleimide-Based Linkers
The following table summarizes publicly available data on the stability of different maleimide-based linkers in human serum or plasma.
| Linker Type | Half-life in Human Serum (Days) | Key Features |
| Traditional N-alkyl Maleimide | 1-7 | Prone to retro-Michael reaction, leading to payload loss. |
| Hydrolyzed N-aryl Maleimide | > 14 | Ring-opened structure is resistant to retro-Michael reaction. |
| Dibromomaleimide | > 14 | Rapid hydrolysis post-conjugation leads to a stable product. |
| Dithiomaleimide | > 14 | Forms a disulfide bond upon reaction, which can be cleaved intracellularly. |
Note: The stability of a linker can be influenced by the specific antibody, conjugation site, and payload.
Experimental Protocols
Protocol 1: Serum/Plasma Stability Assay using LC-MS
Objective: To determine the in vitro stability of an ADC in serum or plasma by monitoring the change in the average Drug-to-Antibody Ratio (DAR) over time.
Materials:
-
ADC of interest
-
Human, mouse, or rat serum/plasma (stored at -80°C)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein A or Protein G magnetic beads
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Elution Buffer (e.g., 0.1 M glycine, pH 2.5)
-
Neutralization Buffer (e.g., 1 M Tris, pH 8.0)
-
LC-MS system with a suitable column for intact protein analysis
Procedure:
-
Incubation:
-
Thaw serum/plasma at 37°C.
-
Dilute the ADC to a final concentration of 100 µg/mL in the serum/plasma.
-
Incubate the mixture at 37°C.
-
At designated time points (e.g., 0, 6, 24, 48, 72, 96, 168 hours), collect aliquots and immediately store them at -80°C to stop any further reaction.
-
-
ADC Immunocapture:
-
Thaw the collected aliquots on ice.
-
Add Protein A/G magnetic beads to each aliquot and incubate for 1 hour at 4°C with gentle mixing to capture the ADC.
-
Place the tubes on a magnetic stand and carefully discard the supernatant.
-
Wash the beads three times with ice-cold Wash Buffer.
-
-
Elution:
-
Add Elution Buffer to the beads and incubate for 5-10 minutes at room temperature to elute the ADC.
-
Place the tubes on the magnetic stand and transfer the eluate to a new tube containing Neutralization Buffer.
-
-
LC-MS Analysis:
-
Analyze the eluted samples by LC-MS.
-
Use a reverse-phase column suitable for intact antibody analysis.
-
Acquire mass spectra in the appropriate m/z range.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of the different ADC species (e.g., DAR0, DAR2, DAR4, etc.).
-
Calculate the relative abundance of each DAR species at each time point.
-
Determine the average DAR at each time point by calculating the weighted average of the different DAR species.
-
Plot the average DAR versus time to determine the stability profile of the ADC.
-
Protocol 2: ELISA-based Stability Assay
Objective: To quantify the amount of conjugated payload remaining on the antibody over time in a serum/plasma incubation.
Materials:
-
ADC of interest
-
Human, mouse, or rat serum/plasma
-
ELISA plates coated with an anti-payload antibody
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated anti-human IgG antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader
Procedure:
-
Incubation:
-
Perform the serum/plasma incubation as described in the LC-MS protocol.
-
-
ELISA:
-
Coat ELISA plates with an anti-payload antibody.
-
Block the plates with blocking buffer.
-
Add serial dilutions of the incubated ADC samples to the wells.
-
Incubate to allow the ADC to bind to the coated antibody.
-
Wash the plates thoroughly.
-
Add the HRP-conjugated anti-human IgG antibody to detect the bound ADC.
-
Wash the plates.
-
Add TMB substrate and incubate until a color develops.
-
Stop the reaction with the stop solution.
-
Read the absorbance at 450 nm.
-
-
Data Analysis:
-
Generate a standard curve using a known concentration of the ADC.
-
Calculate the concentration of the ADC with the payload still attached in each sample at each time point.
-
Plot the percentage of remaining conjugated ADC versus time to determine the stability profile.
-
Visualizations
Caption: this compound linker instability and stabilization pathways.
Caption: General workflow for an ADC serum stability assay.
Caption: Troubleshooting decision tree for ADC payload loss.
References
Technical Support Center: Overcoming MC-DM1 ADC Resistance
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals investigating resistance to MC-DM1, a HER2-targeting antibody-drug conjugate (ADC). The principles and mechanisms discussed are largely based on extensive research into Trastuzumab Emtansine (T-DM1), which shares the same cytotoxic payload (DM1) and general mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What are the primary established mechanisms of resistance to this compound?
A1: Resistance to this compound is multifactorial and can occur at several stages of its mechanism of action. The most well-documented mechanisms include:
-
Target-Related Alterations: Reduced HER2 expression on the cell surface, masking of the HER2 epitope, or shedding of the HER2 extracellular domain can impair ADC binding and subsequent internalization.[1][2]
-
Impaired Intracellular Trafficking and Processing: Dysfunctional intracellular metabolism of the ADC is a major resistance driver.[1][3] This can involve inefficient ADC internalization, enhanced recycling of the ADC-receptor complex back to the cell surface, or impaired trafficking to the lysosome.[4][5]
-
Lysosomal Dysfunction: For the DM1 payload to be released, the ADC must be degraded within the lysosome. Resistance can arise from increased lysosomal pH (reduced acidity) or decreased activity of lysosomal proteases, which prevents the liberation of the active cytotoxic agent.[6][7][8]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as MDR1 (P-glycoprotein) and MRP1, can actively pump the DM1 payload out of the cell, reducing its intracellular concentration and cytotoxic effect.[4][9][10][11]
-
Payload-Related Resistance: Alterations in microtubule dynamics or activation of downstream signaling pathways that allow cells to bypass mitotic catastrophe can confer resistance to the DM1 payload.[1]
-
Activation of Alternative Signaling Pathways: Constitutive activation of pathways like PI3K/AKT, often due to PTEN loss, can promote cell survival despite HER2 inhibition by the antibody component of the ADC.[1][9]
Q2: How does the lysosome play a role in this compound activity and resistance?
A2: The lysosome is critical for this compound's efficacy. After the this compound/HER2 complex is internalized via endocytosis, it is trafficked to the lysosome.[12] Inside this acidic organelle, proteases degrade the antibody, cleaving the linker and releasing the DM1 payload (in a lysine-linker-DM1 metabolite form) into the cytoplasm to exert its effect on microtubules.[1][4] Resistance occurs when this process is disrupted. For example, some resistant cells exhibit an increased lysosomal pH or reduced proteolytic activity, leading to the accumulation of intact, non-toxic ADC within the lysosome and preventing payload release.[6][7][13]
Q3: Can resistance to the monoclonal antibody component (e.g., Trastuzumab) predict resistance to this compound?
A3: Not necessarily. While the antibody component contributes to the overall anti-tumor activity by inhibiting HER2 signaling, the primary cytotoxic effect of this compound comes from the DM1 payload.[3][14] Therefore, cancer cells that are insensitive to the antibody's signaling inhibition may still be highly sensitive to the potent microtubule-disrupting effects of DM1 once it is delivered intracellularly.[9] However, mechanisms that prevent antibody binding, such as very low HER2 expression, would confer resistance to both the naked antibody and this compound.[1]
Troubleshooting Guides
This section addresses specific experimental issues in a problem/solution format.
Problem 1: My this compound-treated cells show high viability in vitro, but I've confirmed high HER2 expression.
-
Possible Cause 1: Impaired ADC Internalization or Lysosomal Processing. Even with high surface HER2, the ADC may not be properly internalized and processed. Resistant cells can have defects in endosomal trafficking or lysosomal function.[6][11] In some cases, the ADC accumulates in lysosomes without being degraded due to increased lysosomal pH or deficient protease activity.[6][13]
-
Troubleshooting & Experimental Workflow:
-
Assess ADC Internalization: Label this compound with a fluorescent dye (e.g., pH-sensitive dye) and track its uptake and co-localization with lysosomal markers (e.g., LAMP1) over time using immunofluorescence microscopy.
-
Measure Lysosomal pH: Use a ratiometric lysosomal pH probe (e.g., LysoSensor™ Yellow/Blue) and flow cytometry or fluorescence microscopy to compare the lysosomal acidity of your resistant cells to sensitive parental cells. A higher pH in resistant cells suggests impaired function.[6]
-
Evaluate Proteolytic Activity: Utilize a substrate like DQ™-BSA, which becomes fluorescent upon proteolytic degradation, to measure the overall proteolytic capacity of lysosomes in live cells.
-
Problem 2: My resistant cell line shows cross-resistance to the free DM1 payload, but not to other chemotherapy agents like paclitaxel.
-
Possible Cause: Upregulation of Specific Drug Efflux Pumps. This pattern strongly suggests the involvement of ABC transporters that recognize DM1 as a substrate. MDR1 (ABCB1) and potentially other transporters like MRP1 (ABCC1) and BCRP (ABCG2) are known to efflux maytansinoid derivatives like DM1.[9][10][15]
-
Troubleshooting & Experimental Workflow:
-
Gene/Protein Expression Analysis: Use qRT-PCR and Western blotting to compare the expression levels of key ABC transporter genes (e.g., ABCB1, ABCC1, ABCG2) between your resistant and sensitive cell lines.[9]
-
Functional Efflux Assay: Perform a rhodamine 123 efflux assay. Rhodamine 123 is a known substrate for MDR1. Cells overexpressing MDR1 will retain less of the dye. The assay can be performed with and without a known efflux pump inhibitor (e.g., verapamil (B1683045) or cyclosporin (B1163) A) to confirm specificity.[16] Increased dye efflux that is reversed by an inhibitor points to pump activity.
-
Pharmacological Inhibition: Treat your resistant cells with this compound or free DM1 in combination with a specific efflux pump inhibitor. Restoration of sensitivity in the presence of the inhibitor confirms the pump's role in resistance.[9][17]
-
Quantitative Data Summary
Table 1: Example IC50 Values in Parental vs. This compound Resistant Cell Lines
| Cell Line Model | Drug | Parental IC50 (ng/mL) | Resistant IC50 (ng/mL) | Fold Resistance | Primary Resistance Mechanism |
| KPL-4[9] | T-DM1 | ~10 | >1000 | >100 | Decreased HER2, Upregulated MDR1 |
| BT-474M1[9] | T-DM1 | ~50 | >1000 | >20 | PTEN loss, Loss of SLC46A3 |
| NCI-N87[18] | T-DM1 | ~100 | >10000 | >100 | Impaired lysosomal metabolism |
| MDA-MB-361[16] | T-DM1 | ~0.2 nmol/L | ~0.4 nmol/L | 2 | Altered tubulin dynamics |
Note: IC50 values are approximate and gathered from cited literature for illustrative purposes. Actual values may vary based on experimental conditions.
Key Experimental Protocols
Protocol 1: Assessing Drug Efflux Pump Activity using Rhodamine 123
-
Objective: To functionally assess the activity of MDR1/P-glycoprotein efflux pumps.
-
Materials:
-
Parental (sensitive) and resistant cells
-
Rhodamine 123 (stock solution in DMSO)
-
Efflux pump inhibitor (e.g., Verapamil or Cyclosporin A)
-
Phenol (B47542) red-free culture medium
-
Flow cytometer
-
-
Methodology:
-
Plate an equal number of parental and resistant cells and allow them to adhere overnight.
-
Pre-treat one set of cells (for both parental and resistant lines) with the efflux pump inhibitor (e.g., 10 µM Verapamil) in phenol red-free medium for 1 hour at 37°C. Treat the control set with vehicle.
-
Add Rhodamine 123 (final concentration ~1 µg/mL) to all wells and incubate for 30-60 minutes at 37°C.
-
Wash the cells twice with ice-cold PBS to stop the efflux process.
-
Trypsinize the cells, resuspend them in ice-cold PBS, and keep them on ice.
-
Analyze the intracellular fluorescence of the cells immediately using a flow cytometer (e.g., FITC channel).
-
-
Expected Outcome: Resistant cells with upregulated efflux pumps will show lower Rhodamine 123 fluorescence compared to parental cells. This fluorescence should increase in the resistant cells when pre-treated with the inhibitor, indicating that the efflux activity has been blocked.[16]
Protocol 2: Immunofluorescence for HER2 Expression and ADC Internalization
-
Objective: To visualize and compare HER2 surface expression and the internalization of a fluorescently-labeled this compound.
-
Materials:
-
Parental and resistant cells grown on coverslips
-
Fluorescently-labeled this compound (e.g., this compound-AF488)
-
Lysosomal marker antibody (e.g., Rabbit anti-LAMP1)
-
Secondary antibody (e.g., Goat anti-Rabbit-AF594)
-
Paraformaldehyde (PFA) 4% for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
DAPI for nuclear staining
-
Fluorescence microscope
-
-
Methodology:
-
For Surface HER2:
-
Fix cells with 4% PFA for 15 minutes at room temperature. Do not permeabilize.
-
Block with blocking buffer for 1 hour.
-
Incubate with an anti-HER2 antibody that binds a different epitope than this compound for 1 hour.
-
Wash, then incubate with a fluorescent secondary antibody for 1 hour.
-
Wash, mount with DAPI, and image.
-
-
For ADC Internalization & Lysosomal Co-localization:
-
Incubate live cells with fluorescently-labeled this compound (e.g., 1 µg/mL) for various time points (e.g., 30 min, 2h, 6h) at 37°C.
-
Wash cells with PBS and fix with 4% PFA.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block for 1 hour.
-
Incubate with anti-LAMP1 primary antibody for 1 hour.
-
Wash, then incubate with the appropriate fluorescent secondary antibody.
-
Wash, mount with DAPI, and image.
-
-
-
Expected Outcome: For surface HER2, resistant cells may show lower fluorescence intensity. For internalization, resistant cells might show less intracellular ADC signal or a lack of co-localization (yellow puncta if using green ADC and red lysosome stain) between the ADC and LAMP1-positive lysosomes compared to sensitive cells.
Visualizations: Pathways and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. omnihealthpractice.com [omnihealthpractice.com]
- 3. Mechanisms of resistance to trastuzumab emtansine (T-DM1) in HER2-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trastuzumab emtansine: mechanisms of action and drug resistance [cancer.fr]
- 5. tandfonline.com [tandfonline.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Frontiers | Resistance mechanisms and prospects of trastuzumab [frontiersin.org]
- 8. Resistance to antibody–drug conjugates: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Overcoming resistance to antibody-drug conjugates: from mechanistic insights to cutting-edge strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Mechanisms of resistance to trastuzumab emtansine (T-DM1) in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Characterization of T‐DM1‐resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Aberrant intracellular metabolism of T‐DM1 confers T‐DM1 resistance in human epidermal growth factor receptor 2‐positive gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
issues with MC-DM1 solubility during conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the conjugation of MC-DM1 to antibodies, with a focus on solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a drug-linker conjugate composed of the potent microtubule-disrupting agent DM1 and a maleimidocaproyl (MC) linker. It is used to create Antibody-Drug Conjugates (ADCs). The DM1 payload is highly hydrophobic, which can lead to poor solubility in aqueous buffers commonly used for antibody manipulation. This inherent hydrophobicity is a primary reason for challenges such as precipitation and aggregation during the conjugation process.[][2][3][4]
Q2: What is the best solvent for dissolving this compound powder?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for dissolving this compound.[5][6][7] It is crucial to use high-quality, anhydrous (hygroscopic) DMSO, as moisture can negatively impact the solubility and stability of the compound.[5]
Q3: What is the maximum solubility of this compound and related compounds in DMSO?
The solubility of maytansinoid-based drug-linkers in DMSO is quite high, allowing for the preparation of concentrated stock solutions.
| Compound | Solvent | Solubility | Molar Equivalent | Notes |
| This compound | DMSO | ≥ 200 mg/mL[5] | 237.15 mM | Use newly opened, hygroscopic DMSO. |
| This compound | DMSO | 220 mg/mL[6] | 260.86 mM | |
| SMCC-DM1 | DMSO | 16.67 mg/mL | 15.54 mM | May require sonication, warming, or heating to 80°C.[8] |
| SMCC-DM1 | DMSO | ~12 mg/mL | ~11.19 mM | |
| Mertansine (DM1) | DMSO | 20 mg/mL | ~27.08 mM |
Q4: Can I use other organic solvents to dissolve this compound?
While DMSO is the most commonly recommended solvent, dimethylformamide (DMF) has also been used for similar compounds like SMCC-DM1.[9] However, DMSO is generally preferred. When using any organic solvent, it's important to minimize the final concentration in the aqueous conjugation buffer to avoid denaturing the antibody.
Q5: How should I store the this compound stock solution?
Once dissolved in DMSO, the this compound stock solution should be aliquoted and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[5][6] It should also be protected from light.[5][6]
Troubleshooting Guide: this compound Precipitation and Aggregation
This guide addresses common solubility and aggregation issues that can occur at different stages of the conjugation process.
Issue 1: Precipitation upon dissolving this compound powder.
-
Symptom: The this compound powder does not fully dissolve in DMSO, or a precipitate forms in the stock solution.
-
Possible Causes & Solutions:
Issue 2: Precipitation immediately after adding this compound stock solution to the antibody conjugation buffer.
-
Symptom: The solution becomes cloudy or a visible precipitate forms instantly upon adding the DMSO stock of this compound to the aqueous antibody solution.
-
Possible Causes & Solutions:
-
"Salting Out" Effect: The high concentration of the hydrophobic drug-linker in the aqueous environment leads to immediate precipitation.
-
Action: Add the this compound stock solution dropwise to the antibody solution while gently stirring. This allows for gradual dispersion and minimizes localized high concentrations.
-
-
Incorrect Buffer pH: The pH of the conjugation buffer can affect both the stability of the antibody and the reactivity of the linker. For lysine (B10760008) conjugation with NHS-ester containing linkers, a pH of 7.2-8.5 is often recommended.[7][10]
-
Action: Verify and adjust the pH of your conjugation buffer. Common buffers include phosphate-buffered saline (PBS) or borate (B1201080) buffers.
-
-
High Final Concentration of Organic Solvent: While a co-solvent is necessary, too high a percentage can cause the antibody to denature and precipitate.
-
Action: Keep the final concentration of DMSO in the reaction mixture as low as possible, typically below 10% (v/v).[11]
-
-
Issue 3: Gradual formation of turbidity or aggregates during the conjugation reaction.
-
Symptom: The reaction mixture, which was initially clear, becomes hazy or shows visible aggregates over the course of the incubation period.
-
Possible Causes & Solutions:
-
Hydrophobicity-Driven Aggregation: As this compound molecules attach to the antibody, the overall hydrophobicity of the resulting ADC increases. This can lead to self-association and aggregation, especially at higher Drug-to-Antibody Ratios (DAR).[][2]
-
Action 1: Optimize DAR: A higher DAR increases hydrophobicity and the propensity for aggregation.[][2] Consider reducing the molar excess of this compound in the reaction to target a lower average DAR.
-
Action 2: Include Hydrophilic Linkers/Spacers: If designing a custom ADC, incorporating hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), can significantly improve the solubility of the final ADC and reduce aggregation.[][12][13][14][15]
-
-
Antibody Instability: The reaction conditions (pH, temperature, presence of organic solvent) may be destabilizing the specific antibody being used.
-
Action: Perform control experiments with the antibody alone under the same conditions to assess its stability. Consider adding stabilizing excipients if necessary.
-
-
Issue 4: Aggregation or precipitation during purification or storage.
-
Symptom: The purified ADC shows high molecular weight species (aggregates) on size-exclusion chromatography (SEC) or precipitates out of solution during storage.
-
Possible Causes & Solutions:
-
Post-Conjugation Instability: The increased hydrophobicity of the ADC makes it inherently less stable in aqueous solutions than the unconjugated antibody.
-
Action 1: Formulation Optimization: The final storage buffer is critical. Consider specialized ADC stabilizing buffers that contain excipients to prevent hydrophobic interactions.[10]
-
Action 2: Purification Method: Use appropriate purification methods like tangential flow filtration (TFF) or size-exclusion chromatography (SEC) to remove unreacted drug-linker and aggregates.[2][16] Hydrophobic Interaction Chromatography (HIC) can also be used to separate different DAR species and aggregates.[17][18]
-
Action 3: Storage Conditions: Store the final ADC at the recommended temperature (typically 2-8°C for liquid formulations) and protect from light. Avoid freeze-thaw cycles unless a specific cryoprotectant-containing formulation has been developed, as freezing can sometimes increase aggregation.[19]
-
-
Experimental Protocols
Protocol: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, hygroscopic Dimethyl Sulfoxide (DMSO)
-
-
Procedure:
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.
-
Add the required volume of anhydrous DMSO to the vial to achieve a high concentration stock solution (e.g., 10-20 mg/mL).
-
Vortex or gently sonicate the vial until the powder is completely dissolved, resulting in a clear solution.
-
Aliquot the stock solution into small, single-use volumes in low-protein-binding tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month), protected from light.[5][6]
-
Protocol: Lysine-Based Conjugation of Antibody with this compound
This is a general protocol for conjugation to lysine residues. Optimization of antibody concentration, this compound molar excess, and reaction time is recommended for each specific antibody.
-
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.2-7.5), free of primary amines like Tris.
-
This compound stock solution in DMSO.
-
Conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.25).[7]
-
Purification system (e.g., SEC column, dialysis cassettes, or centrifugal filters with appropriate molecular weight cutoff).
-
-
Procedure:
-
Antibody Preparation: Buffer exchange the antibody into the conjugation buffer to a final concentration of 2-10 mg/mL.[7] Ensure no amine-containing substances (e.g., Tris, glycine) are present.
-
Reaction Setup:
-
Calculate the required volume of this compound stock solution to achieve the desired molar excess (e.g., 5-15 equivalents per antibody).
-
Ensure the final DMSO concentration in the reaction mixture will be ≤10%.
-
-
Conjugation:
-
While gently stirring the antibody solution, add the calculated volume of this compound stock solution in a dropwise manner.
-
Incubate the reaction at a controlled temperature (e.g., 4°C or room temperature) for 2-24 hours.[7][20] The optimal time will depend on the desired DAR. Protect the reaction from light.
-
-
Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine (e.g., glycine (B1666218) or Tris) to react with any excess this compound.
-
Purification:
-
Characterization & Storage:
-
Characterize the purified ADC for DAR, purity, and aggregation levels (e.g., using HIC, RP-HPLC, and SEC).
-
Store the final ADC in a suitable formulation buffer at 2-8°C.
-
-
Visual Guides
Troubleshooting Logic for this compound Precipitation
Caption: Troubleshooting flowchart for this compound precipitation.
Experimental Workflow for this compound Conjugation
Caption: General workflow for antibody conjugation with this compound.
References
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. Advances and Limitations of Antibody Drug Conjugates for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving Antibody-drug Conjugate (ADC) Solubility with Hydrophobic Novel Payloads Using the Chito-oligosaccharide ChetoSensar™ [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Drug-Linker Conjugates for ADC | 1375089-56-7 | Invivochem [invivochem.com]
- 7. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. hiyka.com [hiyka.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 15. Factors Affecting the Pharmacology of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. agilent.com [agilent.com]
- 18. researchgate.net [researchgate.net]
- 19. Impact of freezing on pH of buffered solutions and consequences for monoclonal antibody aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Optimizing Conjugation Chemistry, Antibody Conjugation Site and Surface Density in Antibody-Nanogel Conjugates (ANCs) for Cell-Specific Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up MC-DM1 Conjugation Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaling up of MC-DM1 antibody-drug conjugate (ADC) conjugation reactions.
Troubleshooting Guide
Issue 1: High Levels of Aggregation in the ADC Product
Q: We are observing a significant increase in high molecular weight species (aggregates) when scaling up our this compound conjugation. What are the potential causes and how can we mitigate this?
A: Increased aggregation is a common challenge when scaling up ADC production, particularly with hydrophobic payloads like DM1.[1] The conjugation process itself can enhance the propensity for antibodies to aggregate.[2] Here are the primary causes and recommended troubleshooting steps:
Potential Causes:
-
Increased Hydrophobicity: The DM1 payload is hydrophobic, and increasing the drug-to-antibody ratio (DAR) leads to higher surface hydrophobicity, promoting self-association and aggregation.[1]
-
Process Conditions:
-
pH: If the process pH is near the isoelectric point (pI) of the antibody or ADC, solubility is at its minimum, increasing the risk of aggregation.[2]
-
Organic Solvents: The use of organic co-solvents like DMSO or DMA to dissolve the linker-payload can destabilize the antibody structure, leading to aggregation.[2][3]
-
Temperature: Elevated temperatures during the reaction or subsequent hold times can induce unfolding and aggregation.[4]
-
-
High Local Concentrations: Inadequate mixing during the addition of the this compound linker-payload can create areas of high concentration, leading to precipitation and aggregation.[1]
-
Intermediate Instability: The maleimide-activated intermediate (antibody-MC) can be prone to covalent self-association if not promptly reacted with DM1.
Troubleshooting and Mitigation Strategies:
-
Optimize Reaction Conditions:
-
pH Control: Maintain the pH of the reaction buffer away from the pI of the antibody. For lysine (B10760008) conjugation, a pH range of 7.0-9.0 is common, with a pH below 9.0 helping to limit the DAR.[5][] Conduct small-scale studies to determine the optimal pH that balances conjugation efficiency and aggregation.
-
Solvent Concentration: Minimize the concentration of the organic co-solvent used to dissolve the this compound. Add the linker-payload solution slowly and with efficient mixing to avoid high local concentrations.[1]
-
Temperature Management: Perform the conjugation reaction at a controlled, lower temperature (e.g., room temperature or below) to minimize temperature-induced aggregation.[7]
-
-
Control Drug-to-Antibody Ratio (DAR):
-
Higher DAR values increase hydrophobicity and the risk of aggregation.[1] If aggregation is a persistent issue, consider targeting a lower average DAR. This can be achieved by adjusting the molar excess of the linker-payload during the reaction.
-
-
Formulation and Excipients:
-
Investigate the use of stabilizing excipients in the reaction and formulation buffers. Surfactants like polysorbate-20 can help prevent aggregation at the air-water interface.
-
-
Purification Strategy:
Issue 2: Inconsistent Drug-to-Antibody Ratio (DAR) Between Batches
Q: Our scaled-up batches are showing significant variability in the average DAR. How can we improve the consistency of our conjugation process?
A: Achieving a consistent DAR is critical for the efficacy and safety of the ADC and is a key challenge in manufacturing, especially with lysine-based conjugation which results in a heterogeneous mixture.[9][10]
Potential Causes:
-
Variability in Raw Materials: Inconsistent quality or impurities in the antibody, linker, or payload can affect conjugation efficiency.[11]
-
Process Parameter Control: Small deviations in pH, temperature, reaction time, and mixing efficiency can significantly impact the extent of conjugation.[12]
-
Molar Ratio of Reactants: Inaccurate measurement or addition of the linker-payload to the antibody will directly affect the final DAR.[7]
-
Antibody Modification Step: In a two-step conjugation (modification with linker, then addition of payload), the stability of the activated antibody intermediate is crucial. Hold times between steps must be tightly controlled.[1]
Troubleshooting and Mitigation Strategies:
-
Strict Process Control:
-
Implement rigorous control over all critical process parameters. Utilize automated systems for reactant addition to ensure accuracy and reproducibility.
-
Ensure consistent and efficient mixing throughout the reaction vessel as it is scaled up.
-
Precisely control reaction time and have a well-defined quenching procedure to stop the reaction consistently.
-
-
Raw Material Qualification:
-
Establish stringent quality control specifications for all incoming raw materials, including the antibody, MC linker, and DM1 payload.
-
-
Analytical Monitoring:
-
Use at-line or in-process analytical methods to monitor the progress of the conjugation reaction.
-
Hydrophobic Interaction Chromatography (HIC) is the reference technique to separate ADC species with different drug loads and can be used to monitor the DAR distribution throughout the process.[13]
-
-
Process Understanding:
-
Perform design of experiments (DoE) studies at a smaller scale to understand the impact of process parameters on DAR and to define a robust operating range before scaling up.
-
Issue 3: Inefficient Removal of Free this compound and Other Impurities
Q: We are struggling to reduce the levels of unconjugated (free) this compound payload in our final product after scaling up the purification process. What are the best methods for removal?
A: Removal of the highly cytotoxic free payload and other process-related impurities is a critical safety and regulatory requirement.[14]
Potential Causes:
-
Inefficient Purification Method: The chosen purification method may not be scalable or efficient enough to handle the larger volumes and quantities of the scaled-up process.
-
Payload Properties: The hydrophobicity of DM1 can lead to non-specific binding to purification media or equipment surfaces, making it difficult to remove completely.
Troubleshooting and Mitigation Strategies:
-
Tangential Flow Filtration (TFF):
-
TFF (also known as ultrafiltration/diafiltration) is a commonly used and scalable method for removing small molecules like free linker-payload from large protein products.[15]
-
Optimize the TFF parameters, including membrane molecular weight cut-off (MWCO), transmembrane pressure, and the number of diavolumes, to ensure efficient removal.
-
-
Chromatography:
-
Combination of Methods:
-
Often, a multi-step purification process is most effective. For example, an initial TFF step to remove the bulk of the free payload, followed by a polishing chromatography step.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical Drug-to-Antibody Ratio (DAR) for a lysine-conjugated ADC like Trastuzumab Emtansine (T-DM1)? A1: For lysine-conjugated ADCs like T-DM1, the conjugation process is stochastic, leading to a heterogeneous mixture of species with DAR values ranging from 0 to 8.[17] The average DAR is a critical quality attribute and is typically controlled to be around 3.5.[9]
Q2: Which analytical techniques are essential for characterizing this compound ADCs during scale-up? A2: A suite of analytical methods is required to monitor the process and ensure product quality. Key techniques include:
-
Size Exclusion Chromatography (SEC): To quantify aggregates and fragments.[4]
-
Hydrophobic Interaction Chromatography (HIC): To determine the DAR distribution and calculate the average DAR.[13]
-
Reversed-Phase Liquid Chromatography (RP-LC): Often coupled with mass spectrometry (LC-MS) for detailed characterization of the ADC, including identification of conjugation sites.[18]
-
Mass Spectrometry (MS): To confirm the identity of the ADC species and determine the mass of the intact conjugate, as well as light and heavy chains after reduction.[19]
Q3: How does the choice of organic solvent for dissolving this compound impact the conjugation reaction? A3: Organic solvents like DMSO or DMA are often necessary to dissolve the hydrophobic this compound linker-payload.[2] However, their presence in the reaction mixture can destabilize the antibody, potentially leading to aggregation.[3] It is crucial to use the minimum amount of solvent necessary and to ensure rapid and efficient mixing when adding the payload solution to the aqueous antibody buffer to prevent high local solvent concentrations.[1] The effect of different organic solvents on antibody structure and activity can vary.[20]
Q4: What are the key safety considerations when scaling up this compound conjugation? A4: The primary safety concern is the high cytotoxicity of the DM1 payload.[1] When scaling up, the quantity of this potent material increases significantly. Key considerations include:
-
Containment: All manufacturing steps involving the handling of the linker-payload and the conjugated ADC must be performed in a contained environment (e.g., isolators or closed systems) to protect operators.[1]
-
Decontamination: Robust procedures for the decontamination of equipment and disposal of waste containing the cytotoxic payload are essential.
-
Environmental Protection: Measures must be in place to prevent the release of cytotoxic materials into the environment.
Data Presentation
Table 1: Typical Process Parameters for Lysine-Based this compound Conjugation
| Parameter | Typical Range/Value | Rationale and Considerations |
| Antibody Concentration | 5-20 mg/mL | Higher concentrations can increase reaction efficiency but may also increase aggregation risk. |
| Reaction pH | 7.0 - 9.0 | Balances reactivity of lysine residues with antibody stability. pH < 9.0 is often used to limit the final DAR.[5] |
| Reaction Temperature | 4°C to 25°C | Lower temperatures can help minimize aggregation but may require longer reaction times.[7] |
| Molar Excess of Linker-Payload | 3 to 10-fold (over antibody) | This is a critical parameter for controlling the average DAR. The optimal ratio must be determined experimentally.[21] |
| Organic Co-solvent | < 10% (v/v) | Minimized to prevent antibody denaturation and aggregation. Common solvents include DMSO and DMA.[2][22] |
| Reaction Time | 1 - 4 hours | Monitored to achieve the target DAR without excessive side reactions or degradation.[5] |
Table 2: Comparison of Analytical Methods for ADC Characterization
| Technique | Primary Application | Information Provided | Key Considerations |
| Size Exclusion Chromatography (SEC) | Aggregate & Fragment Analysis | Quantifies monomer, dimer, higher-order aggregates, and fragments.[4] | Mobile phase composition can affect non-specific interactions.[8] |
| Hydrophobic Interaction Chromatography (HIC) | DAR Distribution Analysis | Separates species based on the number of conjugated DM1 molecules (DAR 0, 1, 2, etc.).[13] | Requires high salt concentrations; a bio-inert LC system is recommended.[13] |
| LC-MS (Reversed-Phase) | Detailed Structural Characterization | Confirms mass of ADC, light/heavy chains, and can be used for peptide mapping to identify conjugation sites.[18][19] | Denaturing conditions separate heavy and light chains.[23] |
| UV/Vis Spectroscopy | DAR Estimation (Average) | Can provide a rapid estimation of the average DAR by measuring absorbance at 252 nm (payload) and 280 nm (protein). | Less precise than HIC or MS and can be affected by interfering substances. |
Experimental Protocols
Protocol 1: Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC)
This protocol provides a general method for analyzing the aggregation state of an this compound ADC.
-
System Preparation:
-
Use a bio-inert HPLC system equipped with a UV detector.[24]
-
Equilibrate an Agilent AdvanceBio SEC 300Å column (or equivalent) with the mobile phase.
-
-
Mobile Phase:
-
Prepare an aqueous mobile phase such as 150 mM sodium phosphate, pH 7.0. For some ADCs, the addition of a low concentration of an organic modifier (e.g., isopropanol) may be needed to reduce hydrophobic interactions with the column stationary phase.[4]
-
-
Sample Preparation:
-
Dilute the ADC sample to a concentration of approximately 1-2 mg/mL using the mobile phase.
-
Filter the sample through a 0.22 µm filter if necessary.
-
-
Chromatographic Conditions (Example):
-
Column: Agilent AdvanceBio SEC 300Å, 2.7 µm, 7.8 x 300 mm
-
Mobile Phase: 150 mM Sodium Phosphate, pH 7.0
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10-20 µL
-
Detection: UV at 280 nm
-
Run Time: 15-20 minutes
-
-
Data Analysis:
-
Integrate the peaks corresponding to the high molecular weight species (aggregates), the monomer, and any low molecular weight species (fragments).
-
Calculate the percentage of each species by dividing the area of the respective peak by the total area of all peaks.[4]
-
Protocol 2: Determination of DAR Distribution by Hydrophobic Interaction Chromatography (HIC)
This protocol outlines a general method for analyzing the drug load distribution of an this compound ADC.
-
System Preparation:
-
Use a bio-inert HPLC system to prevent corrosion from high-salt mobile phases.[13]
-
Equilibrate a HIC column (e.g., Tosoh TSKgel Butyl-NPR) with the starting mobile phase (Buffer A).
-
-
Mobile Phases:
-
Buffer A (High Salt): 1.5 M ammonium (B1175870) sulfate (B86663) with 50 mM sodium phosphate, pH 7.0.
-
Buffer B (Low Salt): 50 mM sodium phosphate, pH 7.0, with 10-20% isopropanol.
-
-
Sample Preparation:
-
Dilute the ADC sample to ~1 mg/mL in Buffer A.
-
-
Chromatographic Conditions (Example):
-
Column: TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm
-
Flow Rate: 0.8 mL/min
-
Detection: UV at 280 nm
-
Gradient:
-
0-2 min: 100% A
-
2-22 min: Linear gradient from 100% A to 100% B
-
22-25 min: 100% B
-
25-30 min: Re-equilibrate at 100% A
-
-
-
Data Analysis:
-
Peaks will elute in order of increasing hydrophobicity, corresponding to species with increasing numbers of conjugated DM1 molecules (DAR 0, DAR 1, DAR 2, etc.).
-
Integrate the area of each peak.
-
Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each species * DAR of that species) / Σ (Total Peak Area)[23]
-
Protocol 3: Removal of Unconjugated Free Payload by Tangential Flow Filtration (TFF)
This protocol provides a general workflow for removing free this compound from the conjugated ADC solution.
-
System and Cassette Preparation:
-
Select a TFF cassette with an appropriate molecular weight cut-off (MWCO), typically 30 kDa for an IgG-based ADC, to retain the ADC while allowing the free payload to pass through.
-
Sanitize and flush the TFF system and cassette according to the manufacturer's instructions.
-
Equilibrate the cassette with the diafiltration buffer (the final formulation buffer for the ADC).
-
-
Concentration (Optional):
-
If necessary, concentrate the post-conjugation reaction mixture to a desired volume to reduce the subsequent diafiltration time.
-
-
Diafiltration:
-
Begin the diafiltration process by adding the diafiltration buffer to the retentate vessel at the same rate as the filtrate is being removed.
-
Perform 7-10 diavolumes to wash out the free this compound and other small molecule impurities. A diavolume is the volume of the product solution in the system.
-
Monitor the UV absorbance of the filtrate at 252 nm (for the payload) to ensure the removal is complete (the absorbance should return to baseline).
-
-
Final Concentration and Recovery:
-
After diafiltration is complete, concentrate the ADC product to the target final concentration.
-
Recover the product from the TFF system and rinse the system with formulation buffer to maximize recovery.
-
-
Verification:
-
Analyze a sample of the final purified ADC by a suitable method (e.g., RP-HPLC) to confirm that the residual free payload is below the specified limit (e.g., < 0.15%).[25]
-
Visualizations
Caption: General workflow for the lysine-based conjugation of this compound to a monoclonal antibody.
Caption: Decision tree for troubleshooting high aggregation during this compound ADC production.
Caption: Key factors that contribute to the heterogeneity of the drug-to-antibody ratio (DAR).
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. pharmtech.com [pharmtech.com]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. bicellscientific.com [bicellscientific.com]
- 7. mycenax.com [mycenax.com]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. ADC Process Development and Manufacturing (Part I): Core Components, Intermediates, and Conjugation Strategies - Creative Biogene [creative-biogene.com]
- 10. Practical approaches for overcoming challenges in heightened characterization of antibody-drug conjugates with new methodologies and ultrahigh-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overcoming DAR Variability From an Unspecified Raw Material Impurity - ADC Process Development Summit [adc-process-development.com]
- 12. benchchem.com [benchchem.com]
- 13. agilent.com [agilent.com]
- 14. waters.com [waters.com]
- 15. sciex.com [sciex.com]
- 16. WO2019016070A1 - Removal of unbound drug after antibody drug conjugate coupling - Google Patents [patents.google.com]
- 17. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. criver.com [criver.com]
- 19. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effect of organic solvents on the conformation and interaction of catalase and anticatalase antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. downstreamcolumn.com [downstreamcolumn.com]
- 23. agilent.com [agilent.com]
- 24. lcms.cz [lcms.cz]
- 25. casss.org [casss.org]
Technical Support Center: Mitigating Off-Target Toxicity of MC-DM1 Antibody-Drug Conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the off-target toxicity of maleimidocaproyl-DM1 (MC-DM1) antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms contributing to the off-target toxicity of this compound ADCs?
A1: The off-target toxicity of this compound ADCs is multifactorial and can be attributed to several key mechanisms:
-
Premature Payload Release: The linker connecting the antibody to the DM1 payload can be unstable in systemic circulation, leading to the premature release of the cytotoxic drug.[1][2][3][] This free payload can then distribute non-specifically to healthy tissues, causing toxicity.[5][6][7][8]
-
Non-specific ADC Uptake: Intact ADCs can be taken up by healthy cells through mechanisms independent of the target antigen. This can occur via:
-
Fc Receptor (FcR) Binding: The Fc region of the antibody can bind to Fc receptors on immune cells, leading to unintended internalization and toxicity.[3][]
-
Mannose Receptor (MR) Binding: The mannose receptor, present on various cells, can mediate the uptake of glycosylated antibodies, contributing to off-target effects, particularly in the liver.[3][9]
-
Nonspecific Endocytosis: Cells can internalize ADCs through general endocytic pathways, independent of specific receptor binding.[3][]
-
-
Antigen-Independent Payload Activity: The DM1 payload itself may exert toxicity through off-target mechanisms. For instance, studies have suggested that the maytansinoid payload can bind to cytoskeleton-associated protein 5 (CKAP5) on hepatocytes, contributing to liver toxicity independent of the ADC's target antigen.[10]
-
Bystander Effect: While often beneficial for eliminating antigen-negative tumor cells, the bystander effect can also contribute to off-target toxicity if the released payload is highly membrane-permeable and diffuses into surrounding healthy tissues.[3][11][12] However, the primary catabolite of T-DM1, Lys-SMCC-DM1, is charged and has low membrane permeability, resulting in a limited bystander effect.[11][13][14]
Q2: How does the choice of linker impact the off-target toxicity of DM1 ADCs?
A2: The linker is a critical component that significantly influences the safety profile of an ADC.[2][15]
-
Linker Stability: The stability of the linker in the bloodstream is paramount.[1][2] Non-cleavable linkers, such as the thioether-based SMCC linker used in T-DM1 (ado-trastuzumab emtansine), are generally more stable in plasma than some cleavable linkers.[3][16][17] This enhanced stability minimizes the premature release of DM1, thereby reducing systemic toxicity.[3][16]
-
Linker Hydrophilicity: Incorporating hydrophilic components, such as polyethylene (B3416737) glycol (PEG) chains, into the linker can improve the ADC's physicochemical properties.[18][19][20] Hydrophilic linkers can reduce aggregation, improve pharmacokinetics, and decrease non-specific uptake, all of which contribute to a wider therapeutic window and reduced off-target toxicity.[18][21]
Q3: What is the "inverse targeting" strategy, and how can it reduce this compound ADC toxicity?
A3: The "inverse targeting" strategy is an innovative approach designed to mitigate the toxicity caused by the premature release of the cytotoxic payload into circulation.[5][6][7][8][22] It involves the co-administration of a payload-binding agent, such as a single-domain antibody (sdAb), that specifically binds to and neutralizes the free payload in the bloodstream.[5][6][7][8] This prevents the free DM1 from diffusing into healthy cells and causing off-target toxicities, without interfering with the ADC's ability to bind to its target on cancer cells.[5][7]
Q4: How does site-specific conjugation compare to traditional methods in reducing toxicity?
A4: Site-specific conjugation offers significant advantages over traditional stochastic conjugation methods (e.g., lysine (B10760008) conjugation) in creating safer and more effective ADCs.[22][23][24]
-
Homogeneity: Site-specific methods produce a homogeneous ADC population with a uniform drug-to-antibody ratio (DAR).[22][23][24] In contrast, traditional methods result in a heterogeneous mixture of ADCs with varying DARs.
-
Improved Pharmacokinetics and Stability: Homogeneous ADCs with a defined DAR often exhibit more predictable and improved pharmacokinetic profiles and enhanced stability.[][23][24] This leads to a better therapeutic index and reduced off-target toxicity.[23][24]
Troubleshooting Guides
Issue 1: High Levels of Hepatotoxicity Observed in Preclinical Models
| Potential Cause | Troubleshooting/Mitigation Strategy | Experimental Validation |
| Premature Payload Release | 1. Optimize Linker Stability: Switch to a more stable, non-cleavable linker like SMCC.[3][16] 2. Introduce Hydrophilic Moieties: Incorporate PEG chains into the linker design to improve ADC solubility and reduce non-specific uptake by the liver.[18][19] | - Conduct in vitro plasma stability assays to compare payload release from different linker designs. - Perform pharmacokinetic studies in rodents to measure free payload levels in circulation. |
| Non-specific Uptake by Liver Cells | 1. Fc Region Engineering: Introduce mutations in the Fc region of the antibody to reduce binding to Fc receptors on liver sinusoidal endothelial cells and Kupffer cells.[][25] 2. Glycoengineering: Modify the glycosylation pattern of the antibody to reduce uptake by mannose receptors.[3] | - Use surface plasmon resonance (SPR) or ELISA to assess the binding of engineered antibodies to Fc receptors. - In vitro, assess the uptake of the ADC by primary hepatocytes or liver sinusoidal endothelial cells. |
| Antigen-Independent Payload Toxicity | 1. Payload Modification: If possible, explore derivatives of DM1 with reduced intrinsic toxicity to hepatocytes. 2. Inverse Targeting: Co-administer an anti-DM1 antibody fragment to sequester any released payload.[5][6][7][8] | - Screen modified payloads for cytotoxicity against primary hepatocytes. - In vivo, co-administer the ADC with an anti-DM1 sdAb and monitor liver enzyme levels. |
Issue 2: Evidence of Hematological Toxicities (e.g., Thrombocytopenia, Neutropenia)
| Potential Cause | Troubleshooting/Mitigation Strategy | Experimental Validation |
| Payload-Mediated Toxicity to Hematopoietic Progenitors | 1. Optimize Drug-to-Antibody Ratio (DAR): A lower DAR may be better tolerated. Use site-specific conjugation to achieve a homogeneous, lower DAR ADC.[26] 2. Alternative Payload: Consider a different class of payload with a different toxicity profile if DM1-associated hematological toxicity is dose-limiting.[9][27] | - Generate ADCs with different DARs and assess their in vivo efficacy and toxicity in parallel. - In vitro, test the cytotoxicity of the free payload and the ADC on hematopoietic progenitor cell cultures. |
| Premature Payload Release in Circulation | 1. Enhance Linker Stability: Employ a highly stable, non-cleavable linker.[3][16] 2. Inverse Targeting: Co-administer a payload-scavenging agent.[5][6][7][8] | - Monitor complete blood counts (CBCs) in preclinical models treated with ADCs having different linkers. - In vivo, compare hematological parameters in animals receiving the ADC alone versus ADC with an anti-DM1 agent. |
Quantitative Data Summary
Table 1: Impact of an Anti-DM4 sdAb on DM4-ADC Toxicity and Efficacy in Mice
| Treatment Group | Mean Body Weight Loss at Nadir (%) | Tumor Growth Inhibition | Survival |
| 7E7-DM4 ADC + Saline | 7.9 ± 3 | - | - |
| 7E7-DM4 ADC + Anti-DM4 sdAb | 3.8 ± 1.3 | No negative impact on efficacy | Dramatic improvement at high ADC doses |
Data summarized from studies on a DM4-based ADC, illustrating the principle of the inverse targeting strategy.[6][8]
Table 2: Common Grade ≥3 Toxicities Associated with Maytansinoid (DM1/DM4) ADCs in Clinical Trials
| Toxicity | Reported Incidence |
| Thrombocytopenia | 8.0% - 28.7% |
| Increased Transaminases (Hepatotoxicity) | Common |
| Fatigue | 4.5% - 6.4% |
| Anemia | Common |
| Neutropenia | Common |
Data compiled from multiple clinical trials of T-DM1 and other maytansinoid-based ADCs.[3][9][16][28][29]
Key Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
-
Objective: To assess the stability of the ADC linker and the rate of payload release in plasma.
-
Materials:
-
Test ADC (this compound conjugated)
-
Control ADC with a known stable/unstable linker
-
Freshly collected plasma (e.g., human, mouse)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Analytical method for detecting free payload (e.g., LC-MS/MS)
-
-
Procedure:
-
Dilute the test and control ADCs to a final concentration of 1 mg/mL in plasma and PBS (as a control for non-enzymatic degradation).
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 6, 24, 48, 72 hours), collect aliquots from each sample.
-
Process the aliquots to precipitate proteins and extract the free payload.
-
Quantify the amount of released DM1 using a validated LC-MS/MS method.
-
Calculate the percentage of released payload over time to determine the ADC's stability profile.
-
Protocol 2: In Vivo Tolerability and Pharmacokinetics Study in Mice
-
Objective: To evaluate the maximum tolerated dose (MTD) and pharmacokinetic profile of the ADC, including the levels of free payload in circulation.
-
Materials:
-
Test ADC
-
Vehicle control (e.g., saline)
-
Female BALB/c mice (or other appropriate strain), 6-8 weeks old
-
Equipment for intravenous (IV) injection and blood collection
-
-
Procedure:
-
Tolerability Arm:
-
Divide mice into groups and administer single IV doses of the ADC at escalating concentrations. Include a vehicle control group.
-
Monitor the mice daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
Record body weight at least three times per week.
-
The MTD is defined as the highest dose that does not cause severe morbidity or more than 20% body weight loss.
-
-
Pharmacokinetics Arm:
-
Administer a single IV dose of the ADC to a separate cohort of mice.
-
At predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 1 week), collect blood samples via retro-orbital or tail vein bleed.
-
Process the blood to separate plasma.
-
Analyze plasma samples using an ELISA to determine the concentration of total antibody and intact ADC.
-
Use LC-MS/MS to quantify the concentration of free DM1 payload in the plasma.
-
Calculate key PK parameters (e.g., half-life, clearance, AUC).
-
-
Visualizations
Caption: Mechanisms of this compound ADC Off-Target Toxicity.
Caption: Troubleshooting Workflow for Reducing Off-Target Toxicity.
References
- 1. dls.com [dls.com]
- 2. purepeg.com [purepeg.com]
- 3. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Simulating the Selection of Resistant Cells with Bystander Killing and Antibody Coadministration in Heterogeneous Human Epidermal Growth Factor Receptor 2–Positive Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 16. Trastuzumab-DM1: A Clinical Update of the Novel Antibody-Drug Conjugate for HER2-Overexpressing Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antibody–drug conjugate - Wikipedia [en.wikipedia.org]
- 18. benchchem.com [benchchem.com]
- 19. youtube.com [youtube.com]
- 20. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 21. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. blog.crownbio.com [blog.crownbio.com]
- 23. Site-Specific Antibody Conjugation for ADC and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Payload diversification: a key step in the development of antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 26. jitc.bmj.com [jitc.bmj.com]
- 27. aacrjournals.org [aacrjournals.org]
- 28. onclive.com [onclive.com]
- 29. researchgate.net [researchgate.net]
optimizing storage conditions for MC-DM1 and its conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing storage conditions and troubleshooting common issues encountered with MC-DM1 and its antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for the this compound drug-linker?
A1: For optimal stability, the this compound drug-linker should be stored under specific temperature and light conditions. When stored as a solid, it is recommended to keep it at -20°C and protected from light.[1][2] If the drug-linker is in a solvent, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or at -20°C for up to one month, always protected from light.[1][3]
Q2: How should I store my this compound antibody-drug conjugate (ADC)?
A2: Proper storage of your ADC is critical to maintain its integrity and efficacy. Generally, ADCs should be stored at ultra-cold temperatures, ranging from -20°C to -80°C.[4] It is crucial to prevent temperature fluctuations during storage and transport.[4] For liquid formulations, storage at 4°C for short periods (a few weeks to months) may be acceptable, but freezing is often not recommended due to the risk of aggregation.[5] Lyophilized ADCs can be stored at -20°C or below and are more stable for long-term storage and shipping at ambient temperatures.[5] Always refer to the specific datasheet for your conjugate.
Q3: What factors can affect the stability of my this compound ADC?
A3: Several factors can impact the stability of your ADC, including:
-
Temperature: Both high temperatures and repeated freeze-thaw cycles can lead to aggregation and degradation.[4][5]
-
pH: The pH of the storage buffer is critical. For maleimide-based linkers like this compound, a pH between 6.5 and 7.5 is generally recommended during conjugation to ensure linker stability.[6][7] For storage, a slightly acidic pH (e.g., 5.2-6.5) may be preferable to enhance stability and reduce aggregation.[8][9]
-
Buffer Composition: The choice of buffer can influence stability. For example, histidine-sucrose buffers have been shown to reduce protein aggregation compared to phosphate-buffered saline (PBS) during storage.[10] Specialized stabilizing buffers are also available to decrease hydrophobic interactions.[9]
-
Light Exposure: Fluorescently-labeled and other light-sensitive conjugates should always be protected from light to prevent photobleaching and degradation.[2][11][12]
-
Linker Chemistry: The maleimide (B117702) group in the this compound linker can be susceptible to a retro-Michael reaction, leading to premature drug release.[6][13]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound ADCs.
Problem 1: Loss of drug payload during storage or in plasma stability assays.
-
Possible Cause: Instability of the thiol-maleimide linkage, leading to a retro-Michael reaction and drug deconjugation.[13][14][15][16]
-
Troubleshooting Steps:
-
Optimize pH: Ensure the storage buffer pH is slightly acidic (around 6.5) to improve the stability of the maleimide linkage.[7][9]
-
Consider Linker Modification: For future ADC development, consider using next-generation maleimides that undergo hydrolysis to form a stable maleamic acid thioether, preventing the retro-Michael reaction.[6][13]
-
Perform Thiol Exchange Assay: To confirm linker instability, incubate the ADC with an excess of a small molecule thiol like glutathione (B108866) and monitor payload transfer using HPLC or LC-MS.[6]
-
Problem 2: ADC aggregation observed during storage or after freeze-thaw cycles.
-
Possible Cause: Increased hydrophobicity of the ADC due to the conjugation of the DM1 payload, leading to self-association and aggregation.[5][8][17] Temperature stress and buffer conditions can exacerbate this issue.[4][18]
-
Troubleshooting Steps:
-
Avoid Freeze-Thaw Cycles: Aliquot the ADC solution upon receipt to minimize the number of freeze-thaw cycles.[1][11]
-
Optimize Storage Buffer: Use a stabilizing buffer, such as a histidine-sucrose buffer, which can reduce aggregation.[9][10] Ensure the buffer has an appropriate pH.
-
Analyze by SEC: Use Size Exclusion Chromatography (SEC) to quantify the level of aggregation.[18][19] If using an aqueous mobile phase leads to poor peak shape, the addition of an organic modifier like isopropanol (B130326) may be necessary.[19]
-
Lyophilize for Long-Term Storage: For long-term stability, consider lyophilizing the ADC in a suitable stabilizing buffer.[5]
-
Problem 3: Inconsistent Drug-to-Antibody Ratio (DAR) in different ADC batches.
-
Possible Cause: Incomplete or side reactions during the conjugation process. The pH of the reaction buffer can significantly impact the efficiency and specificity of the maleimide-thiol reaction.[6]
-
Troubleshooting Steps:
-
Control Reaction pH: Maintain a pH between 6.5 and 7.5 during conjugation for optimal reaction between thiols and maleimides.[6] At pH values above 7.5, maleimides can react with amines, leading to heterogeneity.[6]
-
Characterize with HIC: Use Hydrophobic Interaction Chromatography (HIC) to analyze the DAR and drug load distribution.[20] This technique separates ADC species based on the number of conjugated drug molecules.[21]
-
Optimize Reaction Conditions: Adjust reaction time, temperature, and reagent ratios to ensure complete and consistent conjugation.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound and its Conjugates
| Product | Form | Storage Temperature | Duration | Special Instructions |
| This compound | Solid | -20°C | 3 years | Protect from light. |
| In Solvent | -80°C | 6 months | Aliquot to avoid freeze-thaw cycles; protect from light.[1] | |
| -20°C | 1 month | Aliquot to avoid freeze-thaw cycles; protect from light.[1] | ||
| This compound ADC | Liquid | 4°C | Short-term (weeks to months) | Avoid freezing; use a stabilizing buffer.[5] |
| Frozen | -20°C to -80°C | Long-term | Aliquot to avoid freeze-thaw cycles. | |
| Lyophilized | ≤ -20°C | Long-term | Store in a tightly sealed container.[5] |
Experimental Protocols
1. Size Exclusion Chromatography (SEC) for Aggregation Analysis
-
Objective: To quantify the percentage of monomer, aggregate, and fragment in an ADC sample.[19]
-
Methodology:
-
System: An HPLC system with a UV detector (e.g., DAD) is used.[22]
-
Column: A size exclusion column suitable for proteins (e.g., Agilent AdvanceBio SEC 300Å).[19]
-
Mobile Phase: A common mobile phase is phosphate-buffered saline (PBS) at a neutral pH (e.g., 7.4).[19] For hydrophobic ADCs that show poor peak shape, an organic modifier (e.g., 15% isopropanol) can be added to the mobile phase.[19]
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.
-
Analysis: Inject the sample and run an isocratic elution at a defined flow rate (e.g., 0.5-1.0 mL/min).[22] Monitor the absorbance at 280 nm.
-
Data Interpretation: Integrate the peaks corresponding to the aggregate, monomer, and fragment. The percentage of each is calculated based on the peak area.
-
2. Hydrophobic Interaction Chromatography (HIC) for DAR Analysis
-
Objective: To determine the drug-to-antibody ratio (DAR) and drug load distribution of an ADC.[20]
-
Methodology:
-
System: A high-pressure liquid chromatography (HPLC) system.[23]
-
Column: A HIC column (e.g., with butyl or phenyl ligands).[24]
-
Mobile Phase A (High Salt): A buffer with a high salt concentration to promote hydrophobic interaction (e.g., 50 mM sodium phosphate (B84403) with 1.5 M ammonium (B1175870) sulfate, pH 7.0).[21]
-
Mobile Phase B (Low Salt): The same buffer without the high salt concentration.
-
Sample Preparation: Prepare the ADC sample in Mobile Phase A.
-
Analysis: Inject the sample and elute with a gradient from high salt to low salt. This will elute the ADC species in order of increasing hydrophobicity (and thus, increasing DAR). Monitor absorbance at 280 nm.
-
Data Interpretation: The different peaks correspond to different DAR species (DAR0, DAR2, DAR4, etc.). The average DAR can be calculated from the relative peak areas.
-
3. Cell-Based Cytotoxicity Assay
-
Objective: To measure the potency (e.g., IC50) of the ADC in killing target cancer cells.[25]
-
Methodology:
-
Cell Culture: Culture a cancer cell line that expresses the target antigen for the ADC's antibody.
-
Plating: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and a control antibody in cell culture medium. Add the dilutions to the cells and incubate for a set period (e.g., 72-120 hours).
-
Viability Assay: After incubation, measure cell viability using a suitable assay (e.g., CellTiter-Glo®, MTS, or AlamarBlue).
-
Data Analysis: Plot the cell viability against the ADC concentration and fit the data to a dose-response curve to determine the IC50 value.[25]
-
Visualizations
Caption: Troubleshooting decision tree for ADC instability issues.
Caption: Workflow for assessing the stability of this compound ADCs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Drug-Linker Conjugates for ADC | 1375089-56-7 | Invivochem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. susupport.com [susupport.com]
- 5. cellmosaic.com [cellmosaic.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cellmosaic.com [cellmosaic.com]
- 10. Storage Conditions of Conjugated Reagents Can Impact Results of Immunogenicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drexel.edu [drexel.edu]
- 12. docs.abcam.com [docs.abcam.com]
- 13. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]
- 14. researchgate.net [researchgate.net]
- 15. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 18. shimadzu.com [shimadzu.com]
- 19. agilent.com [agilent.com]
- 20. tandfonline.com [tandfonline.com]
- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 22. Physical Stability Studies of ADCs - Creative Biolabs [creative-biolabs.com]
- 23. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. tools.thermofisher.com [tools.thermofisher.com]
- 25. njbio.com [njbio.com]
Validation & Comparative
A Head-to-Head Comparison of Non-Cleavable Linkers: MC-DM1 vs. SMCC-DM1 in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the choice of linker is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic index. This guide provides a detailed comparison of two non-cleavable maleimide-based linkers, maleimidocaproyl (MC) and succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), when conjugated to the potent cytotoxic agent DM1.
Both MC and SMCC linkers are utilized to attach the maytansinoid payload DM1 to antibodies, creating ADCs that rely on the complete degradation of the antibody in the lysosome to release the cytotoxic payload. This non-cleavable nature generally imparts high stability to the ADC in systemic circulation, minimizing premature drug release and associated off-target toxicities. The key distinction between these two linkers lies in the chemical structure connecting the maleimide (B117702) group to the antibody, which can influence the overall stability and efficacy of the resulting ADC.
Structural Differences and Rationale for Use
The SMCC linker is widely recognized for its use in the FDA-approved ADC, Kadcyla® (ado-trastuzumab emtansine), where it connects trastuzumab to DM1. The resulting conjugate is often referred to as Trastuzumab-MCC-DM1, with "MCC" denoting the maleimidomethyl cyclohexane-1-carboxylate moiety that remains after conjugation. The cyclohexane (B81311) ring in the SMCC linker is thought to provide steric hindrance, which may contribute to the stability of the thioether bond formed with the antibody's cysteine residues.
The MC linker, or maleimidocaproyl, represents a more straightforward aliphatic chain connecting the maleimide to the antibody. While less prevalent in clinically approved ADCs with DM1, it is a common building block in ADC research.
Below is a graphical representation of the final conjugated linkers.
Comparative Efficacy: In Vitro Cytotoxicity
Direct head-to-head comparative studies of this compound and SMCC-DM1 ADCs are limited in publicly available literature. However, data from various studies on SMCC-DM1 conjugates, particularly Trastuzumab-MCC-DM1, demonstrate potent in vitro cytotoxicity against HER2-positive cancer cell lines.
| ADC | Cell Line | Target | IC50 (ng/mL) | Reference |
| Trastuzumab-MCC-DM1 | SK-BR-3 | HER2 | ~7-18 | [1] |
| Trastuzumab-MCC-DM1 | BT-474 | HER2 | Not explicitly quantified but effective | [2] |
| Trastuzumab-MCC-DM1 | KPL-4 | HER2 | Not explicitly quantified but effective | [3] |
Note: IC50 values can vary significantly between different assays and laboratories.
Comparative Efficacy: In Vivo Tumor Models
In vivo studies have demonstrated the anti-tumor activity of ADCs utilizing the SMCC-DM1 linker. For instance, a huC242-SMCC-DM1 conjugate showed only marginal activity in a specific human colon cancer xenograft model when compared to disulfide-linked maytansinoid ADCs in the same study[4]. In contrast, Trastuzumab-MCC-DM1 has shown significant dose-dependent tumor regression in trastuzumab-resistant breast tumor models[3].
Linker Stability
The stability of the linker is paramount to ensure the ADC remains intact in circulation until it reaches the target tumor cell. Non-cleavable linkers like MC and SMCC are designed for high plasma stability. While direct comparative quantitative data is scarce, the clinical success of Kadcyla® (T-DM1), which utilizes the SMCC linker, attests to its high stability in humans[5]. The thioether bond formed is generally stable, and the primary mechanism of payload release is through the degradation of the antibody itself within the lysosome[1].
Studies on maleimide-based linkers have shown that the stability of the maleimide-thiol bond can be a concern, with potential for a retro-Michael reaction leading to premature drug release[6]. The design of the linker, including steric hindrance around the maleimide as potentially provided by the cyclohexane ring in SMCC, can influence this stability[7].
Experimental Protocols
In Vitro Cytotoxicity Assay
A common method to determine the in vitro efficacy of an ADC is through a cell viability assay to calculate the half-maximal inhibitory concentration (IC50).
Protocol Outline:
-
Cell Seeding: Plate target cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, a negative control antibody, and the free drug. Add the treatments to the cells.
-
Incubation: Incubate the plates for a period that allows for cell division and the ADC to exert its effect (typically 3-5 days).
-
Viability Assessment: Add a cell viability reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Plot the cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
In Vivo Efficacy Study in Xenograft Models
The in vivo efficacy of an ADC is typically evaluated in animal models bearing human tumor xenografts.
Protocol Outline:
-
Tumor Implantation: Subcutaneously implant human cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Monitor tumor growth until they reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize animals into different treatment groups (e.g., vehicle control, unconjugated antibody, ADC at different doses).
-
Dosing: Administer the respective treatments, typically via intravenous injection.
-
Monitoring: Measure tumor dimensions with calipers and body weight 2-3 times per week.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Conclusion
Both this compound and SMCC-DM1 are non-cleavable linkers that confer high stability to ADCs. The SMCC linker is a clinically validated component of the successful ADC, Kadcyla®, and its cyclohexane moiety is thought to enhance stability. While direct comparative data is limited, the available information suggests that the choice of a non-cleavable maleimide linker is a robust strategy for developing stable and effective ADCs. The specific structural features of the linker, such as the presence of a cycloalkane in SMCC, may offer subtle advantages in terms of stability that warrant further investigation in direct comparative studies. For researchers developing novel ADCs, the well-documented performance of the SMCC-DM1 system provides a strong benchmark for comparison.
References
- 1. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. onclive.com [onclive.com]
- 6. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Bystander Killing Effects: MC-DM1 vs. vc-MMAE Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The bystander killing effect is a critical attribute of antibody-drug conjugates (ADCs), enabling the eradication of antigen-negative tumor cells within a heterogeneous tumor microenvironment. This guide provides a detailed comparison of the bystander effects of two widely utilized ADC platforms: those employing the maytansinoid derivative DM1 with a non-cleavable maleimidocaproyl (MC) linker (MC-DM1), and those featuring the auristatin analogue monomethyl auristatin E (MMAE) conjugated via a cleavable valine-citrulline (vc) linker (vc-MMAE).
Key Differences in Mechanism of Action
The fundamental distinction in the bystander killing capacity of this compound and vc-MMAE originates from their linker and payload properties.
vc-MMAE: This system incorporates a protease-cleavable valine-citrulline linker. Upon internalization of the ADC into an antigen-positive (Ag+) cancer cell and trafficking to the lysosome, cathepsin B cleaves the linker, releasing the unconjugated and highly potent MMAE payload. MMAE is a hydrophobic and cell-permeable molecule that can diffuse out of the target cell and into the surrounding tumor microenvironment, where it can be taken up by and kill adjacent antigen-negative (Ag-) bystander cells.[1][2][3]
This compound: In contrast, the MC linker in this compound is non-cleavable. Following internalization and lysosomal degradation of the antibody portion of the ADC, the payload is released as a lysine-linker-DM1 metabolite (lysine-MCC-DM1). This metabolite carries a positive charge, rendering it largely membrane-impermeable.[4][5] Consequently, its cytotoxic activity is primarily confined to the antigen-positive cell that internalized the ADC, resulting in a minimal to negligible bystander effect.[4][6]
Quantitative Comparison of Bystander Killing Efficacy
The differential ability of this compound and vc-MMAE to induce bystander killing has been demonstrated in various preclinical models. The following tables summarize the expected outcomes based on the available literature.
Table 1: In Vitro Co-culture Bystander Killing Assay
| Parameter | vc-MMAE | This compound | Reference |
| Description | Co-culture of antigen-positive (e.g., HER2+) and antigen-negative (e.g., HER2-) cancer cells. | Co-culture of antigen-positive (e.g., HER2+) and antigen-negative (e.g., HER2-) cancer cells. | [6][7] |
| Endpoint | Viability of antigen-negative cells. | Viability of antigen-negative cells. | [6][7] |
| Expected Outcome | Significant dose-dependent decrease in the viability of antigen-negative cells in the presence of antigen-positive cells. | Minimal to no effect on the viability of antigen-negative cells, even in the presence of antigen-positive cells. | [6][7] |
Table 2: In Vivo Admixed Tumor Model
| Parameter | vc-MMAE | This compound | Reference |
| Description | Immunodeficient mice bearing tumors established from a mixture of antigen-positive and antigen-negative cancer cells. | Immunodeficient mice bearing tumors established from a mixture of antigen-positive and antigen-negative cancer cells. | [1][2] |
| Endpoint | Tumor growth inhibition and composition of remaining tumor cells. | Tumor growth inhibition and composition of remaining tumor cells. | [1][2] |
| Expected Outcome | Potent anti-tumor activity, leading to the regression of the entire tumor mass, including the antigen-negative cell population. | Initial inhibition of tumor growth, but eventual outgrowth of the antigen-negative tumor cell population. | [1][2] |
Experimental Protocols
In Vitro Co-culture Bystander Killing Assay
This assay is a standard method to evaluate the bystander effect in a controlled environment.
1. Cell Line Selection:
- Antigen-Positive (Ag+) Cell Line: A cancer cell line endogenously expressing the target antigen of the ADC (e.g., HER2-positive SK-BR-3 or BT-474 cells).
- Antigen-Negative (Ag-) Cell Line: A cancer cell line that lacks the expression of the target antigen but is sensitive to the cytotoxic payload (e.g., HER2-negative MDA-MB-468 or MCF7 cells). To facilitate selective analysis, the Ag- cell line is often engineered to express a fluorescent protein, such as Green Fluorescent Protein (GFP).
2. Co-culture Setup:
- Ag+ and Ag- cells are seeded in various ratios (e.g., 1:1, 1:3, 3:1) in 96-well plates. A monoculture of Ag- cells serves as a negative control.
- The total cell density is kept constant across all wells.
3. ADC Treatment:
- Cells are allowed to adhere overnight.
- The co-cultures and monocultures are then treated with serial dilutions of the vc-MMAE or this compound ADC.
4. Endpoint Analysis:
- After a defined incubation period (e.g., 72-96 hours), the viability of the Ag- cell population is assessed.
- If the Ag- cells are fluorescently labeled, their viability can be quantified by measuring the fluorescence intensity using a plate reader or by flow cytometry.
- A significant reduction in the viability of the Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.
In Vivo Admixed Tumor Xenograft Model
This model provides a more physiologically relevant assessment of the bystander effect.
1. Cell Preparation:
- Ag+ and Ag- tumor cells are harvested and mixed at a predetermined ratio (e.g., 1:1). The Ag- cells may be engineered to express a reporter gene, such as luciferase, for non-invasive in vivo imaging.
2. Tumor Implantation:
- The cell mixture is subcutaneously implanted into immunocompromised mice (e.g., nude or SCID mice).
3. ADC Administration:
- Once the tumors reach a palpable size, the mice are randomized into treatment groups and administered with vc-MMAE, this compound, or a vehicle control, typically via intravenous injection.
4. Efficacy Evaluation:
- Tumor growth is monitored over time by caliper measurements.
- If a reporter gene is used, the viability of the Ag- cell population can be tracked using in vivo imaging systems.
- At the end of the study, tumors can be excised for histological or immunohistochemical analysis to determine the relative proportions of Ag+ and Ag- cells.
Signaling Pathways and Experimental Workflows
References
- 1. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 2. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 3. Evolution of Antibody-Drug Conjugate Tumor Disposition Model to Predict Preclinical Tumor Pharmacokinetics of Trastuzumab-Emtansine (T-DM1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 5. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 6. Mechanisms contributing to ado-trastuzumab emtansine-induced toxicities: a gateway to better understanding of ADC-associated toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Cleavable vs. Non-Cleavable Linkers for DM1 Antibody-Drug Conjugates: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
The efficacy of an antibody-drug conjugate (ADC) is critically dependent on the linker connecting the antibody to the cytotoxic payload. This guide provides an objective comparison of cleavable and non-cleavable linkers for the potent microtubule inhibitor DM1, a maytansinoid derivative. The choice of linker profoundly impacts the ADC's stability, mechanism of action, and overall therapeutic window. This analysis is supported by experimental data to inform the rational design of next-generation ADCs.
Mechanism of Action: A Tale of Two Release Strategies
The fundamental difference between cleavable and non-cleavable linkers lies in the mechanism of payload release.
Cleavable linkers are designed to be stable in systemic circulation but are susceptible to cleavage within the tumor microenvironment or inside the cancer cell. This is achieved by incorporating specific chemical motifs that are sensitive to conditions prevalent in tumor cells, such as:
-
Protease-sensitive linkers: These contain peptide sequences (e.g., valine-citrulline) that are cleaved by lysosomal proteases like cathepsin B, which are often upregulated in cancer cells.
-
pH-sensitive linkers: These utilize acid-labile groups (e.g., hydrazones) that hydrolyze in the acidic environment of endosomes and lysosomes.
-
Glutathione-sensitive linkers: These incorporate disulfide bonds that are reduced in the cytoplasm, which has a higher concentration of glutathione (B108866) than the bloodstream.
The release of the payload in its native, potent form can lead to a bystander effect , where the cell-permeable drug can diffuse out of the target cell and kill neighboring antigen-negative cancer cells, which is particularly advantageous in treating heterogeneous tumors.[1][2][3]
Non-cleavable linkers , such as the thioether linker formed by SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), are highly stable and do not have a specific cleavage site.[4][5] The release of the payload relies on the complete lysosomal degradation of the antibody component of the ADC after internalization into the target cell.[4][5] This process releases the drug with the linker and a connecting amino acid (e.g., lysine-MCC-DM1) still attached.[3][4] This charged metabolite is generally less permeable to cell membranes, which limits the bystander effect but can enhance plasma stability and reduce off-target toxicity.[3][4]
Caption: Mechanisms of payload release for cleavable and non-cleavable DM1 ADCs.
Comparative Performance Data
The following tables summarize quantitative data from a head-to-head preclinical study comparing Trastuzumab-DM1 conjugates with different linkers.
In Vitro Cytotoxicity
The in vitro potency of ADCs with four different disulfide (cleavable) linkers and one thioether (non-cleavable) linker was evaluated against HER2-positive breast cancer cell lines. The results indicate that the nature of the linker did not significantly affect the in vitro potency, with all conjugates displaying high cytotoxicity.[1]
| ADC Configuration | Cell Line | Target Antigen | Linker Type | Payload | IC50 (µg/mL) |
| Trastuzumab-SPDP-DM1 | BT-474 | HER2 | Cleavable (Disulfide) | DM1 | 0.148 |
| Trastuzumab-SPP-DM1 | BT-474 | HER2 | Cleavable (Disulfide) | DM1 | 0.096 |
| Trastuzumab-SSNPP-DM1 | BT-474 | HER2 | Cleavable (Disulfide) | DM1 | 0.085 |
| Trastuzumab-SSNPP-DM4 | BT-474 | HER2 | Cleavable (Disulfide) | DM4 | 0.103 |
| Trastuzumab-MCC-DM1 | BT-474 | HER2 | Non-cleavable (Thioether) | DM1 | 0.107 |
| Trastuzumab-SPDP-DM1 | SK-BR-3 | HER2 | Cleavable (Disulfide) | DM1 | 0.018 |
| Trastuzumab-SPP-DM1 | SK-BR-3 | HER2 | Cleavable (Disulfide) | DM1 | 0.011 |
| Trastuzumab-SSNPP-DM1 | SK-BR-3 | HER2 | Cleavable (Disulfide) | DM1 | 0.007 |
| Trastuzumab-SSNPP-DM4 | SK-BR-3 | HER2 | Cleavable (Disulfide) | DM4 | 0.009 |
| Trastuzumab-MCC-DM1 | SK-BR-3 | HER2 | Non-cleavable (Thioether) | DM1 | 0.009 |
Data synthesized from Phillips et al., J Med Chem, 2014.[1]
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of Trastuzumab-DM1 ADCs with different linkers was evaluated in a trastuzumab-resistant MMTV-HER2 Fo5 mammary tumor model. The results suggest that higher linker stability correlates with increased antitumor activity, with the non-cleavable SMCC linker showing a statistically significant improvement in activity over the cleavable SPP disulfide linker at the tested dose.[1]
| ADC Configuration | Xenograft Model | Dosing | Tumor Growth Inhibition (TGI) |
| Trastuzumab-SPP-DM1 | MMTV-HER2 Fo5 | 10 mg/kg, single dose | Less effective than non-cleavable |
| Trastuzumab-SSNPP-DM1 | MMTV-HER2 Fo5 | 10 mg/kg, single dose | Intermediate efficacy |
| Trastuzumab-SSNPP-DM4 | MMTV-HER2 Fo5 | 10 mg/kg, single dose | More effective than less stable cleavable |
| Trastuzumab-MCC-DM1 | MMTV-HER2 Fo5 | 10 mg/kg, single dose | Most effective |
Data synthesized from Phillips et al., J Med Chem, 2014.[1]
Plasma Stability
The stability of the ADC in circulation is a critical determinant of its therapeutic index. Premature release of the payload can lead to off-target toxicity. Non-cleavable linkers generally exhibit higher plasma stability. In a mouse pharmacokinetic study, the clearance rate of the ADC was correlated with the stability of the linker, with the non-cleavable Trastuzumab-MCC-DM1 showing the highest stability, comparable to the most hindered disulfide linker.[1]
| ADC Configuration | Linker Type | In Vivo Half-life in Mice |
| Trastuzumab-SPDP-DM1 | Cleavable (Disulfide, least hindered) | Fastest clearance (undetectable after 3 days) |
| Trastuzumab-SPP-DM1 | Cleavable (Disulfide) | Intermediate clearance |
| Trastuzumab-SSNPP-DM1 | Cleavable (Disulfide, more hindered) | Slower clearance |
| Trastuzumab-SSNPP-DM4 | Cleavable (Disulfide, most hindered) | Slowest clearance among cleavable |
| Trastuzumab-MCC-DM1 | Non-cleavable (Thioether) | Slowest clearance, highest stability |
Data synthesized from Phillips et al., J Med Chem, 2014.[1]
Bystander Effect
The ability of an ADC to induce a bystander effect is a key differentiator between cleavable and non-cleavable linkers.
-
Cleavable Linkers: The release of an uncharged, membrane-permeable payload like native DM1 allows it to diffuse into adjacent tumor cells that may not express the target antigen. This is a significant advantage in overcoming tumor heterogeneity.
-
Non-Cleavable Linkers: The released payload from a non-cleavable DM1 ADC is the charged lysine-MCC-DM1 metabolite.[3][4] This charge prevents it from efficiently crossing cell membranes, thus abrogating the bystander effect.[3][6] This was demonstrated in co-culture experiments where T-DM1 did not induce cytotoxicity in HER2-negative cells, unlike ADCs with cleavable linkers and membrane-permeable payloads.[6]
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation and comparison of ADCs with different linkers.
Caption: A typical workflow for the preclinical comparison of ADCs.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of an ADC on a target cancer cell line.
-
Cell Seeding: Plate target cancer cells (e.g., SK-BR-3, BT-474) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the cleavable and non-cleavable DM1 ADCs in complete cell culture medium. Add the diluted ADCs to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for a period of 3 to 5 days at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
In Vivo Xenograft Efficacy Study
This study assesses the anti-tumor activity of an ADC in a living organism.
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., MMTV-HER2 Fo5 or BT-474) into immunocompromised mice. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Animal Grouping: Randomize the tumor-bearing mice into treatment groups (e.g., vehicle control, cleavable DM1 ADC, non-cleavable DM1 ADC).
-
ADC Administration: Administer the ADCs intravenously at one or more dose levels.
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals (e.g., twice a week).
-
Monitoring: Monitor the body weight and overall health of the animals as an indicator of toxicity.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) for each group compared to the vehicle control.
Plasma Stability Assay
This assay measures the stability of the ADC in plasma over time.
-
Incubation: Incubate the ADC in plasma (e.g., mouse or human) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96 hours).
-
Quantification: Determine the concentration of the intact ADC at each time point using an enzyme-linked immunosorbent assay (ELISA) that specifically detects the conjugated antibody.
-
Data Analysis: Plot the percentage of intact ADC remaining over time to determine the in vitro plasma half-life.
Conclusion: Selecting the Optimal Linker
The choice between a cleavable and non-cleavable linker for a DM1 ADC is a strategic decision that depends on the specific therapeutic application.
-
Non-cleavable linkers offer superior plasma stability, which can translate to a better safety profile and potentially improved in vivo efficacy in some models by ensuring more intact ADC reaches the tumor.[1] However, the lack of a bystander effect may limit their efficacy in heterogeneous tumors.
-
Cleavable linkers have the significant advantage of inducing a bystander effect, which can be crucial for eradicating antigen-negative tumor cells within a heterogeneous tumor mass.[1][2][3] This can come at the cost of lower plasma stability and a potential for increased off-target toxicity if the linker is prematurely cleaved.[7]
Ultimately, the optimal linker choice requires a thorough understanding of the target biology, the tumor microenvironment, and the desired balance between efficacy and safety. A comprehensive preclinical evaluation, employing robust experimental methodologies, is paramount to making an informed decision and advancing the most promising ADC candidate towards clinical development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. debiopharm.com [debiopharm.com]
- 3. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validating MC-DM1 ADC Activity in Patient-Derived Xenografts: A Comparative Guide
This guide provides a comprehensive comparison of MC-DM1, an antibody-drug conjugate (ADC), with key alternatives, focusing on the validation of its activity in patient-derived xenograft (PDX) models. This document is intended for researchers, scientists, and drug development professionals working in oncology and ADC development.
Introduction to this compound and Patient-Derived Xenografts
This compound is an agent-linker conjugate utilized in the creation of antibody-drug conjugates. It comprises the potent microtubule-disrupting agent DM1, a derivative of maytansine, connected via a maleimidocaproyl (MC) linker.[1] The antibody component of an ADC directs it to a specific tumor antigen, after which the ADC is internalized by the cancer cell. Inside the cell, the linker is cleaved, releasing the cytotoxic DM1 payload.[2] DM1 then binds to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis.[2]
Patient-derived xenograft (PDX) models are generated by implanting tumor tissue from a patient directly into an immunodeficient mouse. These models are considered more clinically relevant than traditional cell line-derived xenografts because they retain the histopathological and genetic characteristics of the original human tumor. This fidelity makes PDX models an invaluable tool for preclinical evaluation of novel cancer therapeutics like this compound.
Comparison of this compound with Alternative ADC Payloads
The landscape of ADCs is rapidly evolving, with several alternative payloads demonstrating significant clinical and preclinical activity. This section compares this compound to two prominent alternatives: Trastuzumab Deruxtecan (B607063) (T-DXd) and Sacituzumab Govitecan.
| Feature | This compound (e.g., in Trastuzumab Emtansine) | Trastuzumab Deruxtecan (T-DXd) | Sacituzumab Govitecan |
| Payload | DM1 (Maytansinoid) | Deruxtecan (Topoisomerase I inhibitor) | SN-38 (Topoisomerase I inhibitor) |
| Mechanism of Action | Microtubule inhibitor | DNA topoisomerase I inhibitor | DNA topoisomerase I inhibitor |
| Linker Type | Typically non-cleavable (e.g., SMCC) | Cleavable (peptide-based) | Cleavable (hydrolyzable) |
| Drug-to-Antibody Ratio (DAR) | ~3.5 | ~8 | ~7.6 |
| Bystander Effect | Limited | High | High |
Preclinical Efficacy in Patient-Derived Xenograft (PDX) Models
| ADC | PDX Model | Key Findings | Reference |
| Trastuzumab Emtansine (T-DM1) | HER2+ Breast Cancer | At 10 mg/kg/week, T-DM1 effectively inhibited tumor growth in a subcutaneous PDX model. | [3] |
| Trastuzumab Deruxtecan (T-DXd) | CIC-rearranged Sarcoma (HER2-low/negative) | T-DXd at 3 mg/kg demonstrated significant tumor growth delay compared to vehicle in all three PDX models tested. | [4] |
| Trastuzumab Deruxtecan (T-DXd) | Osteosarcoma (HER2-negative) | T-DXd at 10 mg/kg resulted in an objective response in 22% of the PDX models. | [5] |
| Sacituzumab Govitecan | TROP2+ Low-Grade Serous Ovarian Cancer | Significantly inhibited tumor growth in a chemotherapy-resistant PDX model compared to control. | [2] |
| Sacituzumab Govitecan | TROP2+ Epithelial Ovarian Cancer | Demonstrated impressive anti-tumor activity against chemotherapy-resistant EOC xenografts. | [6] |
| Anti-TF ADC (MMAE vs. Deruxtecan) | Pancreatic Cancer | Deruxtecan-conjugated ADC was more effective in tumors with weak and heterogeneous target expression. | [7] |
Experimental Protocols for Validating ADC Activity in PDX Models
Detailed and robust experimental protocols are crucial for the accurate assessment of ADC efficacy and mechanism of action in PDX models.
Establishment of Patient-Derived Xenografts
-
Tumor Tissue Acquisition: Obtain fresh tumor tissue from consenting patients under Institutional Review Board (IRB) approved protocols. Transport the tissue on ice in a sterile transport medium.
-
Implantation: Within 24 hours of surgical resection, cut the tumor tissue into small fragments (2-3 mm³). Anesthetize immunodeficient mice (e.g., NOD-scid gamma) and implant a tumor fragment subcutaneously into the flank.
-
Monitoring and Passaging: Monitor the mice for tumor growth using caliper measurements. When the tumor volume reaches 1000-1500 mm³, euthanize the mouse, resect the tumor, and passage it into new recipient mice for expansion.
In Vivo Efficacy Studies
-
Cohort Establishment: Once tumors in passaged mice reach a volume of 100-200 mm³, randomize the mice into treatment and control groups (typically 8-10 mice per group).
-
ADC Administration: Administer the ADC (e.g., this compound conjugate) and control agents (e.g., vehicle, unconjugated antibody) intravenously at the desired dose and schedule.
-
Tumor Growth Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor the body weight of the mice to assess toxicity.
-
Data Analysis: Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100. Statistically analyze the differences between groups.
Pharmacokinetic (PK) Analysis
-
Dosing: Administer a single intravenous (IV) dose of the ADC to tumor-bearing mice.
-
Blood Collection: At predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, and 168 hours post-dose), collect serial blood samples into tubes containing an anticoagulant.
-
Plasma Processing: Process the blood by centrifugation to obtain plasma and store at -80°C until analysis.
-
Quantification: Use methods like ELISA or LC-MS/MS to quantify the concentration of total antibody, conjugated ADC, and free payload in the plasma samples.
Biodistribution Studies
-
Labeling: Conjugate the ADC with a near-infrared fluorophore or a radionuclide for imaging.
-
Administration: Inject the labeled ADC into tumor-bearing mice.
-
Imaging: At various time points post-injection, perform whole-body imaging using appropriate imaging systems (e.g., fluorescence molecular tomography, PET/SPECT).
-
Ex Vivo Analysis: At the final time point, euthanize the mice and harvest tumors and various organs to quantify the amount of ADC accumulated in each tissue.
Biomarker and Signaling Pathway Analysis
a. Immunohistochemistry (IHC)
-
Tissue Preparation: Fix harvested PDX tumor tissues in formalin and embed in paraffin (B1166041) (FFPE).
-
Sectioning: Cut 4-µm thick sections from the FFPE blocks.
-
Staining: Dewax and rehydrate the sections. Perform antigen retrieval and then incubate with primary antibodies against the target antigen (e.g., HER2, Trop-2) or markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3).
-
Visualization and Quantification: Use a suitable detection system and counterstain. Analyze the slides under a microscope and quantify the staining intensity and percentage of positive cells.
b. Western Blotting
-
Protein Extraction: Homogenize frozen PDX tumor samples in lysis buffer to extract total protein.
-
Quantification: Determine the protein concentration of the lysates.
-
Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against proteins in the relevant signaling pathways (e.g., p-Akt, total Akt, p-ERK).
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to detect the protein bands. Analyze the band intensities to quantify changes in protein expression and phosphorylation.
Visualizations
Signaling Pathway of DM1
Caption: Mechanism of action of a DM1-based Antibody-Drug Conjugate.
Experimental Workflow for ADC Validation in PDX Models
Caption: Workflow for validating ADC activity in PDX models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preclinical activity of sacituzumab govitecan in TROP2-positive low-grade serous ovarian cancer patient-derived xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Anti-tumor activity of trastuzumab deruxtecan in pediatric solid tumors with variable HER2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Activity of Sacituzumab Govitecan, an Antibody-Drug Conjugate Targeting Trophoblast Cell-Surface Antigen 2 (Trop-2) Linked to the Active Metabolite of Irinotecan (SN-38), in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti‐tissue factor antibody conjugated with monomethyl auristatin E or deruxtecan in pancreatic cancer models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetics of MC-DM1 and SPP-DM1 Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Antibody-drug conjugates (ADCs) represent a powerful class of therapeutics that combine the specificity of monoclonal antibodies with the potency of cytotoxic agents. The linker connecting the antibody to the payload is a critical component influencing the ADC's stability, efficacy, and pharmacokinetic (PK) profile. This guide provides a detailed comparison of the pharmacokinetic differences between ADCs utilizing two distinct linkers: the non-cleavable maleimidocaproyl (MC) linker, often seen in the form of MCC, and the cleavable disulfide-based N-succinimidyl 4-(2-pyridyldithio)pentanoate (SPP) linker, both conjugated to the maytansinoid derivative DM1.
Key Pharmacokinetic Differences: A Tabular Summary
The choice of linker technology significantly impacts the in vivo behavior of an ADC. Non-cleavable linkers like MC (in MCC-DM1) are designed to release the cytotoxic payload only after the entire ADC is internalized and degraded within the lysosome of a target cell. In contrast, cleavable linkers such as SPP are designed to be stable in circulation but are susceptible to cleavage in the intracellular environment, for example, through reduction of the disulfide bond. This fundamental difference in payload release mechanism leads to distinct pharmacokinetic profiles.
Preclinical studies have consistently demonstrated that ADCs with cleavable disulfide linkers (SPP-DM1) exhibit faster clearance from circulation compared to those with non-cleavable thioether linkers (MCC-DM1).[1] While the clearance of the total antibody (conjugated and unconjugated) remains similar regardless of the linker, the clearance of the ADC itself (conjugated antibody) is notably faster for SPP-DM1.[1]
Below is a summary of key pharmacokinetic parameters from preclinical studies in rats for a trastuzumab-MCC-DM1 (T-DM1) ADC, which serves as a representative for MC-DM1 ADCs. While direct side-by-side quantitative data for a comparable SPP-DM1 ADC is not available in a single public study, the qualitative difference in clearance is a critical consideration.
Table 1: Pharmacokinetic Parameters of Trastuzumab-MCC-DM1 (T-DM1) in Rats Following a Single Intravenous Dose
| Analyte | Dose (mg/kg) | Cmax (µg/mL) | AUC (µg·h/mL) | Clearance (mL/h/kg) | Terminal Half-life (h) |
| Total Trastuzumab | 20 | 506 | 59,500 | 0.34 | 124 |
| Conjugated Trastuzumab (ADC) | 20 | 425 | 31,100 | 0.64 | 66.8 |
| Unconjugated DM1 | 20 | 0.0031 | 0.151 | 132,000 | 25.1 |
Data adapted from a preclinical study of ado-trastuzumab emtansine (T-DM1) in rats.
Experimental Protocols
The pharmacokinetic data presented above were generated using established and validated bioanalytical methods. Understanding these methodologies is crucial for the interpretation of the results and for the design of future studies.
Quantification of Total Antibody and Conjugated ADC
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA)
-
Protocol for Total Antibody Quantification:
-
Microtiter plates are coated with the target antigen (e.g., HER2-ECD for trastuzumab-based ADCs).
-
Serum samples containing the ADC are added to the wells, allowing the antibody component of the ADC (both conjugated and unconjugated) to bind to the antigen.
-
After washing, a detection antibody (e.g., anti-human IgG-HRP) that recognizes the antibody portion of the ADC is added.
-
A substrate is then added, and the resulting colorimetric or chemiluminescent signal is measured, which is proportional to the total antibody concentration.
-
-
Protocol for Conjugated ADC Quantification:
-
Microtiter plates are coated with an anti-DM1 antibody.
-
Serum samples are added, and only the ADCs carrying the DM1 payload are captured.
-
A detection reagent that binds to the antibody portion of the captured ADC (e.g., biotinylated HER2-ECD followed by streptavidin-HRP) is then used for quantification.
-
Quantification of Unconjugated DM1 and its Metabolites
-
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Protocol:
-
Plasma samples are subjected to protein precipitation to remove larger molecules.
-
The supernatant containing the small molecule analytes (unconjugated DM1 and its metabolites) is then injected into a liquid chromatography system for separation.
-
The separated analytes are introduced into a mass spectrometer for detection and quantification. This method allows for the sensitive and specific measurement of the payload and its various catabolites.
-
Payload Release and Intracellular Fate
The structural differences between this compound and SPP-DM1 linkers dictate how and where the DM1 payload is released, which in turn affects the ADC's mechanism of action and potential for bystander killing.
Caption: Intracellular processing of this compound and SPP-DM1 ADCs.
As depicted in the diagram, both this compound and SPP-DM1 ADCs are internalized upon binding to their target antigen on the tumor cell surface. Following trafficking to the lysosome, the non-cleavable MC linker in MCC-DM1 is degraded along with the antibody, releasing the active catabolite, lysine-MCC-DM1. This catabolite is generally cell-impermeable. In contrast, the disulfide bond in the SPP-DM1 linker is susceptible to reduction in the intracellular environment, leading to the release of the free DM1 payload. Free DM1 has the potential to diffuse out of the target cell and exert a "bystander effect" on neighboring tumor cells that may not express the target antigen.
Conclusion
The choice between a non-cleavable linker like MC and a cleavable linker like SPP for a DM1-based ADC has profound implications for its pharmacokinetic properties and mechanism of action. SPP-DM1 ADCs are characterized by faster clearance of the conjugated ADC from circulation compared to this compound ADCs. This difference is attributed to the relative in vivo stability of the linkers. The payload release mechanism also differs significantly, with this compound yielding a cell-impermeable active catabolite and SPP-DM1 releasing the free, cell-permeable DM1 payload. These distinctions are critical for drug development professionals to consider when designing and evaluating novel antibody-drug conjugates for cancer therapy. A thorough understanding of the interplay between the linker chemistry and the resulting pharmacokinetic profile is essential for optimizing the therapeutic index of these promising agents.
References
In Vitro Characterization of MC-DM1 ADC Metabolites: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro characterization of metabolites derived from the antibody-drug conjugate (ADC) MC-DM1. Through a detailed comparison with alternative ADC platforms, this document offers insights supported by experimental data to inform ADC development and optimization strategies.
Executive Summary
The in vitro metabolism of antibody-drug conjugates is a critical factor in determining their efficacy, safety, and pharmacokinetic profiles. For ADCs utilizing the this compound platform, which consists of a monoclonal antibody (mAb) conjugated to the maytansinoid payload DM1 via a non-cleavable maleimidocaproyl (MC) linker, the primary metabolites are generated through the proteolytic degradation of the antibody backbone within the lysosome. This process releases DM1 attached to the linker and a lysine (B10760008) residue, forming Lys-MCC-DM1, along with other related catabolites. Understanding the generation and cytotoxic activity of these metabolites is paramount for predicting in vivo performance. This guide compares the in vitro metabolic profile and activity of this compound metabolites with those of other common ADC payloads, such as MMAE and MMAF.
Comparative Analysis of ADC Metabolite Activity
The cytotoxic potency of ADC metabolites is a key determinant of the overall efficacy of the parent ADC. The following table summarizes the in vitro cytotoxicity of the primary metabolite of this compound (Lys-MCC-DM1) and compares it with the active metabolites of other prominent ADC platforms.
| ADC Platform | Primary Active Metabolite | Cell Line | IC50 (nM) | Reference |
| This compound | Lys-MCC-DM1 | KPL-4 (HER2+) | 24.8 | [1] |
| MDA-MB-468 (HER2-) | 40.5 | [1] | ||
| CD30+ Cell Lines | 0.05 - 0.13 | [2] | ||
| vc-MMAE | MMAE | Various | ~1-10 | [3] |
| mc-MMAF | MMAF | Various | ~1-10 | [3] |
Table 1: Comparative In Vitro Cytotoxicity of ADC Metabolites. The half-maximal inhibitory concentration (IC50) of the principal metabolites from different ADC platforms was assessed in various cancer cell lines.
In Vitro Metabolism of this compound
The generation of active metabolites from this compound is primarily an intracellular process that occurs following the internalization of the ADC and its trafficking to the lysosome. In vitro systems designed to mimic this environment, such as liver lysosomes and S9 fractions, are instrumental in studying this process.
Key Metabolites Identified
Upon lysosomal degradation of the antibody component of a T-DM1-like ADC, the major identified metabolite is:
-
Lys-MCC-DM1 : This is the DM1 payload still attached to the linker and the lysine residue from the antibody through which it was conjugated. It is considered the primary cytotoxic catabolite.[4][5]
-
MCC-DM1 : A variant where the lysine residue has been cleaved.[4][5]
-
DM1 : The free maytansinoid payload, which can be released, although at lower levels with non-cleavable linkers.[4][5]
The following diagram illustrates the workflow for identifying these metabolites in an in vitro setting.
Figure 1: this compound In Vitro Metabolism Workflow. This diagram outlines the key steps in the in vitro metabolism and subsequent analysis of this compound ADC metabolites.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments in the in vitro characterization of this compound ADC metabolites.
In Vitro Metabolism in Human Liver Lysosomes
This protocol is designed to assess the generation of catabolites from an ADC in a simulated lysosomal environment.
-
Preparation of Lysosomal Homogenate: Commercially available cryopreserved human liver lysosomes are thawed and diluted in a reaction buffer (e.g., 50 mM sodium acetate, pH 5.0) to a final protein concentration of 0.5-1.0 mg/mL.
-
Incubation: The ADC (e.g., this compound) is added to the lysosomal homogenate at a final concentration of 10-50 µg/mL. The mixture is incubated at 37°C with gentle agitation for various time points (e.g., 0, 2, 6, 24 hours).
-
Sample Quenching and Preparation: At each time point, an aliquot of the reaction mixture is transferred to a tube containing a quenching solution (e.g., ice-cold acetonitrile (B52724) with an internal standard). The samples are vortexed and then centrifuged to precipitate proteins.
-
Analysis: The supernatant is collected and subjected to LC-MS/MS analysis for the identification and quantification of metabolites.
LC-MS/MS Analysis of ADC Metabolites
This protocol outlines a general method for the detection and quantification of ADC catabolites.
-
Chromatographic Separation: Samples are injected onto a reverse-phase C18 column (e.g., 100 x 2.1 mm, 2.6 µm). A gradient elution is performed using a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid. The gradient is run from 5% to 95% B over a specified time.
-
Mass Spectrometry Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Metabolite Identification and Quantification: Metabolites are identified based on their precursor and product ion masses. Quantification is achieved by comparing the peak area of the analyte to that of a known concentration of a standard or an internal standard. Calibration curves are generated for each analyte to ensure linearity and accuracy.[5]
In Vitro Cytotoxicity Assay
This protocol is used to determine the cytotoxic potency (IC50) of ADC metabolites.
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The ADC metabolite (e.g., Lys-MCC-DM1) is serially diluted to various concentrations and added to the cells. Control wells receive vehicle only.
-
Incubation: The plates are incubated for 72-96 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
Data Analysis: The absorbance or luminescence is measured, and the percentage of cell viability is calculated relative to the vehicle-treated control. The IC50 value is determined by fitting the data to a four-parameter logistic curve.[6][7]
Comparative Signaling and Processing Pathways
The intracellular fate and processing of different ADCs can vary depending on the linker and payload. The following diagram compares the processing of a non-cleavable linker ADC like this compound with a cleavable linker ADC.
Figure 2: ADC Intracellular Processing. This diagram contrasts the intracellular processing pathways of a non-cleavable ADC (this compound) and a cleavable linker ADC.
Conclusion
The in vitro characterization of this compound ADC metabolites reveals a metabolic profile dominated by the formation of Lys-MCC-DM1 through lysosomal proteolysis. This primary metabolite exhibits potent cytotoxicity against various cancer cell lines. When compared to ADCs with cleavable linkers, the release mechanism of the active payload for this compound is distinct, relying on the degradation of the antibody rather than specific enzymatic cleavage of the linker. This fundamental difference can have significant implications for bystander killing effects and overall therapeutic index. The experimental protocols and comparative data presented in this guide provide a robust framework for researchers and drug developers to evaluate and optimize the performance of this compound-based ADCs and to benchmark them against other ADC technologies.
References
- 1. Conjugation of DM1 to anti-CD30 antibody has potential antitumor activity in CD30-positive hematological malignancies with lower systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Measurement and Mathematical Characterization of Cell-Level Pharmacokinetics of Antibody-Drug Conjugates: A Case Study with Trastuzumab-vc-MMAE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Guide to Cross-Reactivity of MC-DM1 Conjugated Antibodies
This guide provides a comprehensive comparison of Antibody-Drug Conjugates (ADCs) utilizing the MC-DM1 linker-payload system, with a focus on cross-reactivity and performance against other common ADC platforms. The information presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the design and evaluation of novel cancer therapeutics.
Introduction to this compound ADCs
Antibody-drug conjugates are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The this compound system consists of the maytansinoid derivative DM1, a potent microtubule inhibitor, conjugated to an antibody via a non-cleavable maleimidocaproyl (MC) linker.[1][2] This design ensures that the cytotoxic payload is released primarily after the ADC is internalized by target cells and the antibody component is degraded within the lysosome.[1][2] While this approach offers high stability in circulation, understanding and mitigating off-target toxicities and cross-reactivity are critical for clinical success.[3][4]
Performance Comparison of ADC Payloads
The choice of cytotoxic payload is a critical determinant of an ADC's efficacy and safety profile. Below is a comparative summary of this compound against other commonly used payloads.
Table 1: Comparison of Common ADC Payloads
| Feature | This compound | MC-MMAF | vc-MMAE | SPDB-DM4 |
| Payload Class | Maytansinoid | Auristatin | Auristatin | Maytansinoid |
| Mechanism of Action | Microtubule Inhibitor | Microtubule Inhibitor | Microtubule Inhibitor | Microtubule Inhibitor |
| Linker Type | Non-cleavable (MC) | Non-cleavable (MC) | Cleavable (vc) | Cleavable (SPDB) |
| Cell Permeability of Released Payload | Low (Lys-MCC-DM1 is charged) | Low (charged C-terminus)[1] | High[4] | High[1] |
| Bystander Effect | No[5][6] | No | Yes[4] | Yes[1] |
| Common Dose-Limiting Toxicities | Thrombocytopenia, Hepatotoxicity[4] | Ocular Toxicity[4][7] | Neutropenia, Peripheral Neuropathy[4] | Ocular Toxicity[4][7] |
Understanding Cross-Reactivity and Off-Target Toxicity
A primary challenge in ADC development is managing toxicities that arise from mechanisms other than the intended antigen-targeted cell killing.
On-Target, Off-Tumor Toxicity: This occurs when the target antigen is expressed on healthy tissues, leading to the ADC binding to and killing normal cells.[8] For example, bivatuzumab mertansine (B1676302) (an anti-CD44v6 ADC with a DM1 payload) showed skin toxicities due to CD44v6 expression in keratinocytes.[8]
Off-Target Toxicity: This can be antigen-independent and is often related to the payload or linker chemistry. Key mechanisms include:
-
Premature Payload Release: Though less of a concern for stable, non-cleavable linkers like MC, unstable linkers can release the payload into circulation, leading to systemic toxicity.[3]
-
Non-specific Uptake: ADCs can be taken up by cells, such as those in the liver and immune system, through mechanisms like macropinocytosis, independent of target antigen binding.[4]
-
Payload-mediated Toxicity: The cytotoxic payload itself may have an affinity for certain cell types. For instance, the DM1 payload has been shown to bind to cytoskeleton-associated protein 5 (CKAP5) on the surface of hepatocytes, which can mediate liver toxicity.[3]
The following diagram illustrates the pathways leading to both desired on-target efficacy and undesired toxicities.
Caption: On-target vs. Off-target pathways of this compound ADCs.
Experimental Protocols for Cross-Reactivity Assessment
A thorough evaluation of an ADC's specificity is crucial. The following outlines key experimental methodologies.
In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC against target-positive and target-negative cell lines.
Methodology:
-
Cell Plating: Seed target-positive and target-negative cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC, a relevant isotype control ADC, and free DM1 drug.
-
Incubation: Add the diluted compounds to the cells and incubate for a period of 72-96 hours at 37°C in a 5% CO2 incubator.[9]
-
Viability Assessment: Measure cell viability using a suitable assay, such as MTT or CellTiter-Glo.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against the logarithm of the ADC concentration and determine the IC50 value using a sigmoidal dose-response curve.[9]
Table 2: Representative In Vitro Cytotoxicity Data
| Cell Line | Target Antigen Expression | Compound | IC50 (nmol/L) |
| Karpas-299 | CD30-Positive | Anti-CD30-MCC-DM1 | 0.05 - 0.13[5] |
| L428 | CD30-Positive | Anti-CD30-MCC-DM1 | 0.05 - 0.13[5] |
| CD30-Negative Line | Negative | Anti-CD30-MCC-DM1 | > 100 (Insensitive)[5] |
| All Lines | N/A | Free DM1 | 7.06 - 39.53[5] |
Binding and Internalization Assays
Objective: To confirm specific binding to the target antigen and subsequent internalization, which is a prerequisite for the activity of non-cleavable ADCs.
Methodology (Flow Cytometry):
-
Cell Preparation: Harvest target-positive and target-negative cells and resuspend them in FACS buffer.
-
ADC Incubation: Incubate cells with a fluorescently labeled this compound ADC or with the primary ADC followed by a fluorescently labeled secondary antibody.
-
Analysis: Analyze the cells using a flow cytometer to quantify the mean fluorescence intensity, which corresponds to the level of ADC binding.
-
Internalization: To measure internalization, techniques using pH-sensitive dyes (like pHAb dye) conjugated to the antibody can be employed.[5] Fluorescence increases as the ADC moves into the acidic environment of the endosomes and lysosomes.[5]
The following diagram outlines the general workflow for evaluating ADC cross-reactivity.
Caption: Experimental workflow for ADC cross-reactivity studies.
In Vivo Studies in Relevant Animal Models
Objective: To evaluate the anti-tumor efficacy and safety profile of the this compound ADC in a living system.
Methodology:
-
Efficacy Studies:
-
Use immunodeficient mice bearing human tumor xenografts (either cell line-derived or patient-derived).[5][10]
-
Administer the this compound ADC, a control ADC, and vehicle to different groups of mice.
-
Monitor tumor volume and body weight over time.[11]
-
At the end of the study, tumors and major organs can be harvested for further analysis.
-
-
Toxicology Studies:
-
Since most therapeutic antibodies do not cross-react with rodent targets, toxicology studies are often conducted in non-human primates (NHPs) where there is target cross-reactivity.[8][12]
-
Administer escalating doses of the ADC and monitor for clinical signs of toxicity.
-
Collect blood samples for hematology and clinical chemistry analysis (e.g., platelet counts, liver enzymes).[8]
-
Conduct histopathological examination of major organs at necropsy.
-
Conclusion
This compound conjugated antibodies represent a potent and stable platform for targeted cancer therapy. The non-cleavable linker minimizes premature payload release, but a thorough understanding of potential on-target, off-tumor toxicities and antigen-independent uptake is essential. The cross-reactivity profile must be carefully evaluated through a combination of in vitro assays and in vivo studies in relevant species. By comparing the performance and toxicity profile of this compound with other payload systems like MMAE and DM4, researchers can select the most appropriate ADC design to maximize the therapeutic window for a given target.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Antibody–Drug Conjugates (ADCs): current and future biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Payload of T-DM1 binds to cell surface cytoskeleton-associated protein 5 to mediate cytotoxicity of hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conjugation of DM1 to anti-CD30 antibody has potential antitumor activity in CD30-positive hematological malignancies with lower systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advancing Antibody-Drug Conjugates (ADCs) with Novel Payloads and Their DMPK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Antibody drug conjugates (ADCs) – the role of in vitro models in safety assessment | Newcells Biotech [newcellsbiotech.co.uk]
- 8. Antibody Drug Conjugates: Nonclinical Safety Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. wuxibiology.com [wuxibiology.com]
- 11. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Safety Landscape of DM1-Based Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of antibody-drug conjugates (ADCs) has ushered in a new era of targeted cancer therapy. Among the various payloads utilized, the microtubule inhibitor DM1 (a derivative of maytansine) has been a key component in several clinically evaluated ADCs. While offering potent anti-tumor activity, the unique toxicity profile of DM1-based ADCs necessitates a thorough understanding for safe and effective drug development. This guide provides a comparative analysis of the safety profiles of different DM1-based ADCs, supported by quantitative data from clinical trials, detailed experimental methodologies, and an exploration of the underlying molecular mechanisms of toxicity.
Comparative Safety Profiles of DM1-Based ADCs
The safety profiles of DM1-based ADCs are primarily characterized by on-target and off-target toxicities. While the monoclonal antibody component directs the ADC to tumor cells, off-target toxicities can arise from various factors, including the premature release of the DM1 payload, non-specific uptake by healthy cells, and the inherent toxicity of the DM1 molecule itself. The most commonly reported significant adverse events across different DM1-based ADCs include thrombocytopenia, hepatotoxicity, and peripheral neuropathy.
Below is a summary of Grade ≥3 adverse events observed in clinical trials for several notable DM1-based ADCs.
| Adverse Event | Ado-Trastuzumab Emtansine (T-DM1) | Lorvotuzumab Mertansine (IMGN901) | Mirvetuximab Soravtansine (B3322474) (IMGN853) (DM4-based) | SAR566658 (DM4-based) |
| Thrombocytopenia | 12.9% - 15%[1][2] | Low incidence of Grade 3/4 AEs reported | 8%[3] | Not Reported as a primary AE |
| Hepatotoxicity (Increased ALT/AST) | 4.3% - 8%[1] | Increased ALT (Grade 3) reported in 2 patients in a pediatric study[4] | Not Reported as a primary AE | Low-grade liver abnormalities noted[5] |
| Neutropenia | 2.1% | 22% (in combination therapy)[6] | 11%[3] | 2.6%[5] |
| Peripheral Neuropathy | 2.2%[1] | Low incidence of Grade 3/4 AEs reported | 3% (Grade 3)[7] | 31.6% (all grades)[5] |
| Ocular Toxicity (Keratopathy/Blurred Vision) | Not a prominent feature | Not Reported as a primary AE | Keratopathy (9%), Blurred Vision (6%)[8] | Keratopathy (Grade 3 in 9 patients)[5] |
| Fatigue | 2.2% | Common, but mostly Grade 1/2[9] | Not Reported as a primary AE | 32.6% (all grades)[5] |
Note: Mirvetuximab soravtansine and SAR566658 utilize the maytansinoid derivative DM4, which shares a similar mechanism of action with DM1 and exhibits some overlapping toxicities, particularly ocular toxicity.
Mechanisms of DM1-Associated Toxicities
Understanding the molecular mechanisms underlying the key toxicities of DM1-based ADCs is crucial for developing strategies to mitigate these adverse effects.
Hepatotoxicity
DM1-induced hepatotoxicity is a significant concern. While the precise mechanisms are still under investigation, a key pathway involves the interaction of the DM1 payload with cytoskeleton-associated protein 5 (CKAP5) on the surface of hepatocytes. This interaction is independent of the antibody's target antigen and is mediated by the DM1 molecule itself.
Thrombocytopenia
Thrombocytopenia, a common dose-limiting toxicity of DM1-based ADCs, is primarily caused by the impairment of platelet production. This occurs through the uptake of the ADC by megakaryocytes, the precursor cells of platelets, in the bone marrow. This uptake is often mediated by the interaction of the antibody's Fc region with FcγRIIa receptors expressed on megakaryocytes, a process that is independent of the ADC's target antigen.
Key Experimental Protocols
To aid researchers in the preclinical safety assessment of DM1-based ADCs, this section provides detailed methodologies for key in vitro and in vivo experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic potential of a DM1-based ADC on target and non-target cell lines.
Materials:
-
Target and non-target cell lines
-
Complete cell culture medium
-
DM1-based ADC
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the DM1-based ADC in complete culture medium. Remove the existing medium from the cells and add the ADC dilutions to the respective wells. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for a period that allows for the assessment of cytotoxicity, typically 72 hours, at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add MTT reagent to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control. Plot the data and determine the half-maximal inhibitory concentration (IC50) value.
In Vivo Toxicology Studies
Preclinical in vivo toxicology studies are essential to evaluate the safety profile of a DM1-based ADC in a whole-organism context and to determine a safe starting dose for clinical trials. These studies are typically conducted in two relevant animal species (one rodent and one non-rodent, often a non-human primate) and should be performed under Good Laboratory Practice (GLP) conditions.
1. Maximum Tolerated Dose (MTD) Study in Rodents (e.g., Mice)
Objective: To determine the highest dose of the ADC that can be administered without causing unacceptable toxicity.
Procedure:
-
Animal Model: Use a relevant mouse strain.
-
Dose Escalation: Administer single escalating doses of the ADC to small groups of mice.
-
Observation: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, and overall behavior for a period of 7 to 14 days.
-
Endpoint: The MTD is typically defined as the highest dose that does not cause mortality or serious morbidity.
-
Necropsy and Histopathology: At the end of the observation period, perform a full necropsy and histopathological examination of major organs to identify any target organs of toxicity.
2. Repeat-Dose Toxicology Study in Non-Human Primates (e.g., Cynomolgus Monkeys)
Objective: To assess the toxicity profile of the ADC following repeated administrations, mimicking a clinical dosing schedule.
Procedure:
-
Animal Model: Use cynomolgus monkeys, as they often show good cross-reactivity with human-targeted antibodies.
-
Dosing Regimen: Administer the ADC at multiple dose levels (including a control group) on a schedule that reflects the intended clinical use (e.g., once every three weeks for several cycles).
-
In-life Monitoring: Conduct regular clinical observations, body weight measurements, and collection of blood samples for hematology and clinical chemistry analysis throughout the study. Ophthalmic examinations should also be performed.
-
Toxicokinetics: Analyze plasma samples to determine the pharmacokinetic profile of the ADC and free DM1 payload.
-
Terminal Procedures: At the end of the study, perform a comprehensive necropsy, organ weight analysis, and histopathological evaluation of a full panel of tissues.
Conclusion
The development of DM1-based ADCs holds significant promise for cancer therapy. However, a thorough understanding and careful management of their associated toxicities are paramount for their successful clinical translation. This guide provides a framework for comparing the safety profiles of different DM1-based ADCs, understanding the molecular mechanisms of their key toxicities, and implementing essential preclinical safety assessment studies. By leveraging this knowledge, researchers and drug developers can work towards designing safer and more effective next-generation ADCs.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Therapeutic gene silencing of CKAP5 leads to lethality in genetically unstable cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CKAP5 cytoskeleton associated protein 5 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Fcγ Receptors and Ligands and Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular architecture of the Dam1 complex–microtubule interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. researchgate.net [researchgate.net]
- 9. In vivo safety testing of Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of MC-DM1: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper handling and disposal of the microtubule-disrupting agent MC-DM1.
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides a comprehensive, step-by-step guide for the safe disposal of this compound, a potent agent-linker conjugate. Adherence to these procedures is critical to mitigate risks to personnel and the environment.
Immediate Safety and Personal Protective Equipment (PPE)
This compound is a cytotoxic compound and should be handled with extreme caution in a designated area. All personnel must be trained in handling cytotoxic agents and be familiar with emergency spill procedures.
Required Personal Protective Equipment (PPE):
| PPE Item | Specifications | Rationale |
| Gloves | Double chemotherapy gloves (nitrile) | Prevents skin contact and absorption. The outer glove must be changed immediately if contaminated. |
| Gown | Disposable, solid-front, low-permeability fabric with long sleeves and elastic or knit-closed cuffs. | Protects against splashes and contamination of personal clothing. |
| Eye Protection | Safety goggles or a full-face shield. | Protects eyes from potential splashes or aerosols. |
| Respiratory Protection | Work within a certified chemical fume hood or a biological safety cabinet. | Minimizes inhalation exposure to the potent compound. |
This compound Disposal Workflow
The proper disposal of this compound and associated waste involves a series of critical steps to ensure safety and compliance. The following diagram illustrates the logical workflow for this process.
Caption: This diagram outlines the necessary steps for the safe disposal of this compound waste.
Step-by-Step Disposal Procedures
Follow these detailed steps for the proper disposal of different types of waste contaminated with this compound.
Waste Segregation and Containerization
Proper segregation of waste is crucial to prevent cross-contamination and ensure compliant disposal. All waste containers must be clearly labeled as "Cytotoxic Waste" or "Chemotherapy Waste" with appropriate hazard symbols.
Types of this compound Waste and Proper Containers:
| Waste Type | Description | Container |
| Trace Cytotoxic Waste | Items with minimal residual contamination (e.g., empty vials, used gloves, gowns, absorbent pads). | Yellow Trace Waste Sharps Container or designated chemotherapy waste bag.[1] |
| Bulk Cytotoxic Waste | Unused or expired this compound, containers with pourable amounts, and materials from large spills. | Black RCRA (Resource Conservation and Recovery Act) hazardous waste container.[1] |
| Contaminated Sharps | Needles, syringes, and other sharps contaminated with this compound. | Puncture-resistant sharps container specifically labeled for cytotoxic waste. |
Experimental Protocol: Disposal of this compound Waste
Preparation:
-
Ensure all required PPE is worn correctly before handling any waste.
-
Perform all manipulations of this compound and its waste within a certified chemical fume hood or biological safety cabinet.
Procedure:
-
Trace Contaminated Items:
-
Place all non-sharp, trace-contaminated disposable items (e.g., gloves, absorbent pads) into a designated yellow chemotherapy waste bag.
-
For empty vials, place them in the yellow Trace Waste Sharps Container.
-
-
Bulk Waste:
-
Collect all bulk liquid waste containing this compound in a designated, leak-proof, and clearly labeled black RCRA hazardous waste container.
-
Do not mix with other chemical waste streams.
-
-
Contaminated Sharps:
-
Place all contaminated sharps directly into a red or yellow puncture-resistant chemotherapy sharps container.[2]
-
Do not recap needles.
-
Container Sealing and Transport:
-
Once waste containers are three-quarters full, securely seal them.
-
Wipe the exterior of the containers with a suitable decontamination solution (e.g., 70% ethanol) to clean any external surfaces.
-
Transport the sealed containers to a designated satellite accumulation area for hazardous waste.
Spill Cleanup Protocol
In the event of a spill, immediate and appropriate action is required to minimize exposure and environmental contamination.
Spill Cleanup Workflow:
Caption: This diagram details the workflow for safely managing an this compound spill.
Detailed Spill Cleanup Steps:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Wear double gloves, a gown, eye protection, and if necessary, respiratory protection.
-
Contain and Clean the Spill:
-
Dispose of Cleanup Materials: All materials used for cleanup, including contaminated PPE, must be disposed of as bulk cytotoxic waste in the designated black RCRA container.[1]
Final Disposal
All segregated and containerized this compound waste is considered hazardous chemical waste. The final disposal must be conducted through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor. Do not dispose of this compound waste down the drain or in regular trash.[3]
Key Disposal Regulations and Recommendations:
-
RCRA: The Resource Conservation and Recovery Act regulates the disposal of hazardous wastes.[2]
-
OSHA: The Occupational Safety and Health Administration provides guidelines for controlling occupational exposure to hazardous drugs.[3]
-
WHO: The World Health Organization recommends that cytotoxic waste should be stored separately and treated via methods such as high-temperature incineration or chemical degradation.[4]
By adhering to these procedures, you contribute to a safe laboratory environment and ensure the responsible management of hazardous chemical waste. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for this compound for complete guidance.[5]
References
Personal protective equipment for handling MC-DM1
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of MC-DM1, a potent microtubule-disrupting agent conjugate. Adherence to these guidelines is essential to ensure personnel safety and maintain experimental integrity.
Immediate Safety and Personal Protective Equipment (PPE)
This compound is a highly cytotoxic compound and should be handled with extreme caution in a controlled laboratory environment. The primary routes of exposure are inhalation, skin contact, and ingestion. Appropriate personal protective equipment (PPE) is mandatory at all times when handling this compound.
Required Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Gloves | Double pair of chemotherapy-rated nitrile gloves. | Prevents skin contact and absorption. The outer pair should be changed immediately upon known or suspected contamination. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from splashes of liquid or airborne powder. |
| Lab Coat | Disposable, solid-front gown with tight-fitting cuffs. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is required when handling the powder form outside of a certified chemical fume hood or biological safety cabinet. | Minimizes the risk of inhaling the potent powdered compound. |
Operational Plan: From Receipt to Use
A clear and systematic workflow is crucial for the safe handling of this compound. The following step-by-step guidance outlines the key operational procedures.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage. If compromised, do not open and contact your institution's Environmental Health and Safety (EHS) office immediately.
-
Storage: this compound is light-sensitive and should be stored in a cool, dark, and well-ventilated area.[1][2] For long-term storage, it is recommended to store the powder at -20°C for up to 3 years or at 4°C for up to 2 years.[1] Once in solution, store at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1][2]
Storage Conditions Summary:
| Form | Storage Temperature | Duration | Special Conditions |
| Powder | -20°C | 3 years | Protect from light |
| Powder | 4°C | 2 years | Protect from light |
| In Solvent | -80°C | 6 months | Protect from light |
| In Solvent | -20°C | 1 month | Protect from light |
Preparation of Stock Solutions
All handling of the powdered form of this compound must be conducted in a certified chemical fume hood or a Class II Biological Safety Cabinet to prevent inhalation exposure.
Materials Required:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered pipette tips
Protocol:
-
Pre-weighing Preparation: Ensure all necessary equipment and reagents are inside the fume hood before starting.
-
Weighing: Carefully weigh the desired amount of this compound powder directly into a sterile microcentrifuge tube.
-
Solubilization: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration. This compound is soluble in DMSO at ≥ 200 mg/mL.[2]
-
Vortexing: Vortex the solution until the this compound is completely dissolved.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date, and your initials. Store immediately at -80°C or -20°C as per the storage guidelines.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure. All waste generated from handling this compound is considered hazardous chemical waste.
Waste Segregation and Disposal Procedures:
| Waste Type | Disposal Container | Procedure |
| Solid Waste (e.g., contaminated gloves, gowns, pipette tips, vials) | Labeled hazardous waste container (yellow chemotherapy waste container). | Place all solid waste directly into the designated container. Do not overfill. |
| Liquid Waste (e.g., unused stock solutions, contaminated media) | Labeled hazardous liquid waste container (black RCRA-regulated container). | Collect all liquid waste in a compatible, sealed container. Do not mix with other chemical waste streams. |
| Sharps (e.g., needles, syringes) | Puncture-resistant sharps container labeled "Chemotherapy Waste". | Immediately dispose of all sharps into the designated container without recapping. |
Decontamination of Work Surfaces:
-
At the end of each procedure, decontaminate all work surfaces with a suitable disinfectant, such as a 10% bleach solution, followed by a rinse with 70% ethanol (B145695) and then deionized water.
Experimental Protocols
The following is a general protocol for the use of this compound in a cell-based cytotoxicity assay.
Protocol: In Vitro Cytotoxicity Assay
-
Cell Plating: Plate cells at the desired density in a 96-well plate and allow them to adhere overnight.
-
Drug Dilution: Prepare a serial dilution of the this compound stock solution in the appropriate cell culture medium.
-
Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of this compound.
-
Incubation: Incubate the cells for the desired period (e.g., 72 hours).
-
Viability Assessment: Assess cell viability using a standard method such as MTT, MTS, or a commercial luminescence-based assay.
-
Data Analysis: Calculate the IC50 value, which represents the concentration of this compound that inhibits cell growth by 50%.
Cytotoxicity of DM1-Containing Antibody-Drug Conjugates:
| Cell Line | Cancer Type | IC50 (nM) |
| N87 | Gastric Carcinoma | ~0.6 - 0.9 |
| SK-BR-3 | Breast Adenocarcinoma | ~0.05 - 0.08 |
| BT474 | Breast Ductal Carcinoma | ~0.5 - 0.8 |
Note: The above IC50 values are for H32-DM1 conjugates and serve as a reference for the expected potency of DM1-containing compounds.
Mechanism of Action and Workflow Diagrams
This compound exerts its cytotoxic effect through the action of DM1, a potent inhibitor of microtubule polymerization. This disruption of the microtubule network leads to cell cycle arrest and ultimately, apoptosis.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
